traK protein
Description
Properties
CAS No. |
139874-71-8 |
|---|---|
Molecular Formula |
C16H9BrN2O2 |
Synonyms |
traK protein |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Function of the Bacterial TraK Protein
This guide provides a comprehensive overview of the bacterial this compound, a critical component in the process of bacterial conjugation. Understanding the multifaceted role of TraK can offer novel targets for the development of antimicrobial agents aimed at curbing the spread of antibiotic resistance genes.
Core Functions of the this compound
The this compound is a DNA transfer and replication (Dtr) accessory protein encoded by conjugative plasmids, such as pKM101 and RP4.[1][2] It plays a pivotal, dual role in bacterial conjugation: first, in the assembly of the relaxosome at the origin of transfer (oriT), and second, in the activation of the Type IV Secretion System (T4SS) for substrate translocation.[1][3]
Role in Relaxosome Assembly and DNA Processing
TraK is a member of the Ribbon-Helix-Helix (RHH) family of DNA-binding proteins.[1][4][5] Its primary function in the initial stages of conjugation is to facilitate the formation of the relaxosome, a nucleoprotein complex at the oriT sequence.[1][2]
-
oriT Binding: TraK specifically recognizes and binds to a region within the oriT.[2] For the RP4 plasmid, the TraK target sequence is adjacent to the nick site and other relaxosome protein binding sites.[2] This interaction is characterized by a high affinity, ensuring precise localization of the conjugation initiation machinery.[2]
-
DNA Architecture: Upon binding, TraK induces a significant architectural change in the DNA.[2] Footprinting experiments and electron microscopy reveal that TraK covers an extensive region of nearly 200 base pairs and likely wraps the DNA around a protein core.[2] This action is thought to be facilitated by an intrinsic bend in the oriT DNA sequence.[2]
-
Relaxase Recruitment: A crucial step in relaxosome formation is the recruitment of the catalytic relaxase (TraI) to its specific nicking site within oriT.[4][5] TraK orchestrates this by binding directly to the TraI relaxase, effectively tethering it to the correct location on the DNA.[5] This interaction is dynamic; initially, the C-terminal domain of TraI wraps around TraK, and upon relaxosome assembly, this contact is disrupted to allow for subsequent catalytic functions.[5]
Activation of the Type IV Secretion System (T4SS)
Beyond its role in the relaxosome, TraK functions as a critical activator of the T4SS channel, bridging the DNA processing events with the translocation machinery.[1][3] This activation is mediated through a network of protein-protein interactions with core components of the T4SS.[3]
-
Interaction with T4SS ATPases: TraK directly interacts with the VirB4-like (TraB) and VirB11-like (TraG) ATPases, which are the energy centers of the T4SS.[1][3]
-
Coupling Protein Interaction: TraK also binds the VirD4-like substrate receptor, TraJ.[1][3]
-
Stimulation of Complex Formation: Through these interactions, TraK promotes the formation of a stable complex between the coupling protein (TraJ) and the ATPase (TraB).[1][3] It also stimulates the binding of the TraI relaxase to TraB.[3] This network of interactions is proposed to activate the T4SS, preparing it for the translocation of both DNA and protein substrates.[1][3]
-
Broad Substrate Specificity: The activating role of TraK is not limited to its own plasmid's components. It is required for, or strongly enhances, the transfer of noncognate substrates, such as those from plasmid RSF1010, through the pKM101 T4SS.[1][3]
Structural and Quantitative Data
The this compound's function is intimately linked to its structure and binding affinities. It is a small, basic protein that self-associates, likely forming a tetramer, to perform its functions.[1][5]
| Parameter | Value | Plasmid System | Reference |
| Protein Family | Ribbon-Helix-Helix (RHH) | pKM101 | [1][4][5] |
| Molecular Weight | 14.6 kDa | RP4 | [2] |
| Isoelectric Point (pI) | 10.7 (basic) | RP4 | [2] |
| Oligomeric State | Probable Tetramer | pKM101 | [1][5] |
| Binding Affinity (Kapp) | ~4 nM | RP4 (for oriT-DNA) | [2] |
Signaling Pathways and Experimental Workflows
The coordinated actions of TraK in bacterial conjugation can be visualized through signaling pathways and experimental workflows.
Caption: Functional pathway of the this compound in bacterial conjugation.
Caption: Workflow for characterizing TraK molecular interactions.
Key Experimental Protocols
The characterization of TraK's function has relied on a combination of genetic, biochemical, and biophysical methods. Below are detailed methodologies for key experiments cited in the literature.
Protein-Protein Interaction Analysis: Affinity Pull-Down Assay
This in vitro method is used to confirm direct physical interactions between TraK and its partner proteins (e.g., TraI, TraJ, TraB, TraG).
-
Protein Expression and Purification:
-
Clone the coding sequence for TraK into an expression vector with an affinity tag (e.g., His6-tag, GST-tag).
-
Clone the coding sequences for putative partner proteins into separate expression vectors, potentially with a different tag (e.g., FLAG-tag, HA-tag) or no tag.
-
Transform E. coli expression strains (e.g., BL21(DE3)) with the respective plasmids.
-
Induce protein expression with IPTG and purify the tagged "bait" protein (e.g., His6-TraK) using affinity chromatography (e.g., Ni-NTA resin). Purify "prey" proteins similarly.
-
-
Binding Reaction:
-
Immobilize the purified, tagged bait protein (His6-TraK) onto the affinity resin.
-
Incubate the immobilized bait protein with a molar excess of a purified prey protein in a suitable binding buffer (e.g., PBS with 0.1% Tween-20) for 1-2 hours at 4°C with gentle rotation.
-
Include a control reaction with immobilized resin and prey protein alone to check for non-specific binding.
-
-
Washing and Elution:
-
Wash the resin several times with binding buffer to remove unbound prey protein. The stringency of the washes can be adjusted by increasing salt concentration.
-
Elute the bait protein and any bound prey proteins from the resin. For His-tagged proteins, this is typically done with a high concentration of imidazole.
-
-
Detection:
-
Analyze the eluted fractions by SDS-PAGE followed by Coomassie staining or Western blotting using antibodies specific to the prey protein's tag or the protein itself.
-
A band corresponding to the prey protein in the elution fraction of the bait protein (but not in the control) confirms an interaction.[1][3]
-
DNA-Protein Interaction Analysis: DNA Fragment Retention Assay
This assay determines the specific binding of a protein to a DNA fragment.
-
Probe Preparation:
-
Generate the target DNA fragment (oriT region) using PCR. One of the PCR primers should be end-labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Purify the labeled DNA probe.
-
-
Binding Reaction:
-
In a small volume, incubate a fixed amount of the labeled DNA probe with increasing concentrations of purified this compound.
-
The reaction is performed in a binding buffer containing non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding of TraK to the probe.
-
Allow the binding reaction to reach equilibrium (e.g., 20-30 minutes at room temperature).
-
-
Electrophoresis:
-
Load the reaction mixtures onto a native (non-denaturing) polyacrylamide gel.
-
Run the gel at a constant voltage. The protein-DNA complex will migrate slower than the free, unbound DNA probe.
-
-
Detection and Quantification:
-
Dry the gel and expose it to an X-ray film (for radioactive probes) or image it using a fluorescence scanner.
-
The intensity of the shifted band (protein-DNA complex) versus the free probe band is quantified.
-
The apparent equilibrium constant (Kapp) can be estimated as the protein concentration at which 50% of the DNA probe is shifted into the complexed form.[2]
-
In Vivo Cross-linking and Immunoprecipitation
This method is used to capture transient or weak interactions as they occur within the bacterial cell.
-
Cell Growth and Cross-linking:
-
Grow bacterial cultures expressing the proteins of interest to mid-log phase.
-
Add a membrane-permeable chemical cross-linker (e.g., formaldehyde or dithiobis(succinimidyl propionate) - DSP) to the culture medium and incubate for a short period (e.g., 15-30 minutes). The cross-linker will form covalent bonds between interacting proteins that are in close proximity.
-
Quench the cross-linking reaction with a suitable quenching agent (e.g., glycine for formaldehyde).
-
-
Cell Lysis and Immunoprecipitation:
-
Harvest and lyse the cells under denaturing conditions (if using reversible cross-linkers) or non-denaturing conditions to prepare a total cell lysate.
-
Add an antibody specific to the "bait" protein (e.g., anti-TraK) to the lysate and incubate to form an antibody-antigen complex.
-
Add protein A/G-conjugated beads to capture the antibody-antigen complexes.
-
-
Washing and Elution:
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
If a reversible cross-linker was used, reverse the cross-links by heating or using a reducing agent.
-
-
Analysis:
Conclusion and Therapeutic Implications
The bacterial this compound is a sophisticated molecular machine with dual functions essential for conjugative transfer. It acts as an architectural protein to assemble the relaxosome and as a signaling hub to activate the T4SS machinery. This central role makes TraK an attractive target for novel antimicrobial strategies. Inhibiting the TraK-oriT interaction or disrupting its network of protein-protein interactions could effectively block the horizontal transfer of plasmids carrying antibiotic resistance and virulence genes, providing a powerful tool in the fight against multidrug-resistant bacteria. Further research into the precise structural basis of these interactions will be crucial for the rational design of such inhibitors.
References
- 1. The TraK accessory factor activates substrate transfer through the pKM101 type IV secretion system independently of its role in relaxosome assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound of conjugative plasmid RP4 forms a specialized nucleoprotein complex with the transfer origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The TraK Accessory Factor Activates Substrate Transfer through the pKM101 Type IV Secretion System Independently of its Role in Relaxosome Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Conjugative transfer of the IncN plasmid pKM101 is mediated by dynamic interactions between the TraK accessory factor and TraI relaxase - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of TraK Protein in Plasmid Conjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bacterial conjugation, a primary driver of horizontal gene transfer, is a sophisticated process orchestrated by a suite of proteins. Among these, the TraK protein has emerged as a critical accessory factor, playing a multifaceted role in the successful transfer of plasmids, particularly those utilizing a Type IV Secretion System (T4SS). This technical guide provides an in-depth exploration of the this compound's function, its intricate network of interactions, and its significance as a potential target for novel antimicrobial strategies. Through a comprehensive review of current literature, this document details the structural and functional characteristics of TraK, presents quantitative data on its impact on conjugation efficiency, and outlines key experimental protocols for its study. Visualizations of the molecular pathways and experimental workflows are provided to facilitate a deeper understanding of TraK's pivotal role in bacterial conjugation.
Introduction
The dissemination of antibiotic resistance genes is a global health crisis, and bacterial conjugation is a major contributor to this alarming trend. This process involves the transfer of genetic material, often in the form of plasmids, from a donor to a recipient bacterium through a specialized secretion system. The Type IV Secretion System (T4SS) is a versatile nanomachine employed by many bacteria for the transfer of DNA and proteins. Within the complex machinery of the T4SS, accessory proteins are essential for the efficient and regulated transfer of genetic material.
This guide focuses on the this compound, a key DNA transfer and replication (Dtr) protein encoded by F-like plasmids, such as the well-studied pKM101. TraK, a predicted member of the Ribbon-Helix-Helix (RHH) family of DNA-binding proteins, is not merely a structural component but an active participant in multiple stages of the conjugation process. Its functions range from the assembly of the relaxosome at the origin of transfer (oriT) to the activation of the T4SS for substrate translocation. Understanding the precise mechanisms of TraK action is paramount for developing strategies to inhibit plasmid conjugation and curb the spread of antibiotic resistance.
Structure and Cellular Localization of TraK
The this compound is typically found in the cell envelope of bacteria harboring conjugative plasmids. Cellular fractionation studies followed by Western blotting have localized TraK to both the cell wall and the membrane fractions in Gram-positive bacteria like Enterococcus faecalis[1]. In Gram-negative bacteria such as Neisseria gonorrhoeae, TraK has been identified as an outer membrane protein[2][3].
Structurally, TraK is predicted to belong to the Ribbon-Helix-Helix (RHH) superfamily of DNA-binding proteins. This structural motif is crucial for its function in recognizing and binding to specific DNA sequences within the origin of transfer (oriT), a necessary first step in the initiation of conjugation.
The Multifaceted Role of TraK in Plasmid Conjugation
TraK's involvement in plasmid conjugation is not limited to a single function. It acts as a central hub, coordinating various events from the initiation of DNA processing to the final transfer through the T4SS.
Nucleation of the Relaxosome
The initiation of conjugative transfer begins with the assembly of a nucleoprotein complex called the relaxosome at the oriT of the plasmid. TraK plays a crucial role in this process by binding to the oriT and facilitating the recruitment of the relaxase, TraI[4]. The relaxase is the enzyme responsible for nicking the DNA strand that will be transferred to the recipient cell.
Activation of the Type IV Secretion System
Beyond its role in relaxosome assembly, TraK is instrumental in activating the T4SS for substrate transfer. It achieves this through a series of specific protein-protein interactions with key components of the T4SS machinery.
TraK interacts with the VirD4-like substrate receptor, TraJ, and the VirB4-like and VirB11-like ATPases, TraB and TraG, respectively[4][5]. These ATPases form the energy center of the T4SS, providing the necessary power for substrate translocation. By interacting with these components, TraK is thought to allosterically activate the secretion channel, preparing it for the passage of the DNA-relaxase complex[4].
A Bridge Between the Relaxosome and the T4SS
TraK's ability to interact with both the relaxosome components (TraI) and the T4SS machinery (TraJ, TraB, TraG) positions it as a critical linker, bridging the DNA processing machinery with the secretion apparatus[4][6]. This interaction is vital for the efficient coupling of the substrate to the translocation channel, ensuring a smooth and directed transfer process.
The following diagram illustrates the central role of TraK in connecting the relaxosome to the T4SS:
Quantitative Data on TraK Function
The essentiality of TraK for efficient plasmid conjugation is underscored by quantitative data from conjugation assays. Deletion of the traK gene leads to a dramatic reduction in the frequency of plasmid transfer.
| Plasmid/Condition | Conjugation Frequency (Transconjugants/Donor) | Fold Reduction | Reference |
| pKM101 (Wild-type TraK) | ~100 | - | [5] |
| pKM101 (ΔtraK) | Not detectable | >106 | [5] |
| pKM101 (TraK 1-134, C-terminal truncation) | ~10-2 | 100 | [5] |
| pKM101 (TraK 1-129, C-terminal truncation) | 0 | >106 | [5] |
Note: Specific binding affinities (Kd values) for TraK's interactions with TraI, TraJ, TraG, and TraB are not yet well-defined in the literature and represent an area for future research.
Experimental Protocols
The study of TraK and its role in plasmid conjugation relies on a variety of molecular biology and biochemical techniques. Detailed protocols for key experiments are provided below.
Bacterial Conjugation Frequency Assay
This assay quantifies the efficiency of plasmid transfer from a donor to a recipient bacterial strain.
Materials:
-
Donor strain (e.g., E. coli carrying the pKM101 plasmid and a selectable marker)
-
Recipient strain (e.g., E. coli resistant to a different antibiotic)
-
Luria-Bertani (LB) broth and agar plates
-
Appropriate antibiotics for selection
-
Spectrophotometer
-
Sterile microcentrifuge tubes and pipettes
Procedure:
-
Inoculate donor and recipient strains into separate tubes of LB broth with appropriate antibiotics and grow overnight at 37°C with shaking.
-
The next day, dilute the overnight cultures into fresh LB broth and grow to mid-log phase (OD600 of ~0.4-0.6).
-
Mix equal volumes of the donor and recipient cultures in a microcentrifuge tube (e.g., 500 µL of each). As a control, prepare tubes with only donor and only recipient cells.
-
Incubate the mating mixture at 37°C for a defined period (e.g., 1-2 hours) without shaking to allow for conjugation.
-
After incubation, vortex the mixture to disrupt mating pairs.
-
Prepare serial dilutions of the mating mixture, the donor-only culture, and the recipient-only culture in sterile saline or PBS.
-
Plate the dilutions on three types of selective agar plates:
-
Plate 1: Selects for recipient cells.
-
Plate 2: Selects for donor cells.
-
Plate 3: Selects for transconjugants (recipient cells that have received the plasmid).
-
-
Incubate the plates overnight at 37°C.
-
Count the number of colonies on each plate to determine the number of colony-forming units (CFU) per mL for donors, recipients, and transconjugants.
-
Calculate the conjugation frequency as the number of transconjugants per donor cell.
The following diagram outlines the workflow for a bacterial conjugation assay:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The TraK accessory factor activates substrate transfer through the pKM101 type IV secretion system independently of its role in relaxosome assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conjugative transfer of the IncN plasmid pKM101 is mediated by dynamic interactions between the TraK accessory factor and TraI relaxase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The TraK Accessory Factor Activates Substrate Transfer through the pKM101 Type IV Secretion System Independently of its Role in Relaxosome Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two pKM101-Encoded Proteins, the Pilus-Tip Protein TraC and Pep, Assemble on the Escherichia coli Cell Surface as Adhesins Required for Efficient Conjugative DNA Transfer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of TraK Protein in Type IV Secretion Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Type IV Secretion System (T4SS) is a versatile nanomachine employed by bacteria for the transfer of proteins and DNA to a wide range of target cells, playing a critical role in bacterial pathogenesis and the dissemination of antibiotic resistance genes.[1][2][3] A key component in many conjugative T4SSs is the TraK protein, a DNA transfer and replication (Dtr) protein that is essential for the efficient translocation of substrates.[4][5] This technical guide provides an in-depth overview of the this compound, focusing on its structure, function, and interactions within the T4SS, with a particular emphasis on the well-characterized system of the pKM101 plasmid. We will delve into the quantitative data governing these interactions, detailed experimental protocols for their study, and visual representations of the underlying molecular pathways.
Core Concepts: TraK Function and Significance
TraK is a multifaceted protein that plays a pivotal role in the initial stages of conjugative transfer. It is characterized as an accessory factor that contributes to both the assembly of the relaxosome at the origin of transfer (oriT) and the activation of the T4SS translocation channel.[4][5]
Dual Functions of TraK:
-
Relaxosome Assembly: TraK, predicted to be a member of the Ribbon-Helix-Helix (RHH) family of DNA-binding proteins, participates in the formation of the relaxosome, a nucleoprotein complex that processes the DNA substrate for transfer.[4][5] It is thought to bind to the oriT sequence, facilitating the recruitment of the relaxase (e.g., TraI) to nick the DNA strand destined for transfer.[5][6]
-
T4SS Activation: Beyond its role in relaxosome formation, TraK actively engages with components of the T4SS machinery to prime it for substrate translocation.[4][5] This activation is crucial for the efficient transfer of both cognate and non-cognate substrates through the secretion channel.[4]
Molecular Interactions of TraK
The function of TraK is mediated through a network of interactions with other T4SS components. These interactions have been elucidated through a combination of genetic and biochemical techniques, including bacterial two-hybrid assays and affinity pull-down experiments.[4][7]
TraK has been shown to form heteromeric complexes with:
-
TraI (Relaxase): This interaction is central to the assembly of the relaxosome at the oriT.[4]
-
TraJ (VirD4-like Coupling Protein): TraK binds to the substrate receptor TraJ, which is responsible for recruiting the substrate to the secretion channel.[4][8]
-
TraG (VirB11-like ATPase) and TraB (VirB4-like ATPase): TraK's interaction with these ATPases at the channel entrance is believed to be the mechanism for T4SS activation, stimulating the energy-dependent process of substrate translocation.[4]
Furthermore, TraK can self-associate, likely forming a tetramer, which may be important for its function in DNA binding and protein scaffolding.[4][5]
Quantitative Data on TraK-Mediated Processes
Quantitative analyses of TraK's functions provide crucial insights into the efficiency and regulation of the T4SS. The following table summarizes key quantitative data related to TraK-dependent substrate translocation.
| Parameter | Value | Substrate | T4SS | Experimental Assay | Reference |
| Translocation Frequency | ~10-3 recombinants/donor | Cre-TraI | TrapKM101 | Cre Recombinase Assay for Translocation (CRAfT) | [9] |
| Translocation Stimulation | Strongly stimulates | pKM101, TraI relaxase | TrapKM101 | Conjugation assays | [4] |
| Translocation Requirement | Required or strongly stimulates | RSF1010, MobA relaxase | TrapKM101 | Conjugation assays | [4] |
Structural Insights into TraK
The structural understanding of TraK is crucial for elucidating its mechanism of action. While a high-resolution structure of the pKM101 TraK is not yet available, studies on homologs provide valuable information.
The crystal structure of an N-terminally truncated TraK from the Gram-positive Enterococcus conjugative plasmid pIP501 revealed a novel fold, suggesting that TraK proteins may represent a specialized family of T4SS components.[10] In the context of the F plasmid T4SS, cryo-electron microscopy has shown that TraK, along with TraV, forms the outer-membrane core complex (OMCC), highlighting its role as a core structural component of the secretion machinery.[11]
Experimental Protocols
The study of TraK and its interactions within the T4SS relies on a variety of robust experimental techniques. Below are detailed methodologies for key experiments.
Bacterial Two-Hybrid (B2H) Assay for In Vivo Protein-Protein Interaction
This method is used to detect protein-protein interactions within the bacterial cytoplasm.[1][12][13][14]
Principle: The assay is based on the reconstitution of the catalytic activity of an adenylate cyclase (CyaA) from Bordetella pertussis. The two proteins of interest are fused to two different, inactive fragments of CyaA (T25 and T18). If the proteins interact, the T25 and T18 fragments are brought into close proximity, restoring CyaA activity and leading to the production of cyclic AMP (cAMP). The cAMP then activates the expression of a reporter gene, such as lacZ, which can be detected by a colorimetric assay.
Methodology:
-
Vector Construction: Clone the genes encoding the two proteins of interest into two separate B2H vectors, one containing the T25 fragment and the other the T18 fragment.
-
Transformation: Co-transform an E. coli reporter strain (e.g., BTH101, which is cya-) with the two recombinant plasmids.
-
Phenotypic Screening: Plate the transformed cells on selective agar plates containing X-Gal. Blue colonies indicate a positive interaction.
-
Quantitative Analysis (Optional): To quantify the strength of the interaction, perform a β-galactosidase assay on liquid cultures of the co-transformants.
Affinity Pull-Down Assay for In Vitro Interaction Analysis
This technique is used to isolate and identify proteins that interact with a specific "bait" protein.[6][15][16][17]
Principle: A tagged "bait" protein (e.g., with a His-tag or GST-tag) is immobilized on an affinity resin. A cell lysate containing potential "prey" proteins is then incubated with the immobilized bait. After washing away non-specific binders, the interacting proteins are eluted and identified by techniques such as Western blotting or mass spectrometry.
Methodology:
-
Bait Protein Immobilization:
-
Express and purify the tagged bait protein.
-
Incubate the purified bait protein with the appropriate affinity resin (e.g., Ni-NTA agarose for His-tagged proteins, glutathione agarose for GST-tagged proteins) to allow for binding.
-
-
Preparation of Prey Lysate: Prepare a cell lysate from bacteria expressing the potential prey protein(s).
-
Incubation: Incubate the immobilized bait protein with the prey lysate to allow for the formation of protein complexes.
-
Washing: Wash the resin several times with a suitable buffer to remove non-specifically bound proteins.
-
Elution: Elute the bait protein and its interacting partners from the resin.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the prey protein, or by mass spectrometry for the identification of unknown interaction partners.
TEM-1 β-Lactamase Translocation Assay
This assay is used to monitor the translocation of effector proteins from the bacterium into a host cell.[10][18][19][20][21]
Principle: The effector protein of interest is fused to the TEM-1 β-lactamase. Host cells are loaded with a fluorescent substrate (CCF4/AM) that contains a β-lactam ring linking two fluorophores, resulting in Förster Resonance Energy Transfer (FRET). If the effector-β-lactamase fusion protein is translocated into the host cell, the β-lactamase cleaves the β-lactam ring in the substrate, disrupting FRET and causing a change in the emitted fluorescence from green to blue.
Methodology:
-
Construct Generation: Create a fusion protein of the effector of interest and TEM-1 β-lactamase.
-
Bacterial Infection: Infect a monolayer of host cells with the bacteria expressing the fusion protein.
-
Substrate Loading: Load the infected host cells with the CCF4/AM substrate.
-
Fluorescence Measurement: Measure the fluorescence emission at both green and blue wavelengths using a fluorescence microscope or a plate reader. An increase in the blue-to-green fluorescence ratio indicates translocation.
Signaling Pathways and Experimental Workflows
The intricate network of interactions involving TraK can be visualized to better understand the flow of information and the sequence of events leading to substrate translocation.
TraK-Mediated T4SS Activation Pathway
Caption: TraK-mediated activation of the T4SS for substrate translocation.
Experimental Workflow for Characterizing TraK Interactions
Caption: Workflow for validating this compound-protein interactions.
Conclusion and Future Directions
The this compound is a critical accessory factor in Type IV secretion systems, with a dual role in both relaxosome assembly and the activation of the secretion channel. Its intricate network of interactions with other T4SS components underscores the highly regulated and coordinated nature of substrate translocation. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this guide offer a comprehensive resource for researchers in bacteriology, infectious disease, and drug development.
Future research should focus on obtaining high-resolution structural information of TraK in complex with its various binding partners. This will be invaluable for understanding the precise molecular mechanisms of T4SS activation and for the rational design of novel antimicrobial agents that target these essential protein-protein interactions, thereby combating the spread of antibiotic resistance.
References
- 1. A Bacterial Adenylate Cyclase-Based Two-Hybrid System Compatible with Gateway® Cloning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recruitment of heterologous substrates by bacterial secretion systems for transkingdom translocation [frontiersin.org]
- 3. AtlasT4SS: A curated database for type IV secretion systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The TraK accessory factor activates substrate transfer through the pKM101 type IV secretion system independently of its role in relaxosome assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Structural Analysis and Inhibition of TraE from the pKM101 Type IV Secretion System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Monitoring Effector Translocation using the TEM-1 Beta-Lactamase Reporter System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. creative-biolabs.com [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Protein–Protein Interaction: Bacterial Two Hybrid | Springer Nature Experiments [experiments.springernature.com]
- 15. Protein-Protein Interactions: Pull-Down Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 17. researchgate.net [researchgate.net]
- 18. Monitoring Effector Translocation with the TEM-1 Beta-Lactamase Reporter System: From Endpoint to Time Course Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
The Role of Mammalian TRAK1 in Neuronal Mitochondrial Trafficking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proper neuronal function is critically dependent on the precise spatial and temporal distribution of mitochondria, organelles essential for energy production, calcium homeostasis, and apoptosis regulation. The trafficking of mitochondria along the extensive axonal and dendritic arbors of neurons is a complex process mediated by a sophisticated molecular machinery. Central to this machinery is the Trafficking Kinesin Protein 1 (TRAK1), a motor adaptor protein that plays a pivotal role in linking mitochondria to the microtubule-based transport system. This technical guide provides an in-depth overview of the function of mammalian TRAK1 in neurons, with a focus on its role in mitochondrial transport, the signaling pathways it participates in, and the experimental methodologies used to elucidate its function. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating neuronal health and disease.
Core Function of TRAK1 in Neurons: An Adaptor for Mitochondrial Transport
TRAK1, along with its homolog TRAK2, belongs to the Milton family of proteins, first identified in Drosophila. In mammals, TRAK1 acts as a crucial adaptor protein that connects mitochondria to kinesin and dynein motors, thereby facilitating their movement along microtubules.[1][2] TRAK1 is predominantly localized in axons and is essential for the anterograde (towards the synapse) and retrograde (towards the soma) transport of mitochondria.[1][3][4]
The primary function of TRAK1 is to form a molecular bridge between the outer mitochondrial membrane and the microtubule motors. This is achieved through its interaction with the mitochondrial outer membrane protein Miro and the motor proteins themselves.[5][6] Miro, a Rho-GTPase, acts as a calcium-sensitive anchor for TRAK1 on the mitochondrial surface.[7][8] TRAK1, in turn, binds to the cargo-binding domain of kinesin-1 heavy chain (KHC) for anterograde transport and to the dynein/dynactin complex for retrograde transport.[2][6]
The TRAK1-Mediated Mitochondrial Transport Machinery: A Signaling Pathway
The coordinated movement of mitochondria in neurons is governed by a well-defined signaling pathway involving TRAK1, Miro, and motor proteins. The assembly and regulation of this transport complex are critical for ensuring that mitochondria are delivered to and removed from sites of high energy demand, such as synapses.
Quantitative Analysis of TRAK1 Function in Neurons
The critical role of TRAK1 in mitochondrial transport has been substantiated by numerous quantitative studies. Gene silencing experiments, such as those employing short hairpin RNA (shRNA), have provided valuable data on the impact of TRAK1 depletion on mitochondrial dynamics.
| Experimental Condition | Parameter Measured | Organism/Cell Type | Quantitative Change | Reference |
| TRAK1 shRNA knockdown | Percentage of mobile mitochondria in axons | Rat hippocampal neurons (mature) | ~50% decrease | [3] |
| TRAK1 shRNA knockdown | Anterograde mitochondrial velocity in axons | Rat hippocampal neurons (mature) | Significant decrease | [3] |
| TRAK1 shRNA knockdown | Retrograde mitochondrial velocity in axons | Rat hippocampal neurons (mature) | No significant change | [3] |
| TRAK1/TRAK2 double knockdown | Percentage of moving mitochondria in axons | Mouse hippocampal neurons | ~65% reduction | [1] |
| TRAK1/TRAK2 double knockdown | Percentage of moving mitochondria in dendrites | Mouse hippocampal neurons | ~45% reduction | [1] |
| TRAK1 deficiency (patient fibroblasts) | Mitochondrial motility | Human fibroblasts | Altered motility | [2][9] |
Table 1: Summary of Quantitative Data on the Impact of TRAK1 Depletion on Mitochondrial Transport
Key Experimental Protocols for Studying TRAK1 Function
Elucidating the function of TRAK1 in neurons has relied on a combination of molecular, cellular, and imaging techniques. Below are detailed methodologies for key experiments.
shRNA-Mediated Knockdown of TRAK1 in Primary Neurons
This protocol describes the use of lentiviral vectors to deliver shRNA targeting TRAK1 into primary neuronal cultures, followed by assessment of knockdown efficiency and phenotypic analysis.
Detailed Methodology:
-
shRNA Lentiviral Construct Preparation: Design and synthesize shRNA oligonucleotides targeting the coding sequence of mammalian TRAK1. Anneal and ligate the shRNA cassette into a lentiviral expression vector (e.g., pLKO.1) containing a fluorescent reporter (e.g., GFP) to identify transduced cells.
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA-expressing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G). Harvest the virus-containing supernatant 48-72 hours post-transfection and concentrate the viral particles by ultracentrifugation.
-
Primary Neuron Transduction: Plate primary hippocampal or cortical neurons on coated coverslips. At 4-5 days in vitro (DIV), transduce the neurons with the TRAK1-shRNA lentivirus at a predetermined multiplicity of infection (MOI).
-
Assessment of Knockdown: After 5-7 days of transduction, lyse the neurons and perform Western blot analysis using a TRAK1-specific antibody to quantify the reduction in protein levels. Alternatively, perform quantitative real-time PCR (qPCR) to measure the decrease in TRAK1 mRNA.
-
Phenotypic Analysis: In parallel cultures, perform live-cell imaging to assess mitochondrial transport dynamics in the axons and dendrites of transduced neurons.
Co-immunoprecipitation (Co-IP) to Study TRAK1 Protein Interactions
This protocol details the procedure for immunoprecipitating TRAK1 from neuronal cell lysates to identify its interacting partners, such as Miro and kinesin.
Detailed Methodology:
-
Cell Lysis: Culture neuronal cells (e.g., SH-SY5Y or primary neurons) and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with a specific antibody against TRAK1 or a control IgG overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G-conjugated magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads using a magnetic stand and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blotting using antibodies against suspected interacting proteins (e.g., Miro, KIF5A).
Live-Cell Imaging of Mitochondrial Transport in Neurons
This protocol describes the methodology for visualizing and quantifying mitochondrial movement in the axons of live neurons.
Detailed Methodology:
-
Mitochondrial Labeling: Transfect primary neurons with a plasmid encoding a mitochondrially targeted fluorescent protein (e.g., pDsRed2-Mito). Allow for expression for 24-48 hours.
-
Live-Cell Imaging Setup: Place the coverslip with transfected neurons in a heated imaging chamber on the stage of a confocal or spinning-disk microscope equipped with environmental control (37°C, 5% CO2).
-
Image Acquisition: Acquire time-lapse image series of a selected axonal segment at a rate of 1 frame every 2-5 seconds for a total duration of 5-10 minutes.
-
Data Analysis: Generate kymographs from the time-lapse movies using image analysis software (e.g., ImageJ/Fiji). A kymograph is a graphical representation of spatial position over time, which allows for the visualization and quantification of mitochondrial movement. From the kymographs, parameters such as the percentage of mobile mitochondria, velocity, and directionality can be calculated.
TRAK1 in Neurodegenerative Diseases
Given its central role in maintaining mitochondrial homeostasis in neurons, it is not surprising that dysfunction of TRAK1 is implicated in several neurodegenerative disorders. Pathogenic variants in the TRAK1 gene have been identified in patients with fatal encephalopathy, characterized by irregular mitochondrial distribution, altered mitochondrial motility, and reduced mitochondrial respiration.[2][9] Furthermore, disruptions in TRAK1-mediated transport have been linked to the pathogenesis of other neurodegenerative conditions where mitochondrial dysfunction is a key feature.[10]
Conclusion and Future Directions
The mammalian TRAK1 protein is an indispensable component of the neuronal mitochondrial transport machinery. Its function as a motor adaptor protein ensures the proper distribution of mitochondria throughout the complex architecture of neurons, which is fundamental for their survival and function. The experimental approaches detailed in this guide have been instrumental in unraveling the molecular mechanisms of TRAK1-mediated transport.
Future research in this area will likely focus on several key aspects:
-
Regulation of TRAK1 Function: Investigating the post-translational modifications and signaling pathways that regulate TRAK1 activity and its interaction with motor proteins and Miro.
-
Therapeutic Targeting of TRAK1: Exploring the potential of modulating TRAK1 function as a therapeutic strategy for neurodegenerative diseases associated with mitochondrial transport defects.
-
TRAK1 in other Cellular Processes: Further elucidating the role of TRAK1 in other cellular processes beyond mitochondrial transport, such as the trafficking of other organelles and its involvement in neuronal development and synaptic plasticity.
A deeper understanding of TRAK1 biology will undoubtedly provide novel insights into the maintenance of neuronal health and the pathogenesis of a wide range of neurological disorders, paving the way for the development of innovative therapeutic interventions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. assaygenie.com [assaygenie.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 6. Live Imaging Mitochondrial Transport in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A lentiviral system for efficient knockdown of proteins in neuronal cultures [version 1; referees: 2 approved] - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Miro GTPase domains regulate the assembly of the mitochondrial motor–adaptor complex | Life Science Alliance [life-science-alliance.org]
- 9. Trafficking kinesin protein (TRAK)-mediated transport of mitochondria in axons of hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Truncated Tau Induces Mitochondrial Transport Failure Through the Impairment of TRAK2 Protein and Bioenergetics Decline in Neuronal Cells [frontiersin.org]
The Role of TRAK2 in Mitochondrial Transport: A Technical Guide for Researchers
Abstract
Mitochondria are dynamic organelles whose proper distribution is critical for cellular homeostasis, particularly in highly polarized cells like neurons. This distribution is achieved through active transport along the microtubule cytoskeleton, a process mediated by motor proteins and a suite of adaptor molecules. The Trafficking Kinesin Protein 2 (TRAK2), also known as Milton in Drosophila, is a pivotal adaptor protein that links mitochondria to both plus-end directed kinesin and minus-end directed dynein motors. By integrating signals from various cellular pathways, TRAK2 and its binding partners regulate the directionality, velocity, and pausing of mitochondrial transport. Dysregulation of this intricate process is increasingly implicated in the pathogenesis of major neurodegenerative diseases. This technical guide provides an in-depth overview of the TRAK2-mediated mitochondrial transport machinery, summarizes key quantitative data, details common experimental protocols for its study, and explores its relevance as a therapeutic target.
The Core Machinery of TRAK2-Mediated Mitochondrial Transport
Mitochondrial transport is orchestrated by a core protein complex on the outer mitochondrial membrane (OMM). This complex physically links the organelle to microtubule tracks, enabling its movement throughout the cell.
1.1. The TRAK2-Miro Complex: The Central Hub
At the heart of this machinery is the interaction between TRAK2 and the mitochondrial Rho GTPases, Miro1 and Miro2.[1][2] Miro proteins are anchored to the OMM via a C-terminal transmembrane domain and serve as the direct docking site for TRAK2.[3] TRAK2, in turn, acts as the primary adaptor, recruiting the motor proteins that generate the force for movement. While both TRAK1 and TRAK2 are mammalian orthologues of Drosophila Milton, they exhibit some distinct functional roles and tissue expression patterns.[4][5] For instance, in mature neurons, TRAK1 is predominantly involved in axonal transport, whereas TRAK2 is the primary mediator of dendritic mitochondrial transport.[4][5]
1.2. Recruitment of Opposing Motors: Kinesin and Dynein
TRAK2 is a bidirectional adaptor, capable of recruiting both kinesin-1 (for anterograde, plus-end directed transport toward the cell periphery) and the dynein-dynactin complex (for retrograde, minus-end directed transport toward the cell center).[6][7][8] TRAK2 interacts with the kinesin-1 heavy chain and utilizes a conserved coiled-coil motif (the CC1-Box) to engage the dynein-dynactin complex.[7][9] This ability to bind opposing motors simultaneously is crucial for the complex saltatory (stop-and-go) movement of mitochondria observed in vivo.[3][6] Studies suggest that TRAK2 coordinates the activity of these motors to prevent a futile "tug-of-war," with evidence indicating that kinesin-1 often functions as the dominant motor when both are present in a complex.[7]
The following diagram illustrates the core components of the TRAK2-mediated transport complex.
Regulation of TRAK2-Mediated Transport
The transport of mitochondria is not constant but is tightly regulated by cellular signals that can initiate, halt, or reverse movement. TRAK2 and its partner Miro are central to integrating these signals.
2.1. Calcium Sensing by Miro: A Molecular Brake
One of the most critical regulatory mechanisms is the response to changes in intracellular calcium ([Ca²⁺]i) concentration. Miro proteins contain two EF-hand motifs that directly bind Ca²⁺.[10][11][12] When local [Ca²⁺]i levels rise, as occurs at active synapses, Ca²⁺ binds to Miro's EF-hands.[13] This binding induces a conformational change in Miro that is proposed to arrest mitochondrial motility.[11][13] One model suggests that Ca²⁺ binding causes Miro to dissociate from the kinesin motor, effectively uncoupling the mitochondrion from its anterograde transport machinery, while the TRAK2-Miro interaction remains stable.[10][11] This mechanism allows mitochondria to be selectively immobilized in areas of high metabolic demand or calcium signaling activity.[11]
2.2. The PINK1/Parkin Pathway: Quality Control and Mitophagy
The PINK1 kinase and Parkin E3 ubiquitin ligase, two proteins mutated in familial Parkinson's disease, play a crucial role in mitochondrial quality control. When a mitochondrion becomes damaged (indicated by a loss of membrane potential), PINK1 accumulates on the OMM and phosphorylates Miro.[14][15][16][17] This phosphorylation event serves as a signal for Parkin to ubiquitinate Miro, targeting it for proteasomal degradation.[16][17] The degradation of Miro detaches the entire motor-adaptor complex, including TRAK2 and kinesin, from the damaged mitochondrion.[15][16] This arrest of motility is believed to quarantine the damaged organelle, preventing it from moving further down the axon and facilitating its removal through mitophagy.[15][16]
The diagram below outlines these key regulatory pathways.
References
- 1. youtube.com [youtube.com]
- 2. Live Imaging Mitochondrial Transport in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analyzing Mitochondrial Transport and Morphology in Human Induced Pluripotent Stem Cell-Derived Neurons in Hereditary Spastic Paraplegia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 5. in vitro Motility Assay [dictybase.org]
- 6. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. assaygenie.com [assaygenie.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. KymoAnalyzer: A Software Tool for the Quantitative Analysis of Intracellular Transport in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cellbiology.science.uu.nl [cellbiology.science.uu.nl]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. An automated in vitro motility assay for high-throughput studies of molecular motors - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Crucial Role of TraK Protein in E. coli pKM101 Conjugative Transfer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spread of antibiotic resistance is a significant global health threat, largely driven by the horizontal gene transfer of mobile genetic elements such as plasmids. The IncN plasmid pKM101, extensively studied in Escherichia coli, serves as a model system for understanding the molecular mechanisms of bacterial conjugation, a primary route for the dissemination of resistance genes. Central to the conjugative process of pKM101 is a sophisticated Type IV Secretion System (T4SS), a nanomachine that mediates the transfer of DNA and proteins between bacterial cells. This guide provides an in-depth technical overview of the discovery and function of the TraK protein, a key accessory factor in the pKM101 conjugation system. TraK has been identified as a critical DNA transfer and replication (Dtr) protein, playing a multifaceted role in both the assembly of the relaxosome at the origin of transfer and the activation of the T4SS. A thorough understanding of TraK's structure, interactions, and mechanism of action is paramount for the development of novel strategies to inhibit bacterial conjugation and curb the spread of antibiotic resistance.
The this compound: A Member of the Ribbon-Helix-Helix Family
The traK gene of the pKM101 plasmid encodes a protein that is a predicted member of the Ribbon-Helix-Helix (RHH) family of DNA-binding proteins.[1][2] This structural motif is characteristic of proteins involved in DNA replication, transcription, and recombination. The this compound is composed of an N-terminal RHH domain, responsible for DNA binding, and a C-proximal alpha-helical rich region that facilitates its oligomerization.[3]
Physicochemical Properties
While specific quantitative data on the precise molecular weight and isoelectric point are not consistently reported across all literature, the amino acid sequence provides the basis for theoretical calculations. The protein self-associates to form a functional tetrameric complex.[1]
Table 1: Predicted Properties of the this compound
| Property | Value | Source |
| Predicted Monomer Molecular Weight | ~13.5 kDa (Calculated) | Based on amino acid sequence |
| Oligomeric State | Tetramer | [1] |
| Structural Family | Ribbon-Helix-Helix (RHH) | [1][2] |
The Dual Function of TraK in Conjugation
The discovery of TraK has revealed its indispensable and dual role in the initiation and execution of pKM101 DNA transfer. It functions both in the initial processing of the plasmid DNA and in the subsequent activation of the secretion machinery.
Relaxosome Assembly at the Origin of Transfer (oriT)
TraK is a key player in the formation of the relaxosome, a nucleoprotein complex that assembles at the plasmid's origin of transfer (oriT).[1][2] TraK binds directly to the oriT sequence, an event that is crucial for the recruitment of the TraI relaxase.[2] The TraI relaxase is a multifunctional enzyme responsible for nicking the DNA strand to be transferred (the T-strand) and subsequently unwinding it.[3] A dynamic interaction between the C-terminal domain of TraI and the tetramerization domain of TraK is essential for this recruitment process.[4]
Activation of the Type IV Secretion System (T4SS)
Beyond its role in relaxosome formation, TraK has been shown to activate the T4SS for substrate translocation, a function that is independent of its role in relaxosome assembly.[1][2] This activation is mediated through a network of protein-protein interactions with key components of the T4SS. TraK directly interacts with the VirD4-like substrate receptor TraJ and the VirB11-like (TraG) and VirB4-like (TraB) ATPases, which form the energy center of the secretion channel.[1] These interactions are thought to induce conformational changes in the T4SS, priming it for the transport of the DNA-protein substrate.
The TraK Interactome: A Network of Crucial Protein-Protein Interactions
The function of TraK is orchestrated through a series of specific interactions with other proteins of the pKM101 conjugation system. These interactions have been elucidated through various experimental techniques, including bacterial two-hybrid assays, affinity pull-downs, and in vivo crosslinking.
Table 2: Key Protein-Protein Interactions of TraK
| Interacting Protein | Function of Interacting Protein | Significance of Interaction | Experimental Evidence |
| TraI | Relaxase/Helicase | Recruits TraI to oriT for DNA processing.[3][4] | Bacterial Two-Hybrid, Affinity Pull-down, In vivo Photocrosslinking[1][4] |
| TraJ | VirD4-like T4SS Substrate Receptor | Couples the relaxosome to the T4SS channel.[1] | Bacterial Two-Hybrid, Affinity Pull-down[1] |
| TraG | VirB11-like T4SS ATPase | Part of the T4SS energy center; involved in substrate translocation.[1] | Bacterial Two-Hybrid, Affinity Pull-down[1] |
| TraB | VirB4-like T4SS ATPase | Part of the T4SS energy center; involved in T4SS assembly and substrate translocation.[1] | Bacterial Two-Hybrid, Affinity Pull-down[1] |
| TraK (self) | DNA-binding accessory protein | Forms a functional tetramer.[1] | BS3 Crosslinking, In vivo Photocrosslinking[1] |
Note: Quantitative binding affinities (e.g., Kd values) for these interactions are not extensively reported in the reviewed literature.
Experimental Methodologies for Studying TraK
The characterization of TraK has relied on a combination of genetic, biochemical, and biophysical techniques. The following sections provide detailed overviews of the key experimental protocols used in the discovery and functional analysis of TraK.
Bacterial Two-Hybrid (B2H) System for Detecting Protein-Protein Interactions
The bacterial two-hybrid system is a powerful in vivo method to identify and characterize protein-protein interactions. The system is based on the reconstitution of a signaling cascade, typically the activation of adenylate cyclase, which leads to a measurable reporter gene expression.
Protocol Overview:
-
Vector Construction: The genes encoding the proteins of interest (e.g., traK and a putative interactor) are cloned into two separate B2H vectors. One vector fuses the protein to the T25 fragment of Bordetella pertussis adenylate cyclase, and the other to the T18 fragment.
-
Transformation: The pair of plasmids are co-transformed into an E. coli reporter strain that is deficient in endogenous adenylate cyclase (cyaA). This strain typically contains a reporter gene, such as lacZ, under the control of a cAMP-dependent promoter.
-
Interaction Screening: If the two proteins of interest interact, the T25 and T18 fragments are brought into close proximity, reconstituting adenylate cyclase activity. The resulting cAMP production activates the expression of the reporter gene.
-
Detection: Interaction is detected by observing the phenotype of the reporter gene. For a lacZ reporter, this can be visualized as blue colonies on agar plates containing X-gal, or quantified by measuring β-galactosidase activity in liquid cultures.
In Vivo Crosslinking to Capture Protein Interactions
In vivo crosslinking is used to covalently link interacting proteins within the living cell, providing a snapshot of the protein interaction network. Both chemical crosslinkers and photo-activatable crosslinkers have been employed.
BS3 is a water-soluble, amine-reactive crosslinker that forms stable amide bonds between lysine residues of interacting proteins that are in close proximity.
Protocol Overview:
-
Cell Growth and Harvest: E. coli cells expressing the proteins of interest are grown to mid-log phase. The cells are harvested by centrifugation and washed with a non-amine-containing buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Crosslinking Reaction: The cell pellet is resuspended in the reaction buffer, and a freshly prepared solution of BS3 is added to a final concentration typically ranging from 1 to 5 mM. The reaction is incubated at room temperature for 30-60 minutes.
-
Quenching: The crosslinking reaction is stopped by the addition of a quenching buffer containing a primary amine, such as Tris-HCl or glycine, to a final concentration of 20-50 mM.
-
Analysis: The crosslinked protein complexes are analyzed by SDS-PAGE and Western blotting using antibodies specific to the proteins of interest. The appearance of higher molecular weight bands indicates successful crosslinking.
This technique involves the site-specific incorporation of the photo-activatable unnatural amino acid pBPA into a protein of interest. Upon exposure to UV light, pBPA forms a covalent bond with interacting molecules.
Protocol Overview:
-
Genetic Engineering: The gene encoding the protein of interest is mutated to introduce an amber stop codon (TAG) at the desired position for pBPA incorporation.
-
Expression System: The mutated gene is expressed in an E. coli strain that co-expresses an orthogonal aminoacyl-tRNA synthetase/tRNA pair that specifically recognizes the amber codon and incorporates pBPA.
-
Cell Growth and Induction: Cells are grown in a medium supplemented with pBPA. Expression of the target protein is induced.
-
UV Irradiation: The cells are exposed to UV light (typically 365 nm) to activate the pBPA and induce crosslinking.
-
Analysis: Crosslinked complexes are detected by SDS-PAGE and Western blotting.
Affinity Pull-Down Assays
Affinity pull-down assays are used to isolate a protein of interest and its binding partners from a complex mixture, such as a cell lysate.
Protocol Overview:
-
Bait Protein Immobilization: A recombinant "bait" protein (e.g., GST-TraK or His-TraK) is expressed and purified. The tagged bait protein is then immobilized on an affinity resin (e.g., glutathione-agarose for GST tags, Ni-NTA agarose for His tags).
-
Lysate Preparation: "Prey" proteins are prepared by lysing E. coli cells that express the potential interacting partners.
-
Binding: The immobilized bait protein is incubated with the cell lysate containing the prey proteins to allow for the formation of protein complexes.
-
Washing: The resin is washed extensively with buffer to remove non-specifically bound proteins.
-
Elution: The bait protein and its interacting partners are eluted from the resin. This can be achieved by using a competitive ligand (e.g., glutathione for GST tags, imidazole for His tags) or by changing the buffer conditions (e.g., pH).
-
Analysis: The eluted proteins are analyzed by SDS-PAGE and Western blotting to identify the interacting prey proteins.
Visualizing the TraK-Mediated Conjugation Pathway
The following diagrams, generated using the DOT language for Graphviz, illustrate the key interactions and processes involving the this compound.
Caption: TraK-mediated assembly of the relaxosome at the origin of transfer (oriT).
Caption: TraK interaction with the T4SS ATPase energy center leading to channel activation.
Caption: A simplified workflow for an affinity pull-down assay to identify TraK interactors.
Conclusion and Future Directions
The discovery of the this compound has significantly advanced our understanding of the intricate molecular events that govern bacterial conjugation mediated by the pKM101 plasmid. Its dual functionality in both relaxosome assembly and T4SS activation underscores its central role in this process and highlights it as a promising target for the development of novel anti-conjugation agents. The detailed experimental methodologies outlined in this guide provide a framework for the further investigation of TraK and its homologs in other plasmid systems.
Future research should focus on obtaining high-resolution structural information of TraK in complex with its DNA and protein partners. Such studies will provide invaluable insights into the precise molecular mechanisms of its function. Furthermore, the development of high-throughput screening assays based on the interactions of TraK could accelerate the discovery of small molecule inhibitors of bacterial conjugation. A deeper understanding of the regulation of traK expression and the temporal dynamics of its interactions will also be crucial for a complete picture of its role in the lifecycle of the pKM101 plasmid. Ultimately, targeting key players like TraK offers a promising avenue to combat the escalating threat of antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Analyses of protein-protein interactions by in vivo photocrosslinking in budding yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative cross-linking strategy to probe conformational changes in protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. covachem.com [covachem.com]
Unraveling the Cellular Choreography of TRAK1: An In-depth Technical Guide to its Subcellular Localization
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide detailing the subcellular localization of the Trafficking Kinesin Protein 1 (TRAK1) has been released today. This guide offers researchers, scientists, and drug development professionals a deep dive into the intricate cellular distribution of TRAK1, a protein implicated in crucial cellular processes and linked to neurological disorders. The document provides a meticulous summary of quantitative data, detailed experimental methodologies, and novel visualizations of associated signaling pathways, aiming to accelerate research and development efforts targeting TRAK1.
TRAK1, also known as Milton, is a multifaceted adaptor protein that plays a pivotal role in the intracellular transport of essential organelles, including mitochondria and endosomes. Its precise localization within the cell is critical for maintaining cellular homeostasis, and dysregulation of its transport functions has been associated with conditions such as hypertonia and developmental and epileptic encephalopathy. This guide synthesizes current knowledge to present a clear picture of where TRAK1 resides within the cell and the molecular mechanisms that govern its localization.
Quantitative Analysis of TRAK1 Subcellular Distribution
The subcellular distribution of TRAK1 is dynamic and context-dependent, with the protein being predominantly found in mitochondria and early endosomes. Quantitative analyses from immunofluorescence studies have provided valuable insights into the proportional localization of TRAK1 in various organelles.
| Organelle/Marker | Cell Type | Percentage of TRAK1 Colocalization (Mean ± SEM) | Reference |
| Early Endosomes (EEA1) | HeLa | 45.1 ± 4.8% | [1] |
| Early Endosomes (Hrs) | HeLa | 64.3 ± 3.7% | [1] |
| Mitochondria (TIM23) | HeLa | 41.5 ± 3.7% (endogenous) | [1] |
| Mitochondria (TIM23) | HeLa | 45.1 ± 5.8% (GFP-Trak1Δhyrt) | [1] |
| Mitochondria (TIM23) | HeLa | 67.4 ± 2.3% (GFP-Trak1Δ2) | [1] |
| Mitochondria (TOM20) | HeLa | Significantly reduced in hypertonia mutant | [2] |
| Late Endosome/Lysosome (LAMP2) | HeLa | 21.8 ± 2.1% | [1] |
| Endoplasmic Reticulum (KDEL) | HeLa | 21.2 ± 3.0% | [1] |
Key Determinants of TRAK1 Localization
The localization of TRAK1 is intricately regulated by its interaction with a host of other proteins. The C-terminal region of TRAK1 is essential for its targeting to both early endosomes and mitochondria.[3] In neurons, TRAK1 is prevalently found in axons, where it plays a crucial role in mitochondrial transport.[4][5]
Mitochondrial Localization: TRAK1's association with mitochondria is primarily mediated by its interaction with the outer mitochondrial membrane proteins Miro1 and Miro2.[6] This interaction is fundamental for linking mitochondria to the microtubule-based motor proteins, kinesin and dynein, thereby facilitating their transport along axons.[4][7][8][9] Recent studies have also identified a MIRO-independent mitochondrial binding domain within the C-terminus of TRAK1, suggesting a more complex mechanism of mitochondrial association.[10][11]
Endosomal Localization: A significant population of TRAK1 localizes to early endosomes through its interaction with the endosomal sorting protein Hrs (Hepatocyte growth factor-regulated tyrosine kinase substrate).[1][12] This localization is dependent on the Hrs-binding domain of TRAK1 and is crucial for the regulation of endosome-to-lysosome trafficking of signaling receptors like the Epidermal Growth Factor Receptor (EGFR).[1][3][12]
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and processes governing TRAK1 localization, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
This guide provides detailed, step-by-step protocols for key experiments used to determine the subcellular localization of TRAK1. These protocols are intended to serve as a practical resource for researchers in the lab.
Immunofluorescence Staining for TRAK1
Objective: To visualize the subcellular localization of TRAK1 within cultured cells.
Materials:
-
Cultured cells on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.1% Triton X-100 in PBS
-
Blocking solution: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Rabbit anti-TRAK1
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear counterstain: DAPI
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Culture: Seed cells on sterile glass coverslips in a petri dish and culture until they reach the desired confluency.
-
Washing: Gently wash the cells three times with PBS.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-TRAK1 antibody diluted in the blocking solution overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody diluted in the blocking solution for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS in the dark.
-
Counterstaining: Incubate the cells with DAPI for 5 minutes to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium.
-
Imaging: Visualize the stained cells using a confocal microscope. Acquire images in the appropriate channels for TRAK1, the nucleus, and any co-stained organelle markers.
-
Analysis: Perform quantitative colocalization analysis using appropriate software to determine the degree of overlap between TRAK1 and organelle-specific markers.
Subcellular Fractionation for TRAK1 Analysis
Objective: To isolate different subcellular fractions (e.g., mitochondria, cytosol, and nucleus) to determine the distribution of TRAK1 by Western blotting.
Materials:
-
Cultured cells
-
PBS
-
Fractionation buffer (e.g., a hypotonic buffer with protease inhibitors)
-
Dounce homogenizer
-
Microcentrifuge
-
Lysis buffer for Western blotting
-
Antibodies: anti-TRAK1, and antibodies against marker proteins for each fraction (e.g., COX IV for mitochondria, GAPDH for cytosol, Histone H3 for nucleus)
Procedure:
-
Cell Harvesting: Harvest cultured cells by scraping and centrifugation.
-
Washing: Wash the cell pellet with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in ice-cold fractionation buffer and incubate on ice to allow the cells to swell.
-
Homogenization: Lyse the cells using a Dounce homogenizer with a tight-fitting pestle. The number of strokes should be optimized to ensure cell lysis without disrupting organelle integrity.
-
Nuclear Fraction Isolation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet the nuclei.
-
Cytosolic and Mitochondrial Fraction Separation: Carefully collect the supernatant (post-nuclear supernatant) and centrifuge it at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.
-
Washing Fractions: Wash the nuclear and mitochondrial pellets with the fractionation buffer to minimize cross-contamination.
-
Protein Extraction: Lyse the isolated fractions with a suitable lysis buffer to extract the proteins.
-
Protein Quantification: Determine the protein concentration in each fraction using a protein assay (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE, transfer to a membrane, and probe with antibodies against TRAK1 and marker proteins for each fraction to assess the purity of the fractions and the distribution of TRAK1.
Co-immunoprecipitation of TRAK1 and Interacting Partners
Objective: To identify and confirm protein-protein interactions with TRAK1 in its native cellular environment.
Materials:
-
Cultured cells
-
Lysis buffer (non-denaturing, e.g., containing NP-40 or Triton X-100)
-
Primary antibody: anti-TRAK1 or antibody against a tagged version of TRAK1
-
Control IgG from the same species as the primary antibody
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-TRAK1 antibody or control IgG overnight at 4°C with gentle rotation.
-
Bead Binding: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer or using a gentle elution buffer.
-
Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against TRAK1 and its putative interacting partners. The presence of the interacting protein in the TRAK1 immunoprecipitate, but not in the control IgG immunoprecipitate, confirms the interaction.
This technical guide provides a solid foundation for understanding the subcellular localization of TRAK1. The presented data, visualizations, and detailed protocols are intended to empower researchers to further investigate the multifaceted roles of this critical adaptor protein in cellular function and disease.
References
- 1. researchmap.jp [researchmap.jp]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. Quantitative colocalization analysis of confocal fluorescence microscopy images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. kolaido.com [kolaido.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Quantitative Colocalization Analysis of Multicolor Confocal Immunofluorescence Microscopy Images: Pushing Pixels to Explore Biological Phenomena - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Subcellular Fractionation [labome.com]
- 9. Quantitative Colocalization Analysis of Multicolor Confocal Immunofluorescence Microscopy Images: Pushing Pixels to Explore Biological Phenomena [jstage.jst.go.jp]
- 10. scbt.com [scbt.com]
- 11. youtube.com [youtube.com]
- 12. uab.edu [uab.edu]
The traK/TRAK Proteins: A Tale of Two Architectures in Cellular Trafficking
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The designation "traK" or "TRAK" refers to two distinct and functionally unrelated protein families that are crucial players in cellular transport and signaling. In the bacterial realm, the TraK protein is a key component of the Type IV Secretion System (T4SS), essential for the conjugative transfer of genetic material. Conversely, in mammals, Trafficking Kinesin-binding (TRAK) proteins, comprising TRAK1 and TRAK2, are vital adaptor molecules that orchestrate the movement of mitochondria along the cytoskeletal highway. This technical guide provides a comprehensive overview of the core domains, functional motifs, and associated signaling pathways of both the bacterial TraK and mammalian this compound families, presenting quantitative data and detailed experimental methodologies to support further research and therapeutic development.
Part 1: The Bacterial this compound in Conjugative Transfer
The bacterial this compound is a DNA transfer and replication (Dtr) protein integral to the initiation of conjugative transfer of plasmids, such as pKM101 and RP4.[1][2] It functions as a critical accessory factor, not only in the assembly of the relaxosome at the origin of transfer (oriT) but also in the activation of the T4SS translocation channel.[1][3]
Domains and Functional Motifs of Bacterial TraK
The this compound is a member of the Ribbon-Helix-Helix (RHH) family of DNA-binding proteins.[1][3] This structural motif is characteristic of proteins involved in DNA binding and transcriptional regulation. The functional architecture of TraK enables it to self-associate, likely into a tetramer, and to form crucial heteromeric contacts with other components of the conjugation machinery.[3]
Key functional aspects of its domains include:
-
DNA-Binding Domain: The RHH motif confers the ability to bind specifically to the oriT sequence on the plasmid DNA.[1][2] This binding induces a bend in the DNA, which is a critical step for the recruitment of the relaxase enzyme, TraI.[1]
-
Protein-Protein Interaction Domains: TraK possesses surfaces that mediate interactions with several other "Tra" proteins, including the relaxase TraI, the VirD4-like TraJ receptor, and the VirB11-like (TraG) and VirB4-like (TraB) ATPases.[1][3] These interactions are fundamental for both relaxosome assembly and the subsequent activation of the T4SS channel.
Quantitative Data: Protein-DNA and Protein-Protein Interactions
The interactions of TraK are characterized by specific binding affinities and stoichiometries, which are essential for its function.
| Interacting Molecule | Interaction Type | Quantitative Measurement | Plasmid System | Reference |
| oriT-DNA | Protein-DNA Binding | Kapp ≈ 4 nM | RP4 | [2] |
| TraK | Self-association | Probable tetramer | pKM101 | [3] |
| TraI (relaxase) | Protein-Protein | Heteromeric contact | pKM101 | [3] |
| TraJ (VirD4-like) | Protein-Protein | Heteromeric contact | pKM101 | [3] |
| TraG (VirB11-like ATPase) | Protein-Protein | Heteromeric contact | pKM101 | [3] |
| TraB (VirB4-like ATPase) | Protein-Protein | Heteromeric contact | pKM101 | [3] |
Signaling and Functional Pathways of Bacterial TraK
TraK plays a dual role in bacterial conjugation. Firstly, it is a key player in the formation of the relaxosome. Secondly, it acts as an activator of the T4SS channel, a function independent of its role in relaxosome assembly.[3]
-
Relaxosome Formation: TraK binds to the oriT sequence, inducing a DNA bend that facilitates the recruitment of the TraI relaxase.[1] It also mediates the assembly of a productive ternary complex with TraI and TraJ.[1]
-
T4SS Activation: TraK interacts with the ATPases TraG and TraB at the base of the T4SS.[1][3] This interaction is thought to induce conformational changes that activate the channel for substrate translocation.[1] TraK stimulates the oligomerization and ATP hydrolysis activities of TraJ, which in turn engages with TraB and the translocation channel.[1]
Experimental Protocols for Studying Bacterial TraK
-
Protein Expression and Purification: The traK gene can be overexpressed using systems like the phage T7 expression system in E. coli.[2] Purification to near homogeneity is achieved through standard chromatographic techniques. A general protocol involves cell lysis, followed by affinity chromatography (if the protein is tagged) and subsequent purification steps like ion exchange and size-exclusion chromatography.[4][5][6]
-
DNA-Binding Assays:
-
DNA Fragment Retention Assay: This method is used to determine the binding affinity of TraK to oriT-DNA. Radiolabeled DNA fragments containing the oriT sequence are incubated with varying concentrations of purified this compound. The protein-DNA complexes are then separated from free DNA by filtration through a nitrocellulose membrane, and the amount of retained radioactivity is quantified to determine the equilibrium constant (Kapp).[2]
-
DNase I and Hydroxyl Radical Footprinting: These techniques are employed to map the precise binding site of TraK on the oriT DNA.[2] A DNA fragment labeled at one end is incubated with TraK and then subjected to limited cleavage by DNase I or hydroxyl radicals. The resulting DNA fragments are separated by denaturing polyacrylamide gel electrophoresis. The region where TraK is bound will be protected from cleavage, appearing as a "footprint" in the cleavage pattern compared to a control reaction without TraK.[2]
-
-
Protein-Protein Interaction Assays:
-
Cross-linking and Affinity Pull-downs: To identify interaction partners, cells expressing a tagged version of TraK (e.g., His-tag, FLAG-tag) are treated with a chemical cross-linker to covalently link interacting proteins. The tagged TraK and its cross-linked partners are then purified from the cell lysate using affinity chromatography. The interacting proteins are subsequently identified by mass spectrometry.[3][7][8]
-
Yeast Two-Hybrid (Y2H) System: This genetic method is used to screen for and confirm protein-protein interactions. The traK gene is fused to the DNA-binding domain of a transcription factor, and potential interacting partners are fused to the activation domain. If TraK and a partner protein interact, the two domains of the transcription factor are brought into proximity, activating the transcription of a reporter gene.[3][9]
-
-
ATPase Activity Assays: To measure the effect of TraK on the ATPase activity of TraG and TraB, a colorimetric or fluorescence-based assay can be used.[10][11] Purified ATPases are incubated with ATP in the presence and absence of TraK. The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate or ADP produced over time.[10][12][13]
Part 2: Mammalian TRAK Proteins in Mitochondrial Trafficking
In mammals, the Trafficking Kinesin-binding (TRAK) proteins, TRAK1 and TRAK2 (also known as Milton in Drosophila), are essential adaptor proteins that link mitochondria to the microtubule-based motor proteins, kinesin-1 and dynein.[14][15] This connection is crucial for the dynamic positioning of mitochondria within cells, particularly in neurons where long-distance transport is vital for cellular function and survival.[14][16][17]
Domains and Functional Motifs of Mammalian TRAK Proteins
TRAK proteins are large, multi-domain proteins with distinct regions that mediate their interactions with motor proteins and mitochondria.
-
N-terminal Domain: This region contains coiled-coil domains that are responsible for binding to the cargo-binding domain of kinesin-1 heavy chains.[14][15][18] This interaction is critical for anterograde (towards the plus-end of microtubules) transport of mitochondria. The N-terminal region also contains motifs for interaction with the dynein/dynactin complex, facilitating retrograde transport.[18][19]
-
Central MIRO-Binding Domain (MBD): This domain mediates the interaction with MIRO1 and MIRO2, which are Rho GTPases anchored to the outer mitochondrial membrane.[14][18] This TRAK-MIRO interaction is a key mechanism for docking the motor-adaptor complex to the mitochondrial cargo.
-
C-terminal Domain: Recent studies have revealed that the C-terminal region of TRAK proteins contains a MIRO-independent mitochondrial localization domain.[18][20] This suggests a dual mechanism for mitochondrial association, with the MBD/MIRO interaction being more transient and the C-terminal domain providing a more stable anchor to the outer mitochondrial membrane.[18][20] The C-terminus is also required for localization to early endosomes.[21]
| Domain/Region | Function | Interacting Partners | Reference |
| N-terminal Coiled-Coil | Kinesin-1 and Dynein/Dynactin binding | KIF5, Dynein | [14][15][18] |
| Central MBD | MIRO-dependent mitochondrial docking | MIRO1, MIRO2 | [14][18] |
| C-terminal Region | MIRO-independent mitochondrial binding; Endosomal localization | Outer Mitochondrial Membrane | [18][20][21] |
Quantitative Data: Impact on Mitochondrial Motility
The functional importance of TRAK proteins is highlighted by the significant reduction in mitochondrial movement upon their depletion.
| Experimental Condition | Effect on Mitochondrial Motility | Cell Type | Reference |
| TRAK1/TRAK2 Knockdown (Axons) | ~65% reduction | Neurons | [14] |
| TRAK1/TRAK2 Knockdown (Dendrites) | ~45% reduction | Neurons | [14] |
Signaling and Functional Pathways of Mammalian TRAK Proteins
The primary role of TRAK proteins is to mediate the bidirectional transport of mitochondria. They act as a scaffold, linking the cargo to the microtubule motors. This process is tightly regulated to ensure mitochondria are delivered to and retained in areas of high energy demand.
Beyond transport, TRAK proteins are also implicated in other cellular processes:
-
Mitochondrial Fusion: TRAK1 interacts with mitofusins on the outer mitochondrial membrane and is required for stress-induced mitochondrial hyperfusion, a pro-survival response.[16]
-
Endosome-to-Lysosome Trafficking: TRAK1 interacts with Hrs (hepatocyte growth factor-regulated tyrosine kinase substrate), a key component of the endosomal sorting machinery, and regulates the degradation of internalized receptors like EGFR.[21][22]
Experimental Protocols for Studying Mammalian TRAK Proteins
-
Live-Cell Imaging of Mitochondrial Motility:
-
Methodology: Neurons or other cell types are transfected with fluorescently tagged mitochondrial markers (e.g., Mito-DsRed). The cells are then imaged using time-lapse video microscopy. To study the role of TRAK, cells can be co-transfected with shRNAs targeting TRAK1/2. Mitochondrial motility is quantified by tracking the movement of individual mitochondria over time and calculating parameters such as velocity and percentage of motile mitochondria.[14][17]
-
Visualization Workflow:
-
-
Co-immunoprecipitation (Co-IP): This technique is used to verify interactions between TRAK proteins and their binding partners like kinesin, dynein, MIRO, and mitofusins. [16][23]A cell lysate is incubated with an antibody specific to one protein (the "bait," e.g., TRAK1). The antibody-bait complex and any associated proteins (the "prey") are captured using protein A/G beads. After washing, the captured proteins are eluted and analyzed by Western blotting with antibodies against the suspected interacting proteins. [7][8]
-
Fluorescence Recovery After Photobleaching (FRAP): FRAP is used to study the dynamics of this compound association with mitochondria. [18][20]A region of interest containing mitochondria with GFP-tagged TRAK is photobleached using a high-intensity laser. The recovery of fluorescence in the bleached area is then monitored over time. A faster recovery indicates a more dynamic, transient interaction (e.g., TRAKMBD/MIRO), while a slower recovery suggests a more stable association (e.g., full-length TRAK or the C-terminal domain). [18][20][24]
-
shRNA-mediated Knockdown: To investigate the function of TRAK proteins, their expression can be depleted using short hairpin RNAs (shRNAs). [14][16]Stably or transiently transfected cells expressing shRNAs targeting TRAK1 or TRAK2 mRNA are generated. The efficiency of knockdown is confirmed by Western blotting or qPCR. These cells are then used in functional assays, such as mitochondrial motility or fusion assays, to assess the consequences of TRAK depletion. [16][17]
Conclusion
The bacterial TraK and mammalian TRAK proteins, despite their shared nomenclature, represent fascinating examples of evolutionary divergence in protein function, both centered on the theme of molecular transport. Bacterial TraK is a specialized component of a sophisticated DNA translocation machine, while mammalian TRAK proteins are general-purpose adaptors for organelle transport along the cytoskeleton. A thorough understanding of their respective domains, motifs, and interactions is crucial for advancing our knowledge of bacterial conjugation and mitochondrial biology. The detailed methodologies and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to explore these proteins as potential targets for antimicrobial and therapeutic interventions for neurodegenerative and other diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound of conjugative plasmid RP4 forms a specialized nucleoprotein complex with the transfer origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The TraK accessory factor activates substrate transfer through the pKM101 type IV secretion system independently of its role in relaxosome assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Expression & Isolation & Purification [protocols.io]
- 5. bio-rad.com [bio-rad.com]
- 6. Protein Purification Guide | An Introduction to Protein Purification Methods [promega.de]
- 7. Overview of Protein–Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Methods for Analyzing Protein-Protein Interactions - Creative Proteomics Blog [creative-proteomics.com]
- 9. Protein-Protein Interaction Detection: Methods and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. ATPase Activity Assay Kit - Elabscience® [elabscience.com]
- 12. Assays for Kinesin Microtubule-Stimulated AT Pase Activity | Springer Nature Experiments [experiments.springernature.com]
- 13. Biochemical Assays for Analyzing Activities of ATP-dependent Chromatin Remodeling Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Delineation of the TRAK binding regions of the kinesin-1 motor proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hypertonia-linked protein Trak1 functions with mitofusins to promote mitochondrial tethering and fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Deleterious variants in TRAK1 disrupt mitochondrial movement and cause fatal encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. biorxiv.org [biorxiv.org]
- 20. The C-Terminal Regions of TRAK Proteins Contain MIRO-Independent Mitochondrial Localization Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. uniprot.org [uniprot.org]
- 22. Hypertonia-associated Protein Trak1 is a Novel Regulator of Endosome-to-Lysosome Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mitochondrial adaptor TRAK2 activates and functionally links opposing kinesin and dynein motors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Techniques for studying protein trafficking and molecular motors in neurons - PMC [pmc.ncbi.nlm.nih.gov]
Expression Profile of TRAK2 in Diverse Cell Types: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trafficking Kinesin Protein 2 (TRAK2), also known as GRIF-1, OIP98, or ALS2CR3, is a multifaceted adaptor protein implicated in critical cellular processes, most notably mitochondrial transport and the regulation of gene expression. Its function is intrinsically linked to the intracellular positioning and motility of mitochondria, which is essential for neuronal health and function. Emerging evidence also points to a role for TRAK2 in cholesterol metabolism through the liver X receptor (LXR) signaling pathway. Given its involvement in these fundamental cellular activities, understanding the expression profile of TRAK2 across various cell types is paramount for elucidating its physiological roles and its potential as a therapeutic target in a range of diseases, including neurodegenerative disorders and metabolic conditions.
This technical guide provides a comprehensive overview of the expression of TRAK2 in different human and mouse cell types, supported by quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways.
Data Presentation: TRAK2 Expression
Human TRAK2 RNA Expression in Different Tissues
The following table summarizes the RNA expression levels of TRAK2 in various human tissues, presented as normalized Transcripts Per Million (nTPM). This data is a consensus from the Human Protein Atlas (HPA) and the Genotype-Tissue Expression (GTEx) project, providing a robust measure of transcript abundance.[1]
| Tissue | nTPM |
| Heart muscle | 135.8 |
| Skeletal muscle | 89.2 |
| Brain (Cerebral Cortex) | 78.5 |
| Adipose tissue | 75.4 |
| Thyroid gland | 71.9 |
| Lung | 68.7 |
| Skin | 65.1 |
| Nerve | 62.3 |
| Prostate | 61.5 |
| Ovary | 59.8 |
| Kidney | 58.9 |
| Adrenal gland | 58.1 |
| Stomach | 57.6 |
| Colon | 54.9 |
| Small intestine | 53.7 |
| Spleen | 52.1 |
| Lymph node | 50.3 |
| Liver | 48.7 |
| Pancreas | 47.2 |
| Bone marrow | 41.8 |
| Testis | 39.5 |
Human TRAK2 Protein Expression in Different Tissues (Immunohistochemistry)
Protein expression data for TRAK2, based on immunohistochemistry from the Human Protein Atlas, reveals widespread cytoplasmic positivity in a majority of tissues. The staining intensity is qualitatively summarized below.
| Tissue | Staining Level | Cellular Localization |
| Heart muscle | Strong | Cytoplasmic |
| Skeletal muscle | Strong | Cytoplasmic |
| Cerebral cortex (Neuropil) | Moderate | Cytoplasmic |
| Adipose tissue | Moderate | Cytoplasmic |
| Skin (Fibroblasts, Melanocytes) | Moderate | Cytoplasmic |
| Lung (Macrophages) | Moderate | Cytoplasmic |
| Liver (Hepatocytes) | Weak | Cytoplasmic |
| Kidney (Tubular cells) | Weak | Cytoplasmic |
TRAK2 Expression in Human Single Cell Types
Single-cell RNA sequencing data from the Human Protein Atlas provides a more granular view of TRAK2 expression in specific cell populations.
| Cell Type | nTPM |
| Cardiomyocytes | 125.3 |
| Skeletal myocytes | 95.7 |
| Neurons (Excitatory/Inhibitory) | 82.1 |
| Adipocytes | 78.9 |
| Fibroblasts | 72.4 |
| Keratinocytes | 68.2 |
| Macrophages | 60.5 |
| Hepatocytes | 51.3 |
| Renal tubular cells | 55.6 |
| T-cells | 45.8 |
| B-cells | 42.1 |
Mouse Trak2 RNA Expression in Different Tissues
Expression data from the Bgee database provides insights into Trak2 expression in various mouse tissues. The expression is presented as a rank score, which is comparable across different tissues.[2]
| Tissue | Expression Rank Score |
| Globus pallidus | 98.5 |
| Otolith organ | 97.8 |
| Digastric muscle | 97.2 |
| Utricle | 96.5 |
| Bone marrow | 95.1 |
| Soleus muscle | 94.8 |
| Vastus lateralis muscle | 94.2 |
| Lumbar spinal cord | 93.7 |
| Superior cervical ganglion | 93.1 |
| Temporal muscle | 92.6 |
Experimental Protocols
Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues
This protocol outlines the key steps for detecting TRAK2 protein in formalin-fixed, paraffin-embedded tissue sections.[3][4][5]
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 5 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (pH 6.0) and heating at 95-100°C for 20-40 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Incubate sections with a blocking solution (e.g., 3% hydrogen peroxide) to quench endogenous peroxidase activity (10 minutes).
-
Block non-specific binding sites with a serum-based blocking buffer (e.g., 5% normal goat serum) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody against TRAK2 diluted in antibody diluent overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash slides with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash, then incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
Develop the signal using a chromogen substrate such as 3,3'-diaminobenzidine (DAB).
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Western Blotting Protocol for Cell Lysates
This protocol details the detection of TRAK2 protein in cell lysates.[6][7][8][9]
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against TRAK2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
RNA-Seq Data Analysis Workflow
This workflow outlines the computational steps for analyzing RNA sequencing data to determine TRAK2 expression levels.[10][11][12][13]
-
Quality Control:
-
Assess the quality of raw sequencing reads using tools like FastQC.
-
-
Read Trimming and Filtering:
-
Remove adapter sequences and low-quality reads using tools like Trimmomatic or Cutadapt.
-
-
Alignment:
-
Align the cleaned reads to a reference genome (human or mouse) using a splice-aware aligner such as STAR or HISAT2.
-
-
Quantification:
-
Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
-
Normalization:
-
Normalize the raw counts to account for differences in library size and gene length. Common normalization methods include Transcripts Per Million (TPM) and Fragments Per Kilobase of transcript per Million mapped reads (FPKM). Further normalization, such as Trimmed Mean of M-values (TMM), is often applied for between-sample comparisons, resulting in normalized TPM (nTPM).
-
-
Differential Expression Analysis (Optional):
-
If comparing different conditions, use packages like DESeq2 or edgeR to identify differentially expressed genes.
-
Signaling Pathways Involving TRAK2
TRAK2-Mediated Mitochondrial Transport
TRAK2 is a key adaptor protein that links mitochondria to microtubule motor proteins, facilitating their transport along neuronal axons and dendrites. It interacts with Miro, a mitochondrial outer membrane protein, and with both kinesin and dynein motor proteins to regulate bidirectional movement.[14][15][16][17][18]
TRAK2 Regulation of LXR-Mediated ABCA1 Expression
Recent studies have implicated TRAK2 as a novel regulator of cholesterol efflux through its influence on the Liver X Receptor (LXR) signaling pathway. TRAK2 appears to act as a negative regulator of LXR-mediated transcription of the ATP-binding cassette transporter A1 (ABCA1) gene.[19][20][21][22]
Conclusion
TRAK2 exhibits a broad expression pattern across a multitude of human and mouse cell types, with notably high levels in tissues with high energy demands such as muscle and brain. This expression profile is consistent with its established role in mitochondrial transport. The emerging role of TRAK2 in regulating cholesterol metabolism further broadens its physiological significance. The data and protocols presented in this guide offer a valuable resource for researchers investigating the multifaceted functions of TRAK2 in health and disease, and for professionals in drug development considering TRAK2 as a potential therapeutic target. Further research, particularly quantitative proteomics across a wider range of cell types and conditions, will be crucial for a more complete understanding of TRAK2's role in cellular homeostasis.
References
- 1. Downloadable data - The Human Protein Atlas [v22.proteinatlas.org]
- 2. bgee.org [bgee.org]
- 3. IHC (Immunohistochemistry) Procedure + Tips and Precautions [absin.net]
- 4. bosterbio.com [bosterbio.com]
- 5. 免疫组织化学操作步骤 [sigmaaldrich.com]
- 6. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 7. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
- 8. addgene.org [addgene.org]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
- 11. Hands-on: Reference-based RNA-Seq data analysis / Reference-based RNA-Seq data analysis / Transcriptomics [training.galaxyproject.org]
- 12. m.youtube.com [m.youtube.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Mitochondrial adaptor TRAK2 activates and functionally links opposing kinesin and dynein motors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. escholarship.org [escholarship.org]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. Regulation of long-distance transport of mitochondria along microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TRAK2, a novel regulator of ABCA1 expression, cholesterol efflux and HDL biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. [PDF] TRAK2, a novel regulator of ABCA1 expression, cholesterol efflux and HDL biogenesis | Semantic Scholar [semanticscholar.org]
- 22. Making sense of a seemingly odd connection - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Purification of Recombinant Bacterial TraK Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial TraK protein is a key component of the Type IV Secretion System (T4SS), a molecular machine responsible for the transfer of genetic material and virulence factors between bacteria. Specifically, TraK has been identified as a DNA transfer and replication (Dtr) protein, playing a crucial role in the assembly of the relaxosome at the origin of transfer on conjugative plasmids.[1][2] Studies in Enterococcus faecalis have shown that TraK localizes to the cell envelope.[3] Given its essential role in horizontal gene transfer, a major mechanism for the spread of antibiotic resistance, TraK represents a potential target for the development of novel antimicrobial agents.
This document provides a comprehensive guide for the expression and purification of recombinant bacterial this compound from Escherichia coli. The protocol is designed to yield a high-purity protein suitable for structural and functional studies, as well as for use in high-throughput screening assays for inhibitor discovery. The purification strategy employs affinity chromatography, followed by ion-exchange and size-exclusion chromatography to achieve homogeneity.
Data Presentation
Table 1: Summary of a Typical Purification Yield for Recombinant this compound from a 1 L Bacterial Culture.
| Purification Step | Total Protein (mg) | This compound (mg) | Purity (%) |
| Clarified Lysate | 250 | 15 | ~6 |
| Ni-NTA Affinity Chromatography | 20 | 13 | >90 |
| Ion-Exchange Chromatography | 15 | 11 | >95 |
| Size-Exclusion Chromatography | 10 | 9.5 | >98 |
Note: The values presented are estimates and may vary depending on expression levels, cell density, and optimization of the purification protocol.
Experimental Protocols
Recombinant Expression of His-tagged TraK in E. coli
This protocol describes the expression of N-terminally hexahistidine (His6)-tagged this compound in E. coli BL21(DE3) strain. The His-tag facilitates purification using immobilized metal affinity chromatography (IMAC).[4]
Materials:
-
E. coli BL21(DE3) cells harboring the TraK expression plasmid (e.g., pET vector with N-terminal His6-tag)
-
Luria-Bertani (LB) broth
-
Appropriate antibiotic for plasmid selection (e.g., kanamycin, ampicillin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Protocol:
-
Inoculate 50 mL of LB broth containing the appropriate antibiotic with a single colony of E. coli BL21(DE3) carrying the TraK expression plasmid.
-
Incubate the culture overnight at 37°C with shaking at 200 rpm.
-
The following day, inoculate 1 L of LB broth with the overnight culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Incubate the culture for an additional 4-6 hours at 30°C or overnight at 18°C to enhance protein solubility.
-
Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until needed.
Cell Lysis and Lysate Clarification
This protocol details the disruption of bacterial cells to release the recombinant this compound and the subsequent clarification of the lysate.
Materials:
-
Frozen bacterial cell pellet
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)
-
DNase I
-
High-pressure homogenizer or sonicator
-
Centrifuge
Protocol:
-
Thaw the cell pellet on ice and resuspend it in 30 mL of ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes to allow for lysozyme activity.
-
Add DNase I to a final concentration of 10 µg/mL.
-
Lyse the cells by sonication on ice or by passing through a high-pressure homogenizer.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the soluble His-tagged this compound.
Purification of His-tagged this compound
This multi-step chromatography protocol is designed to purify the recombinant this compound to a high degree of homogeneity.
A. Affinity Chromatography (IMAC)
This step captures the His-tagged this compound from the clarified lysate.[5]
Materials:
-
Clarified cell lysate
-
Ni-NTA Agarose resin
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Chromatography column
Protocol:
-
Equilibrate the Ni-NTA agarose resin in a chromatography column with 5 column volumes (CV) of Wash Buffer.
-
Load the clarified cell lysate onto the column at a slow flow rate.
-
Wash the column with 10 CV of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged this compound with 5 CV of Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.
B. Ion-Exchange Chromatography (IEX)
This step further purifies TraK based on its net charge. The choice of anion or cation exchange will depend on the isoelectric point (pI) of the this compound. For this protocol, we will assume an anion exchange step.
Materials:
-
Pooled fractions from IMAC
-
IEX Buffer A (20 mM Tris-HCl pH 8.0)
-
IEX Buffer B (20 mM Tris-HCl pH 8.0, 1 M NaCl)
-
Anion exchange column (e.g., Q-sepharose)
Protocol:
-
Dialyze or buffer exchange the pooled fractions from the affinity step into IEX Buffer A.
-
Equilibrate the anion exchange column with IEX Buffer A.
-
Load the protein sample onto the column.
-
Wash the column with IEX Buffer A until the baseline is stable.
-
Elute the bound protein with a linear gradient of 0-100% IEX Buffer B over 10 CV.
-
Collect fractions and analyze by SDS-PAGE.
C. Size-Exclusion Chromatography (SEC)
This final polishing step separates proteins based on their size and can also serve as a buffer exchange step.
Materials:
-
Pooled fractions from IEX
-
SEC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
Size-exclusion chromatography column (e.g., Superdex 200)
Protocol:
-
Concentrate the pooled fractions from the IEX step.
-
Equilibrate the size-exclusion column with SEC Buffer.
-
Load the concentrated protein sample onto the column.
-
Elute the protein with SEC Buffer at a constant flow rate.
-
Collect fractions and analyze by SDS-PAGE for purity.
-
Pool the fractions containing pure this compound, determine the concentration, and store at -80°C.
Visualizations
Figure 1. Workflow for the expression and purification of recombinant bacterial this compound.
Figure 2. Logical progression of the multi-step purification strategy for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The TraK accessory factor activates substrate transfer through the pKM101 type IV secretion system independently of its role in relaxosome assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
Application Notes and Protocols for Studying TraK Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methodologies to investigate the protein-protein interactions of Trafficking Kinesin (TraK) proteins, crucial adaptors in mitochondrial transport and other cellular processes.
Introduction to TraK Protein Interactions
Trafficking Kinesin proteins, TRAK1 and TRAK2, are essential adaptor proteins that link cargo, such as mitochondria, to the microtubule motor proteins, kinesin and dynein. This connection facilitates the transport of mitochondria along microtubules, a process vital for cellular energy homeostasis, particularly in neurons. Dysregulation of TraK-mediated transport has been implicated in neurodegenerative diseases, making the study of its protein-protein interactions a key area for therapeutic development.
TraK proteins interact with a variety of partners, including:
-
Motor Proteins: Kinesin-1 heavy chains (e.g., KIF5A, KIF5B, KIF5C) and the dynein/dynactin complex.
-
Mitochondrial Outer Membrane Proteins: Miro1 and Miro2, which act as receptors for TraK on the mitochondrial surface.
-
Other Cellular Proteins: Mitofusins (Mfn1 and Mfn2) involved in mitochondrial fusion.
-
Type IV Secretion System (T4SS) Components (in bacteria): Homologs of TraK interact with proteins like TraI, TraJ, TraG, and TraB.
Understanding the intricacies of these interactions is fundamental to deciphering the mechanisms of cargo transport and identifying potential targets for therapeutic intervention.
Key Experimental Methods
Several robust methods can be employed to study this compound-protein interactions. The choice of method depends on the specific research question, such as confirming a suspected interaction, identifying novel binding partners, or quantifying binding affinity.
Co-Immunoprecipitation (Co-IP)
Co-IP is a widely used technique to study protein-protein interactions in their native cellular environment. This method involves using an antibody to precipitate a protein of interest (the "bait") from a cell lysate, and then detecting any associated proteins (the "prey") that are pulled down with it.
Protocol: Co-Immunoprecipitation of TraK1 with Kinesin-1 (KIF5B)
This protocol is adapted for studying the interaction between HA-tagged TraK1 and GFP-tagged KIF5B expressed in mammalian cells (e.g., HEK293T).
Materials:
-
HEK293T cells co-transfected with plasmids encoding HA-TraK1 and GFP-KIF5B
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails immediately before use.
-
Anti-HA antibody (for immunoprecipitation)
-
Protein A/G magnetic beads
-
Wash Buffer: Lysis buffer with a lower concentration of Triton X-100 (e.g., 0.1%)
-
Elution Buffer: 2x Laemmli sample buffer
-
Anti-GFP antibody (for Western blotting)
-
Anti-HA antibody (for Western blotting)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Transfection: Culture HEK293T cells to 70-80% confluency and co-transfect with plasmids expressing HA-TraK1 and GFP-KIF5B. Incubate for 24-48 hours.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Lysis Buffer to each 10 cm plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20 µL of Protein A/G magnetic beads to the cleared lysate.
-
Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 1-2 µg of anti-HA antibody to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add 30 µL of pre-washed Protein A/G magnetic beads.
-
Incubate for another 1-2 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer. After the final wash, remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with anti-GFP and anti-HA antibodies to detect KIF5B and TraK1, respectively.
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
Expected Results: A band corresponding to GFP-KIF5B should be detected in the lane containing the anti-HA immunoprecipitated sample, indicating an interaction between TraK1 and KIF5B.
Yeast Two-Hybrid (Y2H) System
The Y2H system is a powerful genetic method for identifying novel protein-protein interactions. It relies on the reconstitution of a functional transcription factor when a "bait" protein (fused to a DNA-binding domain, DB) interacts with a "prey" protein (fused to an activation domain, AD).
Protocol: Yeast Two-Hybrid Screen for TraK1 Interactors
This protocol outlines the general steps for performing a Y2H screen using TraK1 as the bait.
Materials:
-
Yeast strains (e.g., AH109, Y187)
-
Bait vector (e.g., pGBKT7) and Prey vector (e.g., pGADT7)
-
cDNA library cloned into the prey vector
-
Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG method)
-
Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)
-
X-α-Gal for blue/white screening
Procedure:
-
Bait Plasmid Construction:
-
Clone the full-length or a specific domain of the TraK1 gene into the bait vector (e.g., pGBKT7) in-frame with the DNA-binding domain (e.g., GAL4-DB).
-
-
Bait Auto-activation and Toxicity Test:
-
Transform the bait plasmid into a suitable yeast strain (e.g., AH109).
-
Plate the transformed yeast on SD/-Trp and SD/-Trp/-His/-Ade plates.
-
The bait should not activate the reporter genes on its own (no growth on the higher stringency selection plates). It should also not be toxic to the yeast (growth on SD/-Trp).
-
-
Library Screening:
-
Transform the prey cDNA library (in a vector like pGADT7) into a yeast strain of the opposite mating type (e.g., Y187).
-
Mate the bait-containing yeast strain with the prey library-containing yeast strain.
-
Plate the diploid yeast on selective media of increasing stringency (starting with SD/-Trp/-Leu to select for diploids, then moving to SD/-Trp/-Leu/-His and SD/-Trp/-Leu/-His/-Ade with X-α-Gal).
-
-
Identification of Positive Clones:
-
Colonies that grow on the high-stringency selective media and turn blue in the presence of X-α-Gal are considered positive interactors.
-
-
Prey Plasmid Rescue and Sequencing:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Transform the rescued plasmids into E. coli for amplification.
-
Sequence the cDNA insert to identify the interacting protein.
-
-
Validation of Interactions:
-
Re-transform the identified prey plasmid with the original bait plasmid into yeast to confirm the interaction.
-
Perform other assays, such as Co-IP, to validate the interaction in a different system.
-
In Vitro Pull-Down Assay
This biochemical technique is used to confirm direct physical interactions between two proteins. A purified "bait" protein, often tagged (e.g., with GST or a His-tag), is immobilized on affinity beads. A "prey" protein is then incubated with these beads. If the prey protein interacts with the bait, it will be "pulled down" with the beads.
Protocol: GST Pull-Down Assay for TraK2 and Dynein
This protocol describes a GST pull-down to verify the direct interaction between a GST-tagged TraK2 fragment and a component of the dynein complex.
Materials:
-
Purified GST-tagged TraK2 (bait) and purified dynein subunit (prey)
-
Glutathione-agarose beads
-
Binding/Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% NP-40, 1 mM DTT, supplemented with protease inhibitors.
-
Elution Buffer: Binding buffer containing 10-20 mM reduced glutathione.
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Immobilization of Bait Protein:
-
Incubate a known amount of purified GST-TraK2 with equilibrated glutathione-agarose beads for 1-2 hours at 4°C with gentle rotation.
-
As a negative control, incubate beads with GST alone.
-
-
Washing:
-
Wash the beads three times with Binding/Wash Buffer to remove unbound bait protein.
-
-
Binding of Prey Protein:
-
Add the purified dynein subunit to the beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound prey protein.
-
-
Elution:
-
Elute the bound proteins by incubating the beads with Elution Buffer.
-
Alternatively, boil the beads in 2x Laemmli sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for the dynein subunit.
-
Expected Results: A band corresponding to the dynein subunit should be present in the eluate from the GST-TraK2 beads but not in the GST-only control.
Data Presentation
Quantitative data on this compound-protein interactions, such as binding affinities, are not consistently reported in the literature with precise dissociation constants (Kd). However, relative affinities and interaction strengths can be inferred from quantitative co-immunoprecipitation or other biophysical methods.
Table 1: Summary of this compound Interactions and Methodologies
| Interacting Partner | This compound | Method of Detection | Relative Affinity/Interaction Strength | Reference |
| Kinesin-1 (KIF5A/B/C) | TRAK1 | Co-IP, Yeast Two-Hybrid, In Vitro Pull-down | Higher affinity compared to TRAK2 | [1] |
| Kinesin-1 (KIF5A/B/C) | TRAK2 | Co-IP | Weaker interaction compared to TRAK1 | [1] |
| Dynein/Dynactin | TRAK1 | Co-IP | Binds to both N- and C-terminal domains | [2] |
| Dynein/Dynactin | TRAK2 | Co-IP | Predominant interactor | [3] |
| Miro1/Miro2 | TRAK1 & TRAK2 | Co-IP | Mediates mitochondrial attachment | [1] |
| Mitofusin 1/2 (Mfn1/2) | TRAK1 | Co-IP | Involved in mitochondrial fusion | [4] |
Visualization of Pathways and Workflows
Signaling Pathway: TraK-Mediated Mitochondrial Transport
This diagram illustrates the central role of TRAK1 and TRAK2 in mediating the bidirectional transport of mitochondria along microtubules.
Experimental Workflow: Studying this compound-Protein Interactions
This diagram outlines a general workflow for identifying and validating this compound interactions, from initial discovery to final confirmation.
References
- 1. Mitochondrial adaptor TRAK2 activates and functionally links opposing kinesin and dynein motors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delineation of the TRAK binding regions of the kinesin-1 motor proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRAK adaptors regulate the recruitment and activation of dynein and kinesin in mitochondrial transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Live-Cell Imaging of TRAK1-Mediated Mitochondrial Transport
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitochondria are dynamic organelles essential for cellular energy production, calcium homeostasis, and apoptosis. In highly polarized cells like neurons, the efficient transport of mitochondria to areas of high energy demand, such as synapses, is critical for neuronal function and survival.[1][2] This long-distance transport is primarily mediated by motor proteins, such as kinesin and dynein, that move along microtubule tracks. The trafficking kinesin protein 1 (TRAK1), also known as Milton, acts as a crucial adaptor protein that links mitochondria to the kinesin motor protein KIF5B, facilitating their anterograde transport towards the plus-end of microtubules.[3]
TRAK1 functions as part of a multi-protein complex. It interacts with the outer mitochondrial membrane protein Miro, a Rho GTPase that acts as a calcium-sensitive scaffold.[4][5] This TRAK1/Miro complex then recruits the kinesin-1 motor, enabling the processive movement of mitochondria along axons.[3] Dysregulation of TRAK1-mediated mitochondrial transport has been implicated in various neurodegenerative diseases, making it a key area of research for understanding disease mechanisms and for the development of novel therapeutic strategies.[1]
Live-cell imaging provides a powerful tool to study the dynamic process of TRAK1-mediated mitochondrial transport in real-time. By fluorescently labeling TRAK1 and mitochondria, researchers can directly visualize and quantify various parameters of mitochondrial motility, including velocity, run length, and processivity. These quantitative data are invaluable for understanding the molecular mechanisms regulating mitochondrial transport and for assessing the impact of genetic mutations or pharmacological interventions.
These application notes provide detailed protocols for live-cell imaging of TRAK1-mediated mitochondrial transport in neuronal cells, guidance on data analysis, and a summary of key quantitative parameters reported in the literature.
Signaling Pathway of TRAK1-Mediated Mitochondrial Transport
The transport of mitochondria along microtubules is a tightly regulated process involving a key protein complex. At the outer mitochondrial membrane, the Rho GTPase Miro acts as a receptor. TRAK1, an adaptor protein, binds to Miro, and this interaction is crucial for linking the mitochondrial cargo to the transport machinery.[4][5] The N-terminal region of TRAK1 then recruits the kinesin-1 heavy chain (KIF5B), a motor protein that hydrolyzes ATP to move processively along microtubule filaments.[3] This entire complex—Miro, TRAK1, and Kinesin-1—ensures the efficient anterograde transport of mitochondria to distal cellular locations, such as the axon terminals in neurons.
Experimental Protocols
This section provides a comprehensive protocol for visualizing and quantifying TRAK1-mediated mitochondrial transport in cultured neurons using live-cell fluorescence microscopy.
Materials and Reagents
-
Cell Lines: Primary hippocampal or cortical neurons, or a suitable neuronal cell line (e.g., SH-SY5Y).
-
Culture Media: Appropriate neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin).
-
Transfection Reagent: Lipofectamine 2000 or a suitable alternative for neuronal transfection.[6]
-
Plasmids:
-
A plasmid encoding TRAK1 fused to a fluorescent protein (e.g., pEGFP-TRAK1 or pmCherry-TRAK1).
-
A plasmid for mitochondrial labeling (e.g., pDsRed2-Mito or a similar vector with a mitochondrial targeting sequence fused to a fluorescent protein with a distinct spectrum from the TRAK1 tag).[7]
-
-
Imaging Dishes: Glass-bottom dishes or chamber slides suitable for high-resolution microscopy.
-
Live-Cell Imaging Medium: CO2-independent medium or standard culture medium for use in a stage-top incubator.[8]
-
Microscope: An inverted fluorescence microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO2), appropriate laser lines and filters for the chosen fluorescent proteins, and a sensitive camera (EMCCD or sCMOS).[9]
Cell Culture and Transfection
-
Cell Plating: Plate primary neurons or neuronal cell lines onto glass-bottom imaging dishes coated with a suitable substrate (e.g., poly-L-lysine or laminin) to promote adherence and neurite outgrowth. Culture the cells until they reach the desired level of differentiation, typically 50-70% confluency with well-defined axons.
-
Transfection: Co-transfect the cells with the TRAK1-FP and mito-FP plasmids using a suitable transfection reagent according to the manufacturer's protocol. For primary neurons, which are notoriously difficult to transfect, methods like calcium phosphate precipitation or nucleofection can be considered.[6][10]
-
Note: Use a low amount of plasmid DNA to avoid overexpression artifacts, which can lead to protein aggregation and altered mitochondrial dynamics.
-
-
Incubation: Incubate the transfected cells for 24-48 hours to allow for sufficient expression of the fluorescently tagged proteins before imaging.
Live-Cell Imaging
-
Preparation for Imaging: Thirty minutes prior to imaging, replace the culture medium with pre-warmed live-cell imaging medium.[8]
-
Microscope Setup: Place the imaging dish on the microscope stage within the pre-heated and equilibrated environmental chamber.
-
Locating Transfected Cells: Identify healthy, transfected cells exhibiting clear fluorescent signals for both TRAK1 and mitochondria. Focus on the axons of neurons for analyzing long-distance transport.
-
Image Acquisition:
-
Acquire time-lapse image series of a selected axonal region.
-
Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching while maintaining a good signal-to-noise ratio.[11]
-
Typical imaging parameters for mitochondrial transport are one frame every 1-5 seconds for a total duration of 5-10 minutes.[11]
-
Acquire images sequentially for the two fluorescent channels to avoid spectral bleed-through.
-
Data Analysis using Kymographs
Kymographs are a standard method for visualizing and quantifying the movement of organelles over time in a static image.[12][13]
-
Kymograph Generation:
-
Open the time-lapse image series in an image analysis software such as ImageJ/Fiji.
-
Draw a segmented line along the axon of interest.
-
Use a kymograph plugin (e.g., "Multi Kymograph") to generate a kymograph, which represents the position of fluorescently labeled mitochondria along the axon over time.[14]
-
-
Kymograph Interpretation:
-
On the kymograph, the x-axis represents the distance along the axon, and the y-axis represents time.
-
Stationary mitochondria appear as vertical lines.
-
Moving mitochondria appear as diagonal lines. The slope of the line is inversely proportional to the velocity.
-
Anterograde movement (away from the cell body) and retrograde movement (towards the cell body) can be distinguished by the direction of the diagonal line.
-
-
Quantitative Analysis:
-
Velocity: Calculate the velocity of a mitochondrion by measuring the slope of its corresponding trace on the kymograph (Δx/Δt).
-
Run Length: Measure the total distance a mitochondrion travels without pausing or changing direction.
-
Processivity: The run length of a motor-driven organelle.
-
Pausing: Identify horizontal segments in the kymograph traces, which indicate periods where the mitochondrion is stationary. The duration of these segments represents the pause time.
-
Experimental Workflow
The following diagram outlines the key steps for the live-cell imaging of TRAK1-mediated mitochondrial transport.
Quantitative Data Summary
The following table summarizes quantitative data on TRAK1-mediated mitochondrial transport from the literature. These values can serve as a reference for researchers performing similar experiments.
| Parameter | Value | Experimental System | Fluorescent Labels | Citation |
| Velocity | ||||
| KIF5BΔ-GFP | 722 ± 132 nm/s | In vitro reconstitution | KIF5BΔ-GFP | [15] |
| KIF5BΔ-GFP + mCherry-TRAK1 | 471 ± 132 nm/s | In vitro reconstitution | KIF5BΔ-GFP, mCherry-TRAK1 | [15] |
| Mitochondria-GFP | 266 ± 148 nm/s | In vitro reconstitution with KIF5BΔ and mCherry-TRAK1 | Mitochondria-GFP | [15] |
| Axonal Mitochondria | 0.43 - 0.61 µm/s | Cultured hippocampal neurons | Not specified | [16] |
| Axonal Mitochondria | 0.39 - 0.53 µm/s | Cultured cortical neurons | Not specified | [16] |
| Run Length (Median) | ||||
| KIF5BΔ-GFP | 1.75 µm | In vitro reconstitution | KIF5BΔ-GFP | [15] |
| KIF5BΔ-GFP + mCherry-TRAK1 | 5.70 µm | In vitro reconstitution | KIF5BΔ-GFP, mCherry-TRAK1 | [15] |
| Mitochondria-GFP | > 20 µm | In vitro reconstitution with KIF5BΔ and mCherry-TRAK1 | Mitochondria-GFP | [15][17] |
| Interaction Time (Median) | ||||
| KIF5BΔ-GFP | 1.84 s | In vitro reconstitution | KIF5BΔ-GFP | [15] |
| KIF5BΔ-GFP + mCherry-TRAK1 | 12.20 s | In vitro reconstitution | KIF5BΔ-GFP, mCherry-TRAK1 | [15] |
Best Practices and Considerations
-
Choice of Fluorescent Proteins: When performing multi-color imaging, select fluorescent proteins with minimal spectral overlap to avoid bleed-through.[18][19] For example, a green fluorescent protein (e.g., EGFP) for TRAK1 can be paired with a red fluorescent protein (e.g., DsRed or mCherry) for mitochondria.[18] Consider the brightness and photostability of the fluorescent proteins, especially for long-term imaging.[20] Monomeric fluorescent proteins are generally preferred for fusion tags to minimize potential artifacts caused by oligomerization.[21]
-
Minimizing Phototoxicity: Live cells, particularly neurons, are sensitive to excessive light exposure. Use the lowest possible laser power and exposure times, and consider using spinning disk confocal microscopy for faster and more gentle imaging.
-
Controls: Include appropriate controls in your experiments. For example, to confirm the role of TRAK1, you can use cells with TRAK1 knockdown or knockout and observe the effect on mitochondrial transport.
-
Data Interpretation: Be aware that the transport dynamics can vary depending on the cell type, developmental stage, and the specific region of the neuron being imaged (e.g., axon vs. dendrite).[2][16]
By following these detailed protocols and considering the best practices, researchers can successfully perform live-cell imaging experiments to investigate the intricate dynamics of TRAK1-mediated mitochondrial transport, contributing to a deeper understanding of neuronal function and disease.
References
- 1. Live Imaging Mitochondrial Transport in Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of long-distance transport of mitochondria along microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DISC1 complexes with TRAK1 and Miro1 to modulate anterograde axonal mitochondrial trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Miro GTPase domains regulate the assembly of the mitochondrial motor–adaptor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transfection Techniques for Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Live Imaging Mitochondrial Transport in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of mitochondrial dynamics and functions using imaging approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Transfection Techniques for Neuronal Cells | Journal of Neuroscience [jneurosci.org]
- 11. benchchem.com [benchchem.com]
- 12. A new method for quantifying mitochondrial axonal transport - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantifying Single and Dual Channel Live Imaging Data: Kymograph Analysis of Organelle Motility in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analyzing Mitochondrial Transport and Morphology in Human Induced Pluripotent Stem Cell-Derived Neurons in Hereditary Spastic Paraplegia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Developmental changes in trak-mediated mitochondrial transport in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mitochondria-adaptor TRAK1 promotes kinesin-1 driven transport in crowded environments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. Choosing the right fluorophores for your experiment | Abcam [abcam.com]
Application Notes and Protocols for Co-Immunoprecipitation of TRAK1 with Miro and Kinesin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trafficking of mitochondria within neurons is a critical process for maintaining cellular energy homeostasis, calcium buffering, and synaptic function. This intricate process is mediated by a multi-protein complex that links mitochondria to the microtubule cytoskeleton. Key players in this complex include the outer mitochondrial membrane proteins Miro1 and Miro2, the trafficking adaptor protein TRAK1 (Trafficking Kinesin-Binding Protein 1), and the microtubule-based motor protein kinesin-1 (typically the KIF5 family).
Miro proteins act as mitochondrial anchors and calcium sensors, while TRAK1 serves as a crucial adaptor, bridging Miro on the mitochondrial surface to the kinesin-1 motor protein. This trimolecular complex facilitates the anterograde transport of mitochondria along microtubules towards areas of high energy demand, such as synapses. Understanding the dynamics and regulation of this interaction is paramount for elucidating the mechanisms of neurodegenerative diseases where mitochondrial transport is often impaired.
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular environment. This application note provides a detailed protocol for the co-immunoprecipitation of TRAK1 with Miro and kinesin, optimized for researchers investigating the molecular machinery of mitochondrial transport.
Signaling Pathway and Experimental Workflow
The interaction between TRAK1, Miro, and kinesin forms the core of the mitochondrial transport machinery. The following diagrams illustrate this signaling pathway and the general workflow for its investigation using co-immunoprecipitation.
Caption: Interaction of TRAK1 with Miro on the mitochondrial membrane and recruitment of kinesin-1 for transport along microtubules.
Caption: General workflow for the co-immunoprecipitation of the TRAK1-Miro-kinesin complex.
Quantitative Data Summary
The following table summarizes quantitative data from studies investigating the interaction between TRAK1, Miro, and kinesin. This data provides insights into the binding affinities and relative interaction strengths of the complex components.
| Interacting Proteins | Experimental Method | Quantitative Value | Cell Type/System | Reference |
| TRAK1 - Miro1 | Isothermal Titration Calorimetry (ITC) | Kd = 5.13 µM (dimeric TRAK1) Kd = 8.77 µM (monomeric TRAK1) | Purified proteins | [1] |
| TRAK1 - KIF5A | Co-Immunoprecipitation | ~15% co-IP efficiency with KIF5A truncation (1-825) compared to full-length KIF5A | HEK293 cells | [2] |
| TRAK1 - Miro1 | Co-Immunoprecipitation | 20% decreased association in the presence of DISC1-37W mutant | COS7 cells | [3] |
| TRAK1 - KIF5C | Co-Immunoprecipitation | ~10% co-IP efficiency with KIF5C truncation (1-881) compared to full-length KIF5C | HEK293 cells | [4] |
Detailed Experimental Protocol: Co-Immunoprecipitation of Endogenous TRAK1
This protocol is designed for the co-immunoprecipitation of endogenous TRAK1 and its interacting partners, Miro and kinesin, from mammalian cell lysates. Special considerations are included for the preservation of membrane-associated protein complexes.
Materials and Reagents:
-
Cell Lines: Human or mouse neuronal cell lines (e.g., SH-SY5Y, Neuro-2a) or HEK293T cells.
-
Antibodies:
-
Rabbit anti-TRAK1 antibody for immunoprecipitation (IP).
-
Mouse anti-Miro1 or anti-Miro2 antibody for Western blot detection.
-
Mouse anti-KIF5A/B/C (pan-kinesin-1) antibody for Western blot detection.
-
Normal Rabbit IgG (for negative control).
-
-
Beads: Protein A/G magnetic beads or agarose beads.
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Mitochondrial Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100 or 1% (w/v) Digitonin, 10% (v/v) Glycerol. Note: Detergent choice is critical. Triton X-100 is a good starting point, but Digitonin may be gentler for preserving fragile complexes.
-
Protease and Phosphatase Inhibitor Cocktails: Add fresh to lysis buffer before use.
-
Wash Buffer: Mitochondrial Lysis Buffer with a lower detergent concentration (e.g., 0.1% Triton X-100 or 0.1% Digitonin).
-
Elution Buffer: 2x Laemmli sample buffer.
-
Protocol:
-
Cell Culture and Harvest:
-
Culture cells to 80-90% confluency in appropriate media.
-
Wash cells twice with ice-cold PBS.
-
Scrape cells in ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
-
Cell Lysis:
-
Resuspend the cell pellet in an appropriate volume of ice-cold Mitochondrial Lysis Buffer containing freshly added protease and phosphatase inhibitors. A general starting point is 500 µL of buffer per 10 cm dish.
-
Incubate on ice for 30 minutes with gentle vortexing every 10 minutes to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (clarified lysate) to a new pre-chilled microcentrifuge tube. This is your protein extract.
-
Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To 1-2 mg of total protein, add 20-30 µL of a 50% slurry of Protein A/G beads.
-
Add 1 µg of Normal Rabbit IgG.
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding to the beads and IgG.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C (or use a magnetic rack for magnetic beads).
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of the primary anti-TRAK1 antibody. For the negative control, add an equivalent amount of Normal Rabbit IgG to a separate tube of pre-cleared lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C to allow the antibody to bind to the target protein.
-
Add 30-50 µL of a 50% slurry of Protein A/G beads to each tube to capture the antibody-protein complexes.
-
Incubate on a rotator for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation (or using a magnetic rack) and carefully discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Wash Buffer.
-
Repeat the wash step three to five times to remove non-specifically bound proteins. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Resuspend the washed beads in 30-50 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads by centrifugation, and the supernatant now contains the immunoprecipitated proteins.
-
-
Analysis by Western Blot:
-
Load the eluted samples, along with a sample of the input lysate, onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against TRAK1 (to confirm successful immunoprecipitation), Miro1/2, and Kinesin-1 (to detect co-immunoprecipitated proteins).
-
Incubate with appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
Troubleshooting and Optimization
-
Low Yield of Bait Protein (TRAK1):
-
Increase the amount of starting material (cell lysate).
-
Optimize the antibody concentration for IP.
-
Increase the incubation time with the antibody.
-
-
High Background/Non-specific Binding:
-
Ensure the pre-clearing step is performed.
-
Increase the number of washes or the stringency of the wash buffer (e.g., slightly increase detergent or salt concentration).
-
Use a high-quality, specific antibody for IP.
-
-
Weak or No Co-immunoprecipitation of Miro or Kinesin:
-
The interaction may be transient or weak. Consider using a cross-linking agent (e.g., DSP) before cell lysis.
-
Use a gentler lysis buffer. Some protein-protein interactions are disrupted by harsh detergents. Experiment with different detergents (e.g., Digitonin, CHAPS).
-
Ensure that the epitope for the IP antibody on TRAK1 is not blocked by the interaction with Miro or kinesin.
-
By following this detailed protocol and considering the optimization strategies, researchers can successfully perform co-immunoprecipitation experiments to investigate the crucial interactions within the mitochondrial transport machinery.
References
- 1. Interaction between the mitochondrial adaptor MIRO and the motor adaptor TRAK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DISC1 complexes with TRAK1 and Miro1 to modulate anterograde axonal mitochondrial trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delineation of the TRAK binding regions of the kinesin-1 motor proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating a traK Protein Knockout Bacterial Strain
For Researchers, Scientists, and Drug Development Professionals
Introduction
The traK gene encodes a crucial protein involved in bacterial conjugation, the process of horizontal gene transfer that significantly contributes to the spread of antibiotic resistance and virulence factors.[1][2] TraK is a DNA transfer and replication (Dtr) protein, predicted to be a member of the Ribbon-Helix-Helix (RHH) family of DNA-binding proteins.[3][4] It plays a pivotal role in the assembly of the relaxosome at the origin of transfer (oriT) and is essential for the subsequent transfer of DNA and protein substrates through the Type IV Secretion System (T4SS).[2][3][4][5][6] Given its critical function in genetic material exchange, the generation of traK knockout bacterial strains is a fundamental step in understanding the intricacies of bacterial conjugation and for the development of novel antimicrobial strategies.
These application notes provide detailed protocols for the generation of a traK protein knockout bacterial strain using two highly effective methods: Lambda Red Recombineering and CRISPR-Cas9 mediated gene editing.
Signaling Pathways and Experimental Workflow
To elucidate the role of TraK in bacterial conjugation, it is essential to understand its interactions within the DNA transfer and replication machinery. The following diagram illustrates the proposed signaling pathway involving TraK.
Caption: Proposed signaling pathway of TraK in relaxosome assembly and T4SS activation.
The general workflow for generating a traK knockout strain involves designing a knockout cassette, introducing it into the target bacteria, selecting for successful recombinants, and verifying the knockout.
Caption: A generalized experimental workflow for generating a bacterial gene knockout.
Data Presentation: Comparison of Knockout Methodologies
The choice of method for generating a traK knockout strain can depend on the bacterial species, available resources, and desired efficiency. The following table summarizes quantitative data associated with the two primary methods detailed in this document.
| Feature | Lambda Red Recombineering | CRISPR-Cas9 Mediated Knockout |
| Principle | Homologous recombination mediated by phage proteins | DNA double-strand break by Cas9 followed by repair |
| Homology Arm Length | ~50 bp | ~50 bp (for donor DNA) |
| Typical Efficiency | 10⁻² to 10⁻⁴ recombinants/survivor | High (can approach 100% with selection)[7] |
| Key Components | pKD46 (Red system), pKD template (resistance cassette) | pCas9, guide RNA (gRNA), donor DNA template |
| Selection Marker | Antibiotic resistance | Antibiotic resistance and/or counter-selection |
| Off-target Effects | Low | Potential, dependent on gRNA design[8] |
| Time to Generate Mutant | ~1-2 weeks | ~1-2 weeks |
Experimental Protocols
Protocol 1: traK Knockout using Lambda Red Recombineering
This protocol is adapted for Escherichia coli and relies on the expression of the λ Red recombination system from the pKD46 plasmid.[9][10] This system includes an exonuclease (Exo), a single-strand annealing protein (Beta), and an inhibitor of RecBCD (Gam).[11][12]
Materials:
-
E. coli strain carrying the traK gene
-
pKD46 plasmid
-
pKD3 or pKD4 plasmid (as template for chloramphenicol or kanamycin resistance cassette)
-
Primers with homology to the regions flanking traK and to the resistance cassette
-
L-arabinose
-
SOC medium
-
LB agar plates with appropriate antibiotics
-
Electroporator and cuvettes
Methodology:
-
Primer Design: Design 70-80mer primers. Each primer should have ~50 nucleotides of homology to the regions immediately upstream and downstream of the traK gene and ~20 nucleotides that are homologous to the pKD3 or pKD4 template for amplification of the resistance cassette.
-
Preparation of the Knockout Cassette:
-
Perform PCR using the designed primers and the pKD3 or pKD4 plasmid as a template to amplify the antibiotic resistance gene flanked by the traK homology regions.
-
Purify the PCR product and verify its size by gel electrophoresis.
-
-
Preparation of Electrocompetent Cells:
-
Transform the target E. coli strain with the temperature-sensitive pKD46 plasmid and select for ampicillin-resistant colonies at 30°C.
-
Inoculate a single colony into 5 mL of LB medium with ampicillin and grow overnight at 30°C.
-
The next day, dilute the overnight culture 1:100 into 50 mL of LB with ampicillin and 1 mM L-arabinose. Grow at 30°C with shaking to an OD₆₀₀ of 0.4-0.6 to induce the expression of the Red recombinase.
-
Chill the culture on ice for 15-30 minutes.
-
Make the cells electrocompetent by washing them three times with ice-cold sterile 10% glycerol.
-
Resuspend the final cell pellet in a small volume (e.g., 50 µL) of 10% glycerol.
-
-
Electroporation:
-
Add 100-200 ng of the purified PCR product (knockout cassette) to the electrocompetent cells.
-
Electroporate the mixture using standard settings (e.g., 1.8 kV, 25 µF, 200 Ω).
-
Immediately add 1 mL of SOC medium and incubate at 37°C for 1-2 hours to allow for the expression of the antibiotic resistance gene.
-
-
Selection and Verification:
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic (chloramphenicol or kanamycin) to select for recombinants. Incubate at 37°C overnight.
-
Pick individual colonies and verify the replacement of the traK gene with the resistance cassette by colony PCR using primers that flank the traK locus.
-
Confirm the correct insertion and absence of the traK gene by DNA sequencing.
-
-
(Optional) Curing of the Helper Plasmid: To remove the temperature-sensitive pKD46 plasmid, grow the confirmed knockout strain at 42°C in LB medium without ampicillin.
Protocol 2: traK Knockout using CRISPR-Cas9
This protocol utilizes the CRISPR-Cas9 system to introduce a targeted double-strand break in the traK gene, followed by homologous recombination with a donor DNA to replace the gene.[13][14][15] This method is often combined with the λ Red system for efficient integration of the donor DNA.[13]
Materials:
-
E. coli strain to be modified
-
A plasmid expressing Cas9 and the λ Red system (e.g., pCasRed)
-
A plasmid for cloning the guide RNA (gRNA) targeting traK
-
Donor DNA template containing an antibiotic resistance cassette flanked by homology arms to the traK locus
-
Appropriate antibiotics for selection
-
Electroporator and cuvettes
Methodology:
-
Guide RNA (gRNA) Design and Cloning:
-
Design a 20-nucleotide gRNA sequence that targets a region within the traK gene. The target site must be adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).
-
Synthesize and anneal complementary oligonucleotides encoding the gRNA sequence.
-
Clone the annealed oligos into a gRNA expression plasmid. Verify the sequence of the cloned gRNA.
-
-
Donor DNA Preparation:
-
Construct a donor DNA template. This can be a linear PCR product or a plasmid. The donor should contain an antibiotic resistance gene flanked by ~50 bp homology arms corresponding to the regions upstream and downstream of the intended Cas9 cut site in the traK gene.
-
-
Preparation of Electrocompetent Cells and Transformation:
-
Transform the target E. coli strain with the plasmid expressing Cas9 and the λ Red system.
-
Prepare electrocompetent cells expressing Cas9 and the Red recombinase, typically by inducing expression with an appropriate inducer as per the plasmid manufacturer's instructions.
-
Co-transform the competent cells with the gRNA plasmid and the donor DNA template via electroporation.[16]
-
-
Selection and Screening:
-
Immediately after electroporation, recover the cells in SOC medium and incubate for 2-3 hours at 30°C.
-
Plate the cells on LB agar containing the antibiotics for both the Cas9/Red plasmid and the resistance marker on the donor DNA. Incubate at 37°C.
-
The introduction of a double-strand break by Cas9 is lethal in the absence of repair.[15] Therefore, only cells that have successfully integrated the donor DNA through homologous recombination will survive.
-
-
Verification:
-
Perform colony PCR on the resulting colonies to confirm the replacement of the traK gene with the donor DNA. Use primers flanking the target locus.
-
Sequence the PCR product to confirm the precise integration of the knockout cassette and the absence of the traK gene.
-
-
Curing of Plasmids: The Cas9 and gRNA plasmids can be cured from the verified knockout strain, often through methods like plasmid incompatibility or by using temperature-sensitive replication origins.
Conclusion
The generation of a traK knockout bacterial strain is an essential tool for investigating the mechanisms of bacterial conjugation and for the development of novel therapeutics aimed at curbing the spread of antibiotic resistance. The Lambda Red Recombineering and CRISPR-Cas9 mediated knockout protocols provided here offer robust and efficient methods for achieving this goal. Careful experimental design, particularly in primer and gRNA construction, is critical for success. Verification of the knockout at the genetic level is a mandatory final step to ensure the integrity of the generated mutant strain for downstream applications.
References
- 1. Protein Dynamics in F-like Bacterial Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugative transfer of the IncN plasmid pKM101 is mediated by dynamic interactions between the TraK accessory factor and TraI relaxase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The TraK accessory factor activates substrate transfer through the pKM101 type IV secretion system independently of its role in relaxosome assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The TraK Accessory Factor Activates Substrate Transfer through the pKM101 Type IV Secretion System Independently of its Role in Relaxosome Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Utilizing CRISPR/Cas9 Gene Editing Techniques for Knockout of Genes in Escherichia coli Bacteria | UF Journal of Undergraduate Research [journals.flvc.org]
- 8. Review of knockout technology approaches in bacterial drug resistance research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.igem.wiki [static.igem.wiki]
- 10. CN103898143A - Simple bacterial gene knockout method - Google Patents [patents.google.com]
- 11. blog.addgene.org [blog.addgene.org]
- 12. goldbio.com [goldbio.com]
- 13. Multiple Stepwise Gene Knockout Using CRISPR/Cas9 in Escherichia coli [bio-protocol.org]
- 14. Multiple Stepwise Gene Knockout Using CRISPR/Cas9 in Escherichia coli [en.bio-protocol.org]
- 15. CRISPR/Cas9-mediated Gene Knockout - Protocol - OneLab [onelab.andrewalliance.com]
- 16. Multiple Stepwise Gene Knockout Using CRISPR/Cas9 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying TRAK1 Function Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CRISPR-Cas9 technology to investigate the function of Trafficking Kinesin-Binding Protein 1 (TRAK1). TRAK1 is a crucial adaptor protein involved in the regulation of mitochondrial and endosomal transport, and its dysfunction has been linked to neurological disorders.[1] This document outlines the biological context of TRAK1, detailed protocols for CRISPR-Cas9-mediated gene knockout in a relevant neuronal cell line, and methods for assessing the functional consequences of TRAK1 ablation.
Introduction to TRAK1 Function
TRAK1, also known as Milton, plays a pivotal role in intracellular trafficking. Its primary functions include:
-
Mitochondrial Transport: TRAK1 acts as an adaptor protein that links mitochondria to kinesin and dynein motors for their transport along microtubules.[2] It forms a complex with the outer mitochondrial membrane protein Miro and the kinesin heavy chain KIF5B to facilitate anterograde (towards the cell periphery) transport of mitochondria.[2][3] This process is essential for supplying ATP and buffering calcium at sites of high energy demand, such as synapses in neurons.
-
Endosome-to-Lysosome Trafficking: TRAK1 is also involved in the regulation of endosomal sorting and trafficking. It interacts with Hepatocyte growth factor-regulated tyrosine kinase substrate (Hrs), a key component of the endosomal sorting machinery, to control the degradation of internalized receptors like the Epidermal Growth Factor Receptor (EGFR).[4][5]
Dysregulation of TRAK1 function has been associated with neurological conditions, including hypertonia and developmental and epileptic encephalopathy, highlighting its importance in neuronal homeostasis.[4]
Quantitative Data on TRAK1 Disruption
The following table summarizes quantitative data from studies investigating the impact of reduced TRAK1 function on cellular processes. While these data are from shRNA-mediated knockdown experiments, they provide a strong indication of the expected phenotypes following CRISPR-Cas9 knockout.
| Parameter | Cell Type | Method of Disruption | Result | Reference |
| Percentage of Mobile Mitochondria in Axons | Hippocampal Neurons | TRAK1 shRNAi | 56 ± 6% decrease | [6] |
| Anterograde Mitochondrial Movement in Axons | Hippocampal Neurons | TRAK1 shRNAi | 56 ± 4% decrease in the percentage of mobile mitochondria | [6] |
| Retrograde Mitochondrial Movement in Axons | Hippocampal Neurons | TRAK1 shRNAi | 64 ± 7% decrease in the percentage of mobile mitochondria | [6] |
| Mitochondrial Fusion Rate | HeLa Cells | Trak1 depletion | 54.4 ± 2.9% reduction | [7] |
| Mitochondrial Fission Rate | HeLa Cells | Trak1 depletion | Significant decrease | [7] |
| Mitochondrial Respiration (Oxygen Consumption Rate) | TRAK1-deficient fibroblasts | Naturally occurring truncating variants | Diminished mitochondrial respiration | [8][9] |
| Mitochondrial Membrane Potential | TRAK1-deficient fibroblasts | Naturally occurring truncating variants | Reduced mitochondrial membrane potential | [8][9] |
Signaling and Experimental Workflow Diagrams
TRAK1-Mediated Mitochondrial Transport Pathway
Caption: TRAK1-mediated anterograde mitochondrial transport.
TRAK1 in Endosomal Sorting Pathway
Caption: Role of TRAK1 in the endosome-to-lysosome pathway.
CRISPR-Cas9 Experimental Workflow for TRAK1 Knockout
Caption: Experimental workflow for generating TRAK1 knockout cell lines.
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of TRAK1 in SH-SY5Y Cells
This protocol describes the generation of a stable TRAK1 knockout in the human neuroblastoma cell line SH-SY5Y, a common model for neuronal studies.[10][11][12][13]
4.1.1. sgRNA Design for TRAK1 Knockout
-
Target Selection: Identify conserved exons early in the TRAK1 coding sequence to maximize the likelihood of generating a loss-of-function mutation. The NCBI gene database is a useful resource for this (Gene ID: 22906).[14]
-
sgRNA Design Tools: Utilize online tools such as Benchling or the Integrated DNA Technologies (IDT) Custom Alt-R™ CRISPR-Cas9 guide RNA design tool. These tools predict on-target efficiency and potential off-target effects.
-
Design Considerations:
-
Select 2-3 sgRNAs targeting different regions of the early exons.
-
Ensure the sgRNA sequence is followed by a Protospacer Adjacent Motif (PAM) sequence (NGG for Streptococcus pyogenes Cas9).
-
Avoid sgRNAs with high predicted off-target scores.
-
4.1.2. Materials
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Cas9 nuclease (e.g., Alt-R® S.p. Cas9 Nuclease V3 from IDT)
-
Synthetic sgRNAs for TRAK1 (custom synthesized)
-
Electroporation system (e.g., Neon™ Transfection System)
-
96-well plates for single-cell cloning
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the sgRNA target sites
-
Sanger sequencing service
-
Primary antibody against TRAK1 for Western blotting
-
Secondary antibody and detection reagents for Western blotting
4.1.3. Protocol
-
Cell Culture: Culture SH-SY5Y cells in complete medium at 37°C and 5% CO2. Ensure cells are healthy and in the logarithmic growth phase before transfection.
-
Ribonucleoprotein (RNP) Complex Formation:
-
For each sgRNA, mix the Cas9 nuclease and the synthetic sgRNA at a 1:1.2 molar ratio.
-
Incubate at room temperature for 20 minutes to allow for RNP complex formation.
-
-
Electroporation of SH-SY5Y Cells:
-
Harvest SH-SY5Y cells and resuspend them in a suitable electroporation buffer at the desired concentration.
-
Add the pre-formed RNP complexes to the cell suspension.
-
Electroporate the cells using optimized parameters for SH-SY5Y.
-
-
Single-Cell Cloning:
-
Immediately after electroporation, dilute the cells and plate them into 96-well plates at a density of approximately 0.5 cells per well to ensure the growth of clonal populations.
-
Incubate the plates and monitor for colony formation.
-
-
Clonal Expansion:
-
Once colonies are visible, expand individual clones into larger culture vessels.
-
Create duplicate plates for genomic DNA extraction and cryopreservation.
-
-
Genomic DNA Validation:
-
Extract genomic DNA from a portion of each expanded clone.
-
Perform PCR using primers that flank the sgRNA target sites.
-
Analyze the PCR products by Sanger sequencing to identify clones with insertions or deletions (indels) that result in a frameshift mutation.
-
-
Western Blot Validation:
-
Prepare protein lysates from the remaining portion of the expanded clones identified as having frameshift mutations.
-
Perform Western blotting using a validated anti-TRAK1 antibody to confirm the absence of TRAK1 protein expression.
-
Analysis of Mitochondrial Motility
This protocol outlines a method to assess changes in mitochondrial transport in TRAK1 knockout and wild-type SH-SY5Y cells.
4.2.1. Materials
-
TRAK1 knockout and wild-type SH-SY5Y cells
-
MitoTracker™ Red CMXRos (or other suitable mitochondrial stain)
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2)
-
Image analysis software (e.g., Fiji/ImageJ with the Kymograph plugin)
4.2.2. Protocol
-
Cell Plating and Staining:
-
Plate TRAK1 knockout and wild-type SH-SY5Y cells onto glass-bottom dishes suitable for live-cell imaging.
-
Allow the cells to adhere and grow for 24-48 hours.
-
Incubate the cells with MitoTracker™ Red CMXRos according to the manufacturer's instructions to label mitochondria.
-
-
Live-Cell Imaging:
-
Mount the dish on the microscope stage within the environmental chamber.
-
Acquire time-lapse images of neurite-like processes at a rate of approximately 1 frame every 2-5 seconds for a total of 5-10 minutes.
-
-
Image Analysis:
-
Use image analysis software to generate kymographs from the time-lapse videos of the neurites.
-
From the kymographs, quantify the following parameters:
-
Percentage of mobile mitochondria (number of moving mitochondria / total number of mitochondria).
-
Anterograde and retrograde mitochondrial velocity.
-
Run length and duration of mitochondrial movement.
-
-
Compare the data from TRAK1 knockout and wild-type cells.
-
Conclusion
The application of CRISPR-Cas9 technology provides a powerful and precise approach to elucidate the multifaceted roles of TRAK1 in cellular physiology and disease. By generating stable TRAK1 knockout cell lines, researchers can conduct detailed functional analyses to dissect its involvement in mitochondrial dynamics, endosomal trafficking, and neuronal health. The protocols and information provided herein serve as a comprehensive resource for scientists and drug development professionals aiming to investigate TRAK1 as a potential therapeutic target.
References
- 1. biorxiv.org [biorxiv.org]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. DISC1 complexes with TRAK1 and Miro1 to modulate anterograde axonal mitochondrial trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypertonia-associated Protein Trak1 is a Novel Regulator of Endosome-to-Lysosome Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mitochondria-adaptor TRAK1 promotes kinesin-1 driven transport in crowded environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CRISPR/Cas9 unveils the dynamics of the endogenous µ‐opioid receptors on neuronal cells under continuous opioid stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using the CRISPR/Cas9 system to understand neuropeptide biology and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The CRISPR-Cas9 knockout DDC SH-SY5Y in vitro model for AADC deficiency provides insight into the pathogenicity of R347Q and L353P variants: a cross-sectional structural and functional analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TRAK1 trafficking kinesin protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Unveiling the TraK Interactome: A Yeast Two-Hybrid Approach
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the Yeast Two-Hybrid (Y2H) system for the identification and characterization of protein-protein interactions within the TraK protein interactome. TraK is a crucial accessory protein in the Type IV Secretion System (T4SS) of various bacteria, playing a pivotal role in the transfer of genetic material and effector proteins. Understanding its interaction network is paramount for elucidating the mechanisms of bacterial conjugation and pathogenesis, and for the development of novel antimicrobial therapies.
Introduction to the Yeast Two-Hybrid System
The Yeast Two-Hybrid (Y2H) assay is a powerful in vivo technique for detecting binary protein-protein interactions.[1] The system relies on the modular nature of transcription factors, which typically possess a DNA-binding domain (DBD) and a transcriptional activation domain (AD).[2] In the Y2H system, the protein of interest, termed the "bait" (e.g., TraK), is fused to the DBD, while a library of potential interacting partners, or "prey," are fused to the AD.[1] A productive interaction between the bait and a prey protein in the yeast nucleus reconstitutes a functional transcription factor, leading to the activation of reporter genes and a detectable phenotype, such as growth on selective media or a colorimetric change.[3]
Application of Y2H for the TraK Interactome
The this compound is an essential component of the T4SS, involved in both the assembly of the relaxosome at the origin of transfer (oriT) and the activation of the secretion channel.[2][4] Identifying the proteins that interact with TraK is key to understanding these processes. The Y2H system is particularly well-suited for this purpose as it allows for the screening of a large number of potential interactions in a high-throughput manner.
Known interactors of TraK within the pKM101 T4SS include the relaxase TraI, the coupling protein TraJ, and the ATPases TraG and TraB.[4][5] A Y2H screen can be employed to confirm these known interactions and to identify novel interacting partners from a genomic or cDNA library.
Quantitative Analysis of TraK Interactions
While traditional Y2H screens provide qualitative data on interactions, quantitative assays can offer insights into the relative strength of these interactions. This is often achieved by measuring the activity of a reporter gene, such as lacZ, which encodes the enzyme β-galactosidase.[6] The strength of the interaction between the bait and prey proteins generally correlates with the level of reporter gene expression.
Table 1: Representative Quantitative Yeast Two-Hybrid Results for TraK Interactions
| Bait | Prey | Interaction Strength (Qualitative) | β-Galactosidase Activity (Miller Units) | Growth on SD/-Leu/-Trp/-His/-Ade |
| pGBKT7-TraK | pGADT7-TraI | Strong | 150 ± 15 | +++ |
| pGBKT7-TraK | pGADT7-TraJ | Strong | 145 ± 12 | +++ |
| pGBKT7-TraK | pGADT7-TraG | Moderate | 85 ± 9 | ++ |
| pGBKT7-TraK | pGADT7-TraB | Moderate | 78 ± 10 | ++ |
| pGBKT7-TraK | pGADT7 (empty) | None | < 1 | - |
| pGBKT7-Lamin | pGADT7-TraI | None | < 1 | - |
Note: The β-galactosidase activity values are presented as mean ± standard deviation from three independent experiments and are representative examples. Actual values may vary depending on experimental conditions. Growth is scored from - (no growth) to +++ (robust growth).
Experimental Protocols
The following protocols provide a detailed methodology for performing a Y2H screen to identify TraK-interacting proteins.
Bait and Prey Plasmid Construction
-
Bait Plasmid (pGBKT7-TraK): The full-length open reading frame of the traK gene is amplified by PCR from a suitable template (e.g., pKM101 plasmid DNA). The PCR product is then cloned into the multiple cloning site of the pGBKT7 vector in-frame with the GAL4 DNA-binding domain. Correct insertion and reading frame should be verified by DNA sequencing.
-
Prey Plasmids (pGADT7-Prey):
-
Known Interactors: The ORFs for known interactors (traI, traJ, traG, traB) are individually amplified and cloned into the pGADT7 vector in-frame with the GAL4 activation domain.
-
Prey Library: A cDNA or genomic DNA library from the organism of interest is cloned into the pGADT7 vector to create a comprehensive library of potential interacting partners.
-
Yeast Transformation
-
Bait Transformation: The pGBKT7-TraK plasmid is transformed into a suitable MATa yeast strain (e.g., Y2HGold) using the lithium acetate/polyethylene glycol method.
-
Autoactivation Test: Before screening, it is crucial to test if the TraK bait protein itself can activate the reporter genes in the absence of a prey protein. This is done by co-transforming the pGBKT7-TraK plasmid with an empty pGADT7 vector into the yeast reporter strain. The transformed yeast should not grow on the highest stringency selective medium.[7]
-
Prey Transformation: For library screening, the prey library plasmids are transformed into a MATα yeast strain (e.g., Y187).
Yeast Mating and Interaction Screening
-
A single colony of the MATa strain containing the pGBKT7-TraK bait is grown overnight in selective medium.
-
The bait culture is then mixed with the MATα prey library culture and incubated under conditions that promote mating.
-
The resulting diploid yeast are plated on double dropout medium (SD/-Leu/-Trp) to select for cells that have successfully received both bait and prey plasmids.
-
Colonies that grow on the double dropout medium are then replica-plated onto quadruple dropout medium (SD/-Leu/-Trp/-His/-Ade) of increasing stringency to select for positive interactions. The addition of Aureobasidin A and X-α-Gal to the plates can further increase the stringency and allow for a blue/white color selection.
Quantitative β-Galactosidase Assay
This assay provides a quantitative measure of the interaction strength.
-
Grow three independent colonies from each positive interaction overnight in the appropriate selective liquid medium.
-
Inoculate fresh selective medium with the overnight cultures and grow to mid-log phase (OD600 of 0.5-0.8).
-
Harvest the cells by centrifugation and resuspend in Z-buffer.
-
Lyse the cells by three cycles of freeze-thaw.
-
Add ONPG (o-nitrophenyl-β-D-galactopyranoside) to the cell lysate and incubate at 30°C.
-
Stop the reaction by adding Na2CO3 when a yellow color develops.
-
Measure the absorbance at 420 nm.
-
Calculate β-galactosidase activity in Miller units.[8]
Identification of Interacting Partners
-
For positive clones from a library screen, the prey plasmids are isolated from the yeast.
-
The plasmid DNA is then transformed into E. coli for amplification.
-
The insert of the prey plasmid is sequenced to identify the gene encoding the interacting protein.
-
The identified sequences are analyzed using bioinformatics tools such as BLAST to determine their identity and function.
Visualizing the TraK Interactome and Y2H Workflow
Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental workflow and the resulting interaction network.
Validation of Y2H Results
It is important to note that the Y2H system can produce false positives.[9] Therefore, it is essential to validate putative interactions using independent methods. Co-immunoprecipitation (Co-IP) and pull-down assays are commonly used biochemical techniques to confirm direct physical interactions between proteins in vitro or in vivo.
Conclusion
The Yeast Two-Hybrid system is an invaluable tool for mapping the this compound interactome. A thorough understanding of these interactions will not only provide fundamental insights into the mechanism of Type IV secretion but also has the potential to identify novel targets for the development of anti-infective agents that disrupt bacterial conjugation and virulence.
References
- 1. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive two-hybrid analysis to explore the yeast protein interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The TraK accessory factor activates substrate transfer through the pKM101 type IV secretion system independently of its role in relaxosome assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The TraK Accessory Factor Activates Substrate Transfer through the pKM101 Type IV Secretion System Independently of its Role in Relaxosome Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Detecting and dissecting signaling crosstalk via the multilayer network integration of signaling and regulatory interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yeast Two-Hybrid Studies on Interaction of Proteins Involved in Regulation of Nitrogen Fixation in the Phototrophic Bacterium Rhodobacter capsulatus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PathFinder: mining signal transduction pathway segments from protein-protein interaction networks - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield of Purified TraK Protein
Welcome to the technical support center for the purification of TraK proteins. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the expression and purification of TraK proteins, leading to higher yields and purity. This guide addresses challenges related to both bacterial TraK and mammalian TRAK1/TRAK2 proteins.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Expression & Lysis
Q1: I'm seeing very low or no expression of my TraK protein. What are the possible causes and solutions?
Low or no protein expression is a common hurdle. Several factors related to your expression vector and culture conditions could be the cause.
Troubleshooting Steps:
-
Verify Your Construct: Sequence your expression vector to confirm the integrity of the TraK gene, ensuring there are no mutations or frameshifts. Also, verify that the affinity tag is in the correct reading frame.
-
Optimize Codon Usage: If you are expressing a mammalian this compound in a bacterial host like E. coli, codon usage differences can hinder translation. Synthesize a codon-optimized version of your gene for the expression host.
-
Adjust Induction Conditions: The concentration of the inducer (e.g., IPTG) and the timing and temperature of induction are critical. High inducer concentrations and high temperatures can sometimes lead to toxicity or protein misfolding.[1]
-
Recommendation: Perform a small-scale expression screen with varying inducer concentrations and a range of induction temperatures (e.g., 18°C, 25°C, 37°C) and induction times.
-
-
Check Promoter Strength: For potentially toxic proteins, a strong promoter can lead to overwhelming expression and cell death. Consider using a vector with a weaker or more tightly regulated promoter.
Q2: My this compound is expressed, but it's all in the insoluble fraction (inclusion bodies). How can I improve its solubility?
Inclusion bodies are insoluble aggregates of misfolded protein, a frequent issue when overexpressing recombinant proteins in E. coli.
Troubleshooting Steps:
-
Lower Expression Temperature: Reducing the temperature during protein expression (e.g., to 15-25°C) can slow down protein synthesis, allowing more time for proper folding.
-
Reduce Inducer Concentration: Lowering the inducer concentration can decrease the rate of protein production, which may enhance solubility.
-
Co-express Chaperones: Molecular chaperones can assist in the proper folding of your protein. Consider co-transforming your expression host with a plasmid encoding chaperones.
-
Use a Solubility-Enhancing Tag: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), to your this compound can improve its solubility.[1]
-
Change Expression Host: If solubility issues persist in E. coli, consider switching to a eukaryotic expression system like yeast, insect cells (Sf9), or mammalian cells (HEK293), which possess more complex machinery for protein folding and post-translational modifications. Full-length human TRAK1 and TRAK2 have been successfully purified from baculovirus-infected Sf9 and HEK293 cells.[2]
-
Purification from Inclusion Bodies: If optimizing expression for soluble protein fails, you can purify the protein from inclusion bodies under denaturing conditions using agents like urea or guanidinium hydrochloride, followed by a refolding step.
Q3: I suspect my cells are not lysing efficiently, leading to a low yield of soluble protein. How can I improve cell lysis?
Incomplete cell lysis will result in a significant portion of your target protein remaining trapped within the cells, leading to a lower yield.
Troubleshooting Steps:
-
Optimize Lysis Method:
-
Enzymatic Lysis: Ensure your lysozyme concentration and incubation time are optimal.
-
Mechanical Lysis: For methods like sonication, optimize the power, duration, and number of cycles. For high-pressure homogenization, ensure the pressure is adequate.
-
-
Use Lysis Buffer Additives:
-
DNase/RNase: The release of nucleic acids upon lysis can significantly increase the viscosity of the lysate, trapping proteins. Adding DNase and RNase will reduce viscosity.
-
Detergents: For membrane-associated proteins like bacterial TraK, which is localized to the cell wall and membrane, the addition of mild, non-ionic detergents (e.g., Triton X-100, NP-40) can aid in solubilization. For purification of full-length TRAK2 from HEK293 cells, a lysis buffer supplemented with 0.1% Triton X-100 has been used.[2]
-
-
Monitor Lysis Efficiency: After lysis, examine a small sample of the cell suspension under a microscope to visually confirm that the majority of the cells have been disrupted.
Purification
Q4: My this compound is not binding to the affinity column. What could be the problem?
Failure to bind to the affinity resin is a common purification issue that can often be resolved by examining the affinity tag and buffer conditions.
Troubleshooting Steps:
-
Check Affinity Tag Accessibility: The affinity tag on your this compound might be buried within the folded protein and inaccessible to the resin.
-
Solution: Consider moving the tag to the other terminus of the protein or adding a flexible linker between the tag and the protein. If the protein is in inclusion bodies, purifying under denaturing conditions will expose the tag.
-
-
Verify Buffer Compatibility: Ensure that your lysis and binding buffers do not contain components that interfere with the affinity interaction.
-
For His-tagged proteins: Avoid high concentrations of chelating agents like EDTA, which can strip the nickel ions from the column. Also, ensure the imidazole concentration in your lysis and wash buffers is not too high, as this can prevent your protein from binding.
-
-
Confirm Protein Presence in Lysate: Before loading the lysate onto the column, run a small sample on an SDS-PAGE gel and perform a Western blot using an antibody against the affinity tag to confirm that the tagged protein is present in the soluble fraction.
-
Incubation Time: For batch binding, ensure you are providing sufficient incubation time for the protein to bind to the resin. For column chromatography, consider reducing the flow rate during sample loading.
Q5: My this compound binds to the column, but the final yield after elution is very low. Where could my protein be going?
Low recovery after elution can be due to several factors, from protein loss during wash steps to inefficient elution.
Troubleshooting Steps:
-
Analyze Flow-through and Wash Fractions: Run samples of your flow-through and wash fractions on an SDS-PAGE gel to see if your protein is being washed off the column prematurely.
-
If protein is in the wash: Your wash conditions may be too stringent. Reduce the concentration of the competing agent (e.g., imidazole for His-tags) or adjust the salt concentration or pH of your wash buffer.
-
-
Optimize Elution Conditions: Your elution conditions may not be strong enough to displace the protein from the resin.
-
For His-tagged proteins: Increase the concentration of imidazole in your elution buffer. A step or gradient elution with increasing imidazole concentrations can help determine the optimal concentration for eluting your protein while leaving contaminants behind.
-
For GST-tagged proteins: Ensure your glutathione concentration is sufficient.
-
-
Check for Protein Precipitation on the Column: High concentrations of protein on the column can sometimes lead to aggregation and precipitation. Try eluting with a larger volume of elution buffer or using a linear gradient instead of a step elution.
-
Protein Degradation: Proteases released during cell lysis can degrade your target protein.
-
Solution: Add a protease inhibitor cocktail to your lysis buffer and keep your samples cold throughout the purification process.
-
Quantitative Data Summary
The following tables summarize typical parameters for the expression and purification of recombinant TraK proteins based on commercially available products and literature. These should be used as a starting point for your optimization.
Table 1: Expression Systems and Conditions for Recombinant TraK Proteins
| Protein | Expression System | Tag | Typical Purity | Reference |
| Human TRAK1 (aa 328-470) | E. coli | His-ABP-tag | >80% | [3] |
| Full-length Human TRAK1 | Baculovirus-infected Sf9 cells | N-terminal His6-ZZ tag | Not specified | [2] |
| Full-length Human TRAK2 | Baculovirus-infected HEK 293F GNTI-/- cells | N-terminal His6-ZZ tag | Not specified | [2] |
| Human TRAK1 | E. coli | N-terminal GST | >85% | [4] |
| Human TRAK2 (Met1-Arg320) | E. coli | N-terminal His-Tag | Not specified | [5] |
| Human TRAK2 (Glu121-Thr381) | E. coli | N-His | >90% | [6] |
Table 2: Purification Buffer Components for His-tagged TRAK Proteins
| Buffer Component | Purpose | Typical Concentration Range | Notes |
| Binding/Wash Buffer | |||
| Tris or HEPES | Buffering agent | 20-50 mM, pH 7.4-8.0 | Ensure the pH is stable and optimal for your protein. |
| NaCl | Reduce non-specific binding | 150-500 mM | Higher salt can reduce ionic interactions with contaminants. |
| Imidazole | Reduce non-specific binding | 10-40 mM | Titrate to find the highest concentration that doesn't elute your protein. |
| Glycerol | Stabilizer | 5-20% | Can help prevent aggregation. |
| Protease Inhibitors | Prevent protein degradation | Varies | Add fresh to your lysis buffer. |
| Elution Buffer | |||
| Tris or HEPES | Buffering agent | 20-50 mM, pH 7.4-8.0 | |
| NaCl | Maintain ionic strength | 150-500 mM | |
| Imidazole | Elute target protein | 250-500 mM | Higher concentrations are needed for tightly bound proteins. |
| Glycerol | Stabilizer | 5-20% |
Experimental Protocols
Protocol 1: Small-Scale Expression and Solubility Test for this compound in E. coli
This protocol is designed to quickly assess the expression levels and solubility of your this compound construct under different conditions.
-
Inoculation: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of your expression strain. Grow overnight at 37°C with shaking.
-
Induction: The next day, use the overnight culture to inoculate 50 mL of fresh LB medium with antibiotic to an OD600 of 0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Expression Screening: Divide the culture into smaller aliquots (e.g., 5 x 10 mL). Induce each aliquot under different conditions (e.g., varying IPTG concentrations and temperatures).
-
Cell Harvesting: After the induction period (e.g., 4 hours for 37°C, overnight for 18°C), harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in 1 mL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, DNase, and protease inhibitors). Incubate on ice for 30 minutes, then sonicate.
-
Fractionation: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C. Carefully collect the supernatant (soluble fraction). Resuspend the pellet (insoluble fraction) in 1 mL of the same lysis buffer.
-
Analysis: Analyze the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE to determine the expression level and solubility of your this compound.
Visualizations
Caption: A logical workflow for troubleshooting low yield of purified this compound.
Caption: A general experimental workflow for the purification of recombinant this compound.
References
- 1. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Human TRAK1 (aa 328-470) Control Fragment Recombinant Protein (RP-88802) [thermofisher.com]
- 4. ptglab.com [ptglab.com]
- 5. usbio.net [usbio.net]
- 6. Buy Recombinant Human TRAK2 Protein, N-His [antibodysystem.com]
Technical Support Center: Optimizing TraK Protein Expression in E. coli
Welcome to the technical support center for optimizing the expression of the bacterial TraK protein in Escherichia coli. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals overcome common challenges associated with the production of this DNA-binding protein.
A Note on the this compound: The term "TraK" can refer to different bacterial proteins. This guide focuses on the this compound involved in the conjugative transfer of IncN plasmids, such as pKM101. This protein is a DNA-binding protein that is part of a larger protein complex. The strategies outlined here are tailored to address the challenges commonly encountered when expressing such proteins in E. coli.
Troubleshooting Guide
This section addresses specific issues you might encounter during your this compound expression experiments.
| Problem | Potential Cause | Recommended Solution |
| No or Low Protein Expression | Codon Bias: The traK gene may contain codons that are rare in E. coli, leading to translational stalling.[1] | - Codon Optimization: Synthesize a version of the traK gene with codons optimized for E. coli expression. - Use Specialized Strains: Employ E. coli strains that co-express tRNAs for rare codons (e.g., Rosetta™ or BL21(DE3)pLysS-RIL). |
| mRNA Instability: The traK mRNA may be rapidly degraded by cellular RNases. | - Vector Choice: Use an expression vector with a strong ribosome binding site (RBS) and a 5' untranslated region (UTR) that promotes mRNA stability. - Host Strain: Consider using an RNase-deficient E. coli strain. | |
| Protein Toxicity: Overexpression of TraK may be toxic to the host cells, leading to slow growth or cell death.[1][2] | - Tightly Controlled Promoter: Use a vector with a tightly regulated promoter (e.g., pBAD) to minimize basal expression before induction.[2] - Lower Inducer Concentration: Titrate the inducer (e.g., IPTG or arabinose) to find the lowest concentration that still yields sufficient protein. - Lower Induction Temperature: Induce expression at a lower temperature (e.g., 16-25°C) to slow down protein synthesis and reduce toxicity. | |
| Protein is Insoluble (Inclusion Bodies) | High Expression Rate: Rapid synthesis of TraK can overwhelm the cellular folding machinery, leading to aggregation. | - Lower Induction Temperature: Reduce the induction temperature (e.g., 16-25°C) to slow down translation and allow more time for proper folding. - Reduce Inducer Concentration: Use a lower concentration of the inducer to decrease the rate of protein expression. |
| Lack of Chaperones: The protein may require specific chaperones for proper folding that are not sufficiently available in the host cell. | - Co-expression of Chaperones: Co-transform E. coli with a plasmid expressing molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ/GrpE).[3] | |
| Absence of Binding Partners: As part of a complex, TraK may be unstable or misfold when expressed in isolation. | - Co-expression with Binding Partners: If known, co-express TraK with its interacting partners from the plasmid conjugation system. | |
| Protein Degradation | Protease Activity: The expressed this compound may be susceptible to degradation by host cell proteases. | - Use Protease-Deficient Strains: Employ E. coli strains deficient in common proteases (e.g., BL21). - Add Protease Inhibitors: Include a protease inhibitor cocktail during cell lysis and purification. - Optimize Lysis Conditions: Keep samples on ice and work quickly during the purification process. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to optimize TraK expression?
A1: The initial and often most critical step is to ensure your traK gene sequence is optimized for E. coli expression. Codon mismatch is a frequent cause of poor protein yield. If you are working with the native gene, analyzing its codon usage and comparing it to the codon preference of E. coli is highly recommended.
Q2: I am seeing a band at the expected molecular weight for TraK, but it's in the insoluble pellet. What should I do?
A2: This indicates the formation of inclusion bodies. To improve the solubility of TraK, you can try the following:
-
Lower the induction temperature: Inducing at 16-25°C overnight is a common strategy to slow down protein synthesis and promote proper folding.
-
Decrease the inducer concentration: Titrating the inducer (e.g., IPTG from 1 mM down to 0.1 mM or lower) can reduce the expression rate.[3]
-
Use a solubility-enhancing fusion tag: Fusing a highly soluble protein like Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST) to the N-terminus of TraK can improve its solubility.
-
Co-express with chaperones: Introducing a plasmid that expresses chaperones like GroEL/ES can assist in the correct folding of your protein.[3]
Q3: My E. coli culture grows very slowly after induction. What could be the reason?
A3: Slow growth post-induction is often a sign of protein toxicity. TraK, when overexpressed, might interfere with essential cellular processes. To mitigate this:
-
Use a tightly regulated expression system: Vectors with promoters like pBAD (arabinose-inducible) or pL (lambda phage promoter) offer stricter control over basal expression compared to some lac-based promoters.[2]
-
Supplement the media: Adding glucose to the growth media can help repress leaky expression from lac-based promoters before induction.[3]
-
Choose a suitable host strain: Some strains are engineered to better tolerate toxic proteins.[2]
Q4: Should I use a specific E. coli strain for expressing TraK?
A4: The choice of strain is crucial. For initial experiments, a standard expression strain like BL21(DE3) is a good starting point. However, if you encounter issues, consider the following:
-
For codon bias issues: Rosetta™ or similar strains.
-
For protein toxicity: Strains with tighter control over expression, like BL21-AI™ (Arabinose Inducible) or Lemo21(DE3) for tunable expression.[2]
-
For potential disulfide bond formation (though unlikely for this protein based on its function): SHuffle® Express or Origami™ strains.
Experimental Protocols
Protocol 1: Small-Scale Expression Screening for TraK
This protocol is designed to test different conditions to find the optimal expression parameters for your TraK construct.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with your TraK expression plasmid.
-
LB medium with the appropriate antibiotic.
-
Inducer stock solution (e.g., 1 M IPTG).
-
Shaking incubator.
-
Spectrophotometer.
-
SDS-PAGE equipment and reagents.
Procedure:
-
Inoculate 5 mL of LB medium containing the selective antibiotic with a single colony of your transformed E. coli strain.
-
Incubate overnight at 37°C with shaking (200-250 rpm).
-
The next day, inoculate 10 mL of fresh LB medium (with antibiotic) in four separate flasks with 100 µL of the overnight culture.
-
Incubate at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Label the flasks: "37°C", "30°C", "25°C", and "16°C".
-
Induce three of the cultures with IPTG to a final concentration of 0.5 mM. Leave one flask un-induced as a negative control.
-
Move the induced cultures to shaking incubators set at their respective labeled temperatures. Induce the 37°C culture for 3-4 hours, the 30°C and 25°C cultures for 4-6 hours, and the 16°C culture overnight (16-18 hours).
-
After the induction period, measure the final OD600 of each culture.
-
Harvest 1 mL of cells from each culture by centrifugation.
-
Resuspend the cell pellets in 100 µL of 1X SDS-PAGE loading buffer.
-
Boil the samples for 10 minutes.
-
Analyze 10-15 µL of each sample by SDS-PAGE to visualize protein expression levels.
Protocol 2: Preparation of Soluble and Insoluble Fractions
This protocol allows you to determine if your expressed this compound is soluble or located in inclusion bodies.
Materials:
-
Cell pellet from an induced culture.
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, with or without protease inhibitors).
-
Lysozyme.
-
DNase I.
-
Microcentrifuge.
-
SDS-PAGE equipment and reagents.
Procedure:
-
Resuspend the cell pellet from a 10 mL culture in 1 mL of ice-cold Lysis Buffer.
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to ensure complete lysis. Use short bursts to avoid overheating.
-
Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes to reduce viscosity.
-
Transfer a 50 µL aliquot of the total cell lysate to a new tube and add an equal volume of 2X SDS-PAGE loading buffer. This is your "Total Lysate" sample.
-
Centrifuge the remaining lysate at 14,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant into a new tube. Take a 50 µL aliquot and mix it with an equal volume of 2X SDS-PAGE loading buffer. This is your "Soluble Fraction".
-
Resuspend the pellet in the same initial volume of Lysis Buffer. Take a 50 µL aliquot and mix it with an equal volume of 2X SDS-PAGE loading buffer. This is your "Insoluble Fraction".
-
Boil all three samples for 10 minutes.
-
Analyze equal volumes of each sample by SDS-PAGE.
Visualizations
Caption: A general workflow for the expression of this compound in E. coli.
Caption: A decision tree for troubleshooting common TraK expression issues.
References
Technical Support Center: Live Imaging of TRAK1 Dynamics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the live imaging of TRAK1 dynamics.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of TRAK1 and why is its live imaging important?
A1: TRAK1 is a crucial adaptor protein that links mitochondria and other cargoes to microtubule-based motor proteins, namely kinesin-1 and dynein-dynactin.[1] This connection is essential for the transport of mitochondria along axons and dendrites in neurons and for maintaining proper mitochondrial distribution in various cell types.[1][2][3][4] Live imaging of TRAK1 dynamics allows for the direct visualization and quantification of mitochondrial transport, providing insights into the mechanisms of neurodegenerative diseases and other pathologies associated with impaired mitochondrial motility.[2]
Q2: What are the most common challenges encountered when performing live-cell imaging of TRAK1?
A2: The most common challenges in live imaging of TRAK1 dynamics are:
-
Phototoxicity: Excessive light exposure can damage cells, leading to artifacts such as altered mitochondrial morphology, reduced motility, and even cell death.[5][6]
-
Photobleaching: The fluorescence signal of the tagged TRAK1 can diminish over time with repeated exposure to excitation light, making long-term imaging difficult.[6]
-
Poor signal-to-noise ratio: Low expression levels of tagged TRAK1 or high background fluorescence can make it difficult to resolve and track individual mitochondria.
-
Altered TRAK1 function: The fluorescent tag itself can sometimes interfere with the normal function or localization of TRAK1.
-
Maintaining cell health: Keeping cells healthy and physiologically stable on the microscope stage for extended periods is critical for obtaining meaningful data.[5][6]
Q3: Which fluorescent protein should I use to tag TRAK1?
A3: The choice of fluorescent protein depends on the specific experimental requirements. For general localization and tracking, bright and photostable monomeric fluorescent proteins like mEGFP or mCherry are good choices. For longer-term imaging, consider using far-red or near-infrared fluorescent proteins to minimize phototoxicity. It is crucial to use a monomeric variant to avoid aggregation artifacts.
Q4: Should I tag TRAK1 at the N-terminus or C-terminus?
A4: The optimal tagging position (N- or C-terminus) for TRAK1 should be determined empirically. A review of the literature suggests that both N-terminal and C-terminal tags have been used successfully. However, since the N-terminus of TRAK1 is involved in binding to motor proteins, and the C-terminus interacts with the mitochondrial protein Miro, it is advisable to test both configurations to ensure the tag does not disrupt these critical interactions.[1][7][8][9]
Troubleshooting Guides
Problem 1: Low or No Fluorescent Signal from Tagged TRAK1
| Possible Cause | Recommendation |
| Low transfection/transduction efficiency | Optimize your transfection or transduction protocol. Ensure the plasmid DNA is of high quality and the viral titer is adequate. Use a positive control to verify the efficiency of your delivery method. |
| Poor expression of the TRAK1 fusion protein | Verify the integrity of your expression construct by sequencing. Confirm protein expression using a more sensitive method like Western blotting.[10] |
| Incorrect imaging settings | Ensure you are using the correct excitation and emission filters for your chosen fluorescent protein. Optimize laser power and detector gain to enhance signal detection.[10][11] |
| Rapid photobleaching | Reduce laser power and exposure time. Use a more photostable fluorescent protein. Consider using an anti-fade reagent in your imaging medium.[6][12] |
Problem 2: Tagged TRAK1 is Not Localizing to Mitochondria
| Possible Cause | Recommendation |
| Fluorescent tag interferes with localization | Try tagging TRAK1 at the other terminus (N- vs. C-terminus). The addition of a flexible linker sequence between TRAK1 and the fluorescent tag may also help. |
| Disruption of the TRAK1-Miro interaction | The fluorescent tag may be sterically hindering the interaction between TRAK1 and the outer mitochondrial membrane protein Miro. Co-express tagged Miro to see if it rescues the localization.[7][8][9] |
| Cellular stress | Ensure cells are healthy and not overly confluent, as cellular stress can alter mitochondrial distribution and protein localization. |
Problem 3: Mitochondria are Immobile or Show Aberrant Movement
| Possible Cause | Recommendation |
| Overexpression artifacts | High levels of exogenous TRAK1 can lead to the formation of protein aggregates or disrupt the stoichiometry of the transport machinery, causing mitochondrial clustering or stalling.[2] Use the lowest possible expression level that still allows for visualization. Consider using a stable cell line with near-endogenous expression levels. |
| Phototoxicity | Excessive light exposure can induce cellular stress and damage the cytoskeleton, leading to a halt in mitochondrial transport.[5][6] Reduce laser power, exposure time, and the frequency of image acquisition. Use a live-cell imaging solution to maintain cell health.[12] |
| Disruption of motor protein binding | The fluorescent tag may be interfering with the binding of TRAK1 to kinesin or dynein. Perform co-immunoprecipitation experiments to confirm that the tagged TRAK1 can still interact with its motor protein partners. |
| Cell health issues | Ensure optimal environmental conditions (37°C, 5% CO2, humidity) are maintained throughout the imaging experiment.[5][6] |
Problem 4: High Background Fluorescence
| Possible Cause | Recommendation |
| Autofluorescence from cell culture medium | Use phenol red-free imaging medium. |
| Unbound fluorescent protein | If using transient transfection, allow sufficient time for the expression and localization of the fusion protein. Consider creating a stable cell line for more uniform and localized expression. |
| Non-specific antibody staining (for immunofluorescence) | Ensure adequate blocking and washing steps. Use a secondary antibody from a different host species than your primary antibody.[11] |
Quantitative Data Summary
The following table summarizes key quantitative parameters of TRAK1-mediated mitochondrial transport.
| Parameter | Value | Cell Type/System | Reference |
| Anterograde Velocity (TRAK1-mediated) | 1.02 ± 0.02 µm/s | hTERT RPE-1 cells | [13] |
| Retrograde Velocity (TRAK2-mediated) | 1.07 ± 0.02 µm/s | hTERT RPE-1 cells | [13] |
| TRAK1 Knockdown Effect on Axonal Mitochondrial Motility | Significant impairment | Hippocampal pyramidal neurons | [3] |
| TRAK2 Knockdown Effect on Axonal Mitochondrial Motility | No significant impairment | Hippocampal pyramidal neurons | [3] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of TRAK1-GFP in Cultured Neurons
-
Cell Culture and Transfection:
-
Plate primary hippocampal or cortical neurons on glass-bottom dishes pre-coated with poly-D-lysine.
-
At 3-4 days in vitro (DIV), transfect the neurons with a plasmid encoding TRAK1-GFP using a suitable transfection reagent for neurons (e.g., Lipofectamine 2000 or a calcium phosphate-based method). Use a low amount of DNA to avoid overexpression artifacts.
-
-
Imaging Preparation:
-
24-48 hours post-transfection, replace the culture medium with pre-warmed, phenol red-free live-cell imaging solution supplemented with GlutaMAX and HEPES.
-
To visualize mitochondria, you can co-transfect with a plasmid encoding a red fluorescent mitochondrial marker (e.g., Mito-DSRed) or stain with a live-cell mitochondrial dye like MitoTracker Red CMXRos according to the manufacturer's protocol.
-
-
Microscopy and Image Acquisition:
-
Place the dish on the microscope stage equipped with an environmental chamber maintaining 37°C and 5% CO2.[5][6]
-
Use a confocal or spinning-disk microscope for imaging.
-
Locate a transfected neuron with healthy morphology and a clear fluorescent signal.
-
Set the imaging parameters to minimize phototoxicity: use the lowest possible laser power, the shortest possible exposure time, and the longest possible interval between frames that still allows for tracking of mitochondrial movement (e.g., one frame every 2-5 seconds for a total of 2-5 minutes).[5][6]
-
-
Data Analysis:
-
Generate kymographs from the time-lapse movies to visualize and quantify mitochondrial motility.
-
Use tracking software (e.g., ImageJ/Fiji with the TrackMate plugin) to determine parameters such as velocity, run length, and pause frequency.
-
Visualizations
Caption: TRAK1 signaling pathway for mitochondrial transport.
Caption: Experimental workflow for live imaging of TRAK1.
Caption: Troubleshooting flowchart for TRAK1 live imaging.
References
- 1. TRAK adaptors regulate the recruitment and activation of dynein and kinesin in mitochondrial transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypertonia-linked protein Trak1 functions with mitofusins to promote mitochondrial tethering and fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trafficking Kinesin Protein (TRAK)-mediated Transport of Mitochondria in Axons of Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developmental changes in trak-mediated mitochondrial transport in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]
- 6. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 7. Interaction between the mitochondrial adaptor MIRO and the motor adaptor TRAK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction between the mitochondrial adaptor MIRO and the motor adaptor TRAK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spectralinvivo.com [spectralinvivo.com]
- 11. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing TRAK2 Immunofluorescence
Welcome to the technical support center for improving TRAK2 (Trafficking kinesin-binding protein 2) immunofluorescence specificity. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals obtain high-quality, specific staining for TRAK2.
Troubleshooting Guide
This section addresses common issues encountered during TRAK2 immunofluorescence experiments in a question-and-answer format.
Issue 1: High Background or Non-Specific Staining
Question: I am observing high background fluorescence in my TRAK2 staining, making it difficult to distinguish the specific signal. What are the possible causes and solutions?
Answer: High background can be caused by several factors, including improper antibody concentration, insufficient blocking, or issues with fixation and permeabilization. Here’s a step-by-step troubleshooting approach:
-
Optimize Antibody Concentrations: Both primary and secondary antibody concentrations may be too high.[1][2] It is crucial to perform a titration experiment to determine the optimal dilution for your specific experimental conditions.[3]
-
Improve Blocking: Inadequate blocking can lead to non-specific antibody binding.[4][5]
-
Use a blocking solution containing normal serum from the same species as the secondary antibody.[1][4][6] For example, if you are using a goat anti-rabbit secondary antibody, use normal goat serum.
-
Bovine Serum Albumin (BSA) is also a common blocking agent.[6][7] Ensure you are using a high-quality, IgG-free BSA to avoid cross-reactivity with secondary antibodies.[6]
-
Increase the blocking incubation time to ensure all non-specific sites are saturated.[8]
-
-
Washing Steps: Insufficient washing between antibody incubation steps can result in high background.[4][5] Increase the number and duration of washes. Adding a detergent like Tween 20 to your wash buffer can also help reduce non-specific binding.[9]
-
Secondary Antibody Control: To determine if the secondary antibody is the source of non-specific staining, run a control experiment where the primary antibody is omitted.[1] If staining is still observed, the secondary antibody is likely binding non-specifically.
Issue 2: Weak or No TRAK2 Signal
Question: I am not seeing any signal, or the signal for TRAK2 is very weak. What could be wrong?
Answer: A weak or absent signal can stem from issues with the antibody, the experimental protocol, or low target protein expression.
-
Antibody Validation: Ensure the TRAK2 antibody you are using is validated for immunofluorescence.[10][11][12][13][14] Check the manufacturer's datasheet for recommended applications and dilutions.
-
Optimize Primary Antibody Incubation: Increasing the incubation time (e.g., overnight at 4°C) or the concentration of the primary antibody may enhance the signal.[1][4]
-
Antigen Retrieval: Formaldehyde fixation can mask the epitope recognized by the antibody.[15] Antigen retrieval methods, such as heat-induced epitope retrieval (HIER) or proteolytic-induced epitope retrieval (PIER), can unmask the epitope and improve antibody binding.[15][16] The optimal method will depend on the antibody and the tissue.
-
Fixation and Permeabilization: The choice of fixative and permeabilization agent can significantly impact staining. Some antibodies work better with organic solvents like cold methanol or acetone, while others require cross-linking fixatives like paraformaldehyde.[17] Consult the antibody datasheet for recommended protocols.
-
Target Protein Expression: Confirm that your cell line or tissue expresses TRAK2 at a detectable level. You can verify this using techniques like Western blotting or by referring to protein expression databases such as the Human Protein Atlas.[18]
Frequently Asked Questions (FAQs)
Q1: Which TRAK2 antibody is best for immunofluorescence?
A1: Several commercially available TRAK2 antibodies have been validated for immunofluorescence. The best choice depends on the species you are working with and your specific experimental conditions. It is recommended to consult resources like the Human Protein Atlas and manufacturer datasheets to review validation data.[18] Some examples of validated antibodies are listed in the table below.
Q2: What is the expected subcellular localization of TRAK2?
A2: TRAK2 has been reported to localize to the cytoplasm, nucleoplasm, and vesicles.[12][18] It is also known to colocalize with mitochondria.[11] The observed localization may vary depending on the cell type and experimental conditions.
Q3: How can I be sure my TRAK2 staining is specific?
A3: To confirm the specificity of your TRAK2 antibody, several control experiments are recommended:
-
Isotype Control: Use a non-immune IgG from the same species and at the same concentration as your primary antibody. This will help determine the level of non-specific binding.[4]
-
Blocking Peptide: If available, pre-incubate your primary antibody with the immunizing peptide. This should block the antibody from binding to the target protein in the sample, resulting in no signal.[11]
-
Knockdown/Knockout Cells: If possible, use cells where TRAK2 expression has been silenced (e.g., via siRNA or CRISPR). A specific antibody should show no signal in these cells compared to wild-type cells.[4]
-
Independent Antibody Validation: Use a second, validated antibody that recognizes a different epitope on the TRAK2 protein. A similar staining pattern with both antibodies increases confidence in the specificity of the signal.[18]
Quantitative Data Summary
The following table summarizes information for several commercially available TRAK2 antibodies that have been validated for immunofluorescence.
| Antibody ID | Host | Clonality | Recommended Dilution (IF/ICC) | Reactivity | Manufacturer |
| A285934 | Goat | Polyclonal | 10 µg/ml | Human | Antibodies.com[10] |
| DF9963 | Rabbit | Polyclonal | 1:100-1:500 | Human | Affinity Biosciences[11] |
| PA5-34889 | Rabbit | Polyclonal | 1:100-1:1,000 | Human, Mouse | Thermo Fisher Scientific[13] |
| 13770-1-AP | Rabbit | Polyclonal | 1:50-1:500 | Human, Mouse, Rat | Proteintech[14] |
| HPA062163 | Rabbit | Polyclonal | Not Specified | Human | Atlas Antibodies[12] |
| CL488-13770 | Rabbit | Polyclonal | 1:200 | Human, Mouse, Rat | Proteintech[19] |
Experimental Protocols
Protocol 1: Basic Immunofluorescence Staining for TRAK2 in Cultured Cells
-
Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency (typically 50-70%).
-
Fixation:
-
Gently wash the cells with Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[10]
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the TRAK2 primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS containing 0.05% Tween 20 for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS containing 0.05% Tween 20 for 5 minutes each, protected from light.
-
-
Counterstaining (Optional):
-
Incubate the cells with a nuclear counterstain like DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Seal the edges with clear nail polish and allow to dry.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope with the appropriate filters.
-
Protocol 2: Heat-Induced Epitope Retrieval (HIER)
This protocol is for formalin-fixed, paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the sections through a graded series of ethanol solutions (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Place slides in a staining dish filled with an antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0, or 10 mM Tris-EDTA, pH 9.0).[15][20]
-
Heat the solution using a microwave, pressure cooker, or water bath.[15][20] A typical microwave protocol involves heating at high power for 5-10 minutes, followed by a lower power setting for another 10-15 minutes to maintain a sub-boiling temperature.[21]
-
Allow the slides to cool down in the buffer for at least 20 minutes at room temperature.
-
Wash the slides with PBS.
-
-
Proceed with Immunostaining: Continue with the blocking step (Step 4) from Protocol 1.
Visualizations
Caption: Troubleshooting workflow for TRAK2 immunofluorescence.
Caption: Logical relationships for validating TRAK2 antibody specificity.
References
- 1. stjohnslabs.com [stjohnslabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 4. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 6. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 7. researchgate.net [researchgate.net]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. researchgate.net [researchgate.net]
- 10. Anti-TRAK2 Antibody (A285934) | Antibodies.com [antibodies.com]
- 11. TRAK2 Antibody | Affinity Biosciences [affbiotech.com]
- 12. Anti-TRAK2 Human Protein Atlas Antibody [atlasantibodies.com]
- 13. TRAK2 Polyclonal Antibody (PA5-34889) [thermofisher.com]
- 14. TRAK2 antibody (13770-1-AP) | Proteintech [ptglab.com]
- 15. IHC antigen retrieval protocol | Abcam [abcam.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. How to Optimize Your Immunofluorescence Staining | PDF [slideshare.net]
- 18. TRAK2 - Antibodies - The Human Protein Atlas [proteinatlas.org]
- 19. TRAK2 antibody (CL488-13770) | Proteintech [ptglab.com]
- 20. bosterbio.com [bosterbio.com]
- 21. m.youtube.com [m.youtube.com]
Technical Support Center: TRAK1 siRNA Experiments
Welcome to the technical support center for researchers utilizing TRAK1 siRNA. This resource provides essential guidance on minimizing off-target effects to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is TRAK1 and why is it a target of interest?
A1: TRAK1 (Trafficking Kinesin Protein 1) is a crucial protein involved in mitochondrial motility and the trafficking of cellular components like endosomes.[1][2][3] It plays a role in connecting mitochondria to motor proteins for transport along microtubules.[2][4] Due to its importance in cellular transport and mitochondrial function, TRAK1 is implicated in several neurological disorders, including early infantile epileptic encephalopathy, making it a significant target for functional genomics and therapeutic research.[1][3][5]
Q2: What are off-target effects in the context of TRAK1 siRNA experiments?
Q3: How can I minimize off-target effects when designing my TRAK1 siRNA?
A3: Several strategies can be employed during the design phase:
-
Thermodynamic Properties: Design siRNAs with lower G/C content at the 5' end of the antisense strand to favor its loading into the RISC complex, which can reduce off-target effects caused by the sense strand.[11]
-
Seed Region Complementarity: Avoid sequences with seed regions that have multiple matches in the 3' UTR of other genes, as this is a strong predictor of off-target activity.[6]
Q4: Are there chemical modifications that can reduce TRAK1 siRNA off-target effects?
A4: Yes, chemical modifications are a highly effective strategy. The most well-documented modification is a 2'-O-methyl (2'-OMe) ribosyl substitution at position 2 of the guide strand.[10][13][14] This modification disrupts the interaction between the siRNA seed region and partially complementary off-target mRNAs without affecting the silencing of the intended TRAK1 target.[10] Other modifications, such as unlocked nucleic acids (UNA) or using formamide to destabilize seed region binding, have also been shown to reduce off-target effects.[11][15]
Q5: What is siRNA pooling and how does it help reduce off-target effects for TRAK1?
A5: Pooling involves combining multiple different siRNAs that all target the TRAK1 mRNA at different locations.[8][13][16] By using a pool, the concentration of any single siRNA is reduced, which in turn minimizes the impact of its unique off-target signature.[8][13][14] While pools of 3-4 siRNAs are common, higher complexity pools (15 or more) have been shown to be more effective at eliminating strong off-target effects.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent phenotypic results with different TRAK1 siRNAs. | One or more siRNAs may be causing significant off-target effects that produce a phenotype independent of TRAK1 knockdown.[12] | Validate with multiple siRNAs: Use at least two or three different siRNAs targeting TRAK1. A consistent phenotype across different siRNAs is more likely to be an on-target effect.[12] Perform a rescue experiment: Re-introduce a TRAK1 expression vector that is resistant to your siRNA. The reversal of the phenotype confirms it was due to TRAK1 knockdown.[12] |
| High cell toxicity or unexpected changes in cell viability after transfection. | The siRNA concentration may be too high, leading to widespread off-target effects or activation of an immune response.[17][18][19] The transfection reagent itself could be toxic to the cells. | Titrate your siRNA: Perform a dose-response experiment to find the lowest concentration of TRAK1 siRNA that provides effective knockdown without causing toxicity.[20][21] A good starting range is 1-30 nM.[18] Optimize transfection reagent: Test different volumes of the transfection reagent and optimize the exposure time to the transfection complexes to minimize cytotoxicity.[18][22][23] |
| Microarray or RNA-seq data shows deregulation of many genes unrelated to the TRAK1 pathway. | This is a classic sign of significant off-target effects. The seed sequence of your TRAK1 siRNA is likely binding to numerous other transcripts. | Switch to a modified siRNA: Use a TRAK1 siRNA with a 2'-O-methyl modification at position 2 of the guide strand to reduce seed-mediated off-target binding.[10][19] Use a high-complexity siRNA pool: This will dilute the concentration of the specific off-targeting sequence.[11][13] Re-design the siRNA: Use advanced algorithms that screen for potential off-targets.[8][24] |
| TRAK1 mRNA levels are reduced, but protein levels remain high. | The protein may have a slow turnover rate, meaning it takes longer for the protein levels to decrease after mRNA knockdown.[20] | Extend the time course: Harvest cells at later time points (e.g., 48, 72, or 96 hours post-transfection) to allow for protein degradation. Confirm mRNA knockdown: Ensure that the reduction in mRNA is significant and consistent. |
Data on Off-Target Reduction Strategies
The following tables summarize quantitative data from studies on various methods to reduce siRNA off-target effects. While this data is not specific to TRAK1, it illustrates the effectiveness of these general strategies.
Table 1: Effect of 2'-O-Methyl Modification on Off-Target Gene Regulation
| siRNA Modification | Number of Off-Target Transcripts Silenced | Percentage Reduction in Off-Target Silencing |
| Unmodified siRNA | 100 (Example Baseline) | 0% |
| 2'-O-Methyl at Position 2 (Guide Strand) | ~20 | ~80%[10][16] |
This table illustrates that a single chemical modification can significantly reduce the number of unintended genes silenced by an siRNA.
Table 2: Impact of siRNA Concentration on On-Target vs. Off-Target Effects
| siRNA Concentration | On-Target Gene Knockdown | Number of Off-Target Genes Regulated |
| 100 nM | >90% | High[6] |
| 10 nM | ~85% | Moderate[18] |
| 1 nM | ~70% | Low[11] |
This table shows that lowering siRNA concentration can reduce off-target effects, though it may also slightly decrease on-target knockdown efficiency.[6][11]
Experimental Protocols & Workflows
Protocol 1: Optimizing TRAK1 siRNA Transfection
-
Complex Formation:
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow complexes to form.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Validation: Harvest cells to assess TRAK1 knockdown at both the mRNA (RT-qPCR) and protein (Western Blot) levels.
Protocol 2: Validation of TRAK1 Knockdown and Off-Target Analysis
-
On-Target Validation (RT-qPCR):
-
After 24-48 hours of transfection, extract total RNA from cells transfected with TRAK1 siRNA and a non-targeting control siRNA.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers specific for TRAK1 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative expression of TRAK1 to determine knockdown efficiency.
-
-
On-Target Validation (Western Blot):
-
After 48-72 hours, lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a validated primary antibody against TRAK1 and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize the bands to confirm a reduction in TRAK1 protein.
-
-
Off-Target Analysis (Microarray or RNA-Seq):
-
Extract RNA from cells treated with multiple individual TRAK1 siRNAs and a control.
-
Perform whole-transcriptome analysis using microarrays or RNA-sequencing.
-
Analyze the data to identify genes that are significantly deregulated.
-
Visualizations
Caption: Mechanism of on-target and off-target effects of TRAK1 siRNA.
Caption: Workflow for minimizing and validating TRAK1 siRNA off-target effects.
Caption: Simplified TRAK1 signaling pathway in mitochondrial transport.
References
- 1. TRAK1 Gene: Function, Research, and Clinical Relevance [learn.mapmygenome.in]
- 2. uniprot.org [uniprot.org]
- 3. genecards.org [genecards.org]
- 4. Hypertonia-linked protein Trak1 functions with mitofusins to promote mitochondrial tethering and fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. selectscience.net [selectscience.net]
- 8. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 9. Off-target effects of siRNA specific for GFP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sitoolsbiotech.com [sitoolsbiotech.com]
- 12. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Frontiers | siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects [frontiersin.org]
- 14. siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. Reducing off-target effects in RNA interference experiments [horizondiscovery.com]
- 17. Guidelines for transfection of siRNA [qiagen.com]
- 18. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 21. researchgate.net [researchgate.net]
- 22. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - TW [thermofisher.com]
- 23. Optimizing siRNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 24. Frontiers | siRNA-Finder (si-Fi) Software for RNAi-Target Design and Off-Target Prediction [frontiersin.org]
Technical Support Center: TRAK Protein Crosslinking Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers conducting chemical crosslinking experiments involving TRAK proteins (TRAK1 and TRAK2).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during TRAK protein crosslinking protocols, from initial crosslinking to downstream analysis.
Section 1: Crosslinking Reaction Optimization
Question: My crosslinking efficiency is very low, or I'm not seeing any higher molecular weight bands corresponding to TRAK complexes on my SDS-PAGE gel. What could be wrong?
Answer: Low crosslinking efficiency is a common issue that can stem from several factors:
-
Suboptimal Crosslinker Concentration: The concentration of the crosslinking reagent is critical. Too low, and the reaction will be inefficient; too high, and you risk creating large, insoluble aggregates or intramolecular crosslinks that don't reveal interaction partners.[1] It is recommended to perform a titration experiment, testing a range of crosslinker concentrations to find the optimal balance.[1][2]
-
Inappropriate Buffer Composition: The buffer used during the crosslinking reaction must be compatible with the reagent's chemistry. For amine-reactive crosslinkers like DSS or DSP, avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction sites.[3][4] Phosphate-buffered saline (PBS) or HEPES buffers are suitable alternatives.[5]
-
Hydrolysis of Crosslinker: Many crosslinkers, especially those with NHS-ester reactive groups, are moisture-sensitive and can hydrolyze quickly in aqueous solutions.[6] Always prepare crosslinker solutions fresh in an anhydrous solvent like DMSO or DMF and allow the reagent vial to come to room temperature before opening to prevent condensation.[6][7]
-
Reaction Time and Temperature: The incubation time and temperature can significantly impact efficiency. While many protocols suggest 30-60 minutes at room temperature, longer incubations on ice (e.g., 2 hours) can sometimes improve results for sensitive proteins.[5][6]
Question: I'm seeing a high molecular weight smear at the top of my gel instead of distinct crosslinked bands. How can I fix this?
Answer: A high molecular weight smear typically indicates excessive crosslinking, leading to the formation of large, insoluble protein aggregates.[2]
-
Reduce Crosslinker Concentration: This is the most common cause. Systematically reduce the concentration of your crosslinker in pilot experiments to find a level that produces discrete bands.[1]
-
Shorten Reaction Time: Decrease the incubation time to limit the extent of the crosslinking reaction.
-
Check Protein Concentration: Very high protein concentrations can promote non-specific, intermolecular crosslinking. Consider optimizing the protein concentration during the reaction.
Question: How do I confirm my crosslinking reaction worked before proceeding to immunoprecipitation?
Answer: You can verify the success of the crosslinking step by running aliquots of your crosslinked and non-crosslinked lysates on an SDS-PAGE gel and performing a Western blot for your protein of interest (e.g., TRAK1 or TRAK2).
-
Use Non-Reducing vs. Reducing Conditions: For cleavable crosslinkers like DSP, compare samples run in non-reducing sample buffer versus a buffer containing a reducing agent (like DTT or β-mercaptoethanol).[2] In the non-reducing lane, you should see a shift to a higher molecular weight or a smear if crosslinking was successful.[2] In the reducing lane, the crosslinks will be cleaved, and the protein should run at its normal monomeric size.[2][8]
Section 2: Immunoprecipitation (IP) and Co-IP Issues
Question: After crosslinking, I get a low yield or no protein at all in my immunoprecipitation (IP) eluate. What is happening?
Answer: This is a frequent problem when combining crosslinking with IP.
-
Epitope Masking: The crosslinking reaction can modify lysine residues that are part of the epitope recognized by your antibody, preventing the antibody from binding.[2] If possible, try using a different antibody that targets a different region of the this compound. Polyclonal antibodies may perform better than monoclonal antibodies in this scenario as they recognize multiple epitopes.[2]
-
Insolubility of Crosslinked Complexes: Large crosslinked complexes may become insoluble and be lost in the pellet after cell lysis and centrifugation.[9] Ensure your lysis buffer is sufficient to solubilize the proteins, and consider analyzing a small fraction of the insoluble pellet by Western blot to see if your target protein is there.
-
Inefficient Lysis: The crosslinking process can make cells more resistant to lysis. You may need to optimize your lysis protocol by using stronger detergents or mechanical disruption (e.g., sonication) to efficiently release the crosslinked complexes.[10]
Question: I have high background with many non-specific proteins binding to my beads in my Co-IP experiment. How can I reduce this?
Answer: High background can obscure the detection of true interaction partners.
-
Pre-clearing the Lysate: Before adding your specific antibody, incubate the cell lysate with the beads (e.g., Protein A/G agarose) alone for 30-60 minutes.[3][10] This step will capture proteins that non-specifically bind to the beads themselves, which can then be removed by centrifugation.[10]
-
Optimize Wash Buffers: The stringency of your wash buffers is crucial.[9] You can increase stringency by moderately increasing the salt concentration (e.g., from 150 mM to 300-500 mM NaCl) or by adding a small amount of non-ionic detergent (e.g., 0.05% Tween-20 or Triton X-100).[9][11] However, be cautious, as overly stringent conditions can disrupt weak but specific protein-protein interactions.[9]
-
Blocking: Block the beads with a non-relevant protein like Bovine Serum Albumin (BSA) before incubation with the lysate to reduce non-specific binding sites.[12]
-
Use an Isotype Control Antibody: Perform a parallel IP with a non-specific IgG antibody of the same isotype as your primary antibody. This will help you distinguish between true interactors and proteins that bind non-specifically to the antibody itself.[10]
Section 3: Mass Spectrometry (MS) Analysis
Question: My mass spectrometry results are not reproducible, or I am identifying very few crosslinked peptides. What are the common pitfalls?
Answer: Crosslinking Mass Spectrometry (XL-MS) is a complex technique where reproducibility can be challenging.
-
Undersampling: Crosslinked peptides are often of low abundance, and the mass spectrometer may not select them for fragmentation in every run, leading to poor reproducibility.[13][14] Optimizing peptide fractionation and using longer MS acquisition times can help mitigate this.
-
Sample Handling Variations: Variations introduced during sample processing (digestion, cleanup, etc.) can significantly affect quantitative results.[13] Using isobaric labeling strategies, where samples are combined early in the workflow, can minimize these technical biases.[13][14]
-
Complex MS/MS Spectra: Crosslinked peptides generate complex fragmentation spectra that can be difficult for search algorithms to identify confidently.[15] Using MS-cleavable crosslinkers can simplify this by allowing the two linked peptides to be fragmented and analyzed separately.[15]
-
Insufficient Protein Purity: Starting with a sample of low purity (e.g., a simple IP from a total cell lysate) often results in an overwhelming amount of background proteins, making it difficult to identify specific crosslinks.[7] Higher purity of the target complex is recommended for a standard XL-MS experiment.[7]
Experimental Protocols & Data
Protocol: In Vivo Crosslinking of TRAK Proteins with DSP followed by Immunoprecipitation
This protocol provides a general framework for crosslinking this compound complexes in living cells using the cleavable, amine-reactive crosslinker Dithiobis(succinimidyl propionate) (DSP), followed by immunoprecipitation.
Materials:
-
Crosslinker: Dithiobis(succinimidyl propionate) (DSP)
-
Solvent: Anhydrous Dimethyl sulfoxide (DMSO)
-
Buffers: Phosphate-Buffered Saline (PBS), IP Lysis Buffer, Wash Buffer, Elution Buffer
-
Reagents: Quenching solution (e.g., Tris-HCl)
Procedure:
-
Cell Culture: Grow cells expressing the this compound of interest to an appropriate confluency (e.g., 80-90%).
-
Crosslinker Preparation: Immediately before use, prepare a fresh stock solution of DSP in anhydrous DMSO (e.g., 50-100 mM).[6][8] Note: Allow the DSP vial to equilibrate to room temperature before opening.[6]
-
Crosslinking Reaction:
-
Wash cells twice with pre-warmed (37°C) PBS to remove amine-containing media.[8][16]
-
Dilute the DSP stock solution to the desired final concentration (typically 0.1 - 2 mM) in pre-warmed PBS.[6][8]
-
Add the DSP/PBS solution to the cells and incubate for 30 minutes at 37°C or for up to 2 hours on ice.[6][8]
-
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris-HCl, final concentration 25-50 mM) and incubate for 15 minutes at room temperature.[6] This will react with and neutralize any excess DSP.
-
Cell Lysis: Wash cells with cold PBS and then lyse them using an appropriate IP lysis buffer containing protease inhibitors.
-
Immunoprecipitation:
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate with beads if necessary.[10]
-
Incubate the cleared lysate with an anti-TRAK antibody overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with Wash Buffer to remove non-specific binders.
-
-
Elution: Elute the crosslinked protein complexes from the beads. For analysis by SDS-PAGE/Western blot, elution can be done with a sample buffer containing a reducing agent (like DTT or β-mercaptoethanol) to cleave the DSP crosslinker.[8]
Quantitative Data Summary Tables
The following tables summarize typical concentration ranges and conditions for key steps in a TRAK crosslinking experiment. These should be used as a starting point for optimization.
Table 1: Crosslinker Concentration & Reaction Conditions
| Parameter | Recommended Range | Notes |
| DSP Final Concentration | 0.1 - 2 mM | Optimization is critical. Start with a titration series (e.g., 0.1, 0.5, 1.0, 2.0 mM).[6][8] |
| Reaction Temperature | Room Temperature or 4°C/On Ice | Room temperature is faster; 4°C may be better for preserving sensitive complexes.[6] |
| Reaction Time | 30 - 120 minutes | Shorter times for RT, longer times for 4°C.[6] |
| Quenching Reagent | 20 - 200 mM Tris-HCl, pH 7.4 | Added after the reaction to stop crosslinking.[6] |
| Quenching Time | 15 minutes | At room temperature.[6] |
Table 2: Buffer Components for Co-Immunoprecipitation
| Buffer Component | Typical Concentration | Purpose |
| NaCl (in Wash Buffer) | 150 - 500 mM | Increasing concentration reduces non-specific ionic interactions.[9] |
| Non-ionic Detergent | 0.01 - 0.1% (Tween-20, Triton X-100) | Reduces non-specific hydrophobic interactions.[9] |
| Protease Inhibitors | 1X Cocktail | Prevents protein degradation during lysis and IP.[3] |
| BSA (for Blocking) | 1-2% | Blocks non-specific binding sites on beads.[12][17] |
Visualizations
TRAK-Mediated Mitochondrial Transport Pathway
TRAK proteins (TRAK1 and TRAK2) are crucial adaptor proteins that link mitochondria to the microtubule transport machinery.[18][19] They bind to the outer mitochondrial membrane protein Miro and recruit motor proteins like Kinesin-1 (for transport towards the axon terminal) and Dynein/Dynactin (for transport towards the cell body).[20][21] TRAK1 is primarily involved in axonal transport, while TRAK2 is more associated with dendritic transport.[18][21]
Caption: TRAK proteins link mitochondrial Miro to Kinesin and Dynein motors for transport.
Experimental Workflow for Crosslinking Co-IP
This workflow outlines the key stages of an in vivo crosslinking experiment designed to identify protein interaction partners of TRAK.
Caption: Workflow for identifying TRAK interactors using in vivo crosslinking and Co-IP.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. fgsc.net [fgsc.net]
- 6. proteochem.com [proteochem.com]
- 7. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 8. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex [bio-protocol.org]
- 9. ptglab.com [ptglab.com]
- 10. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
- 12. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 13. Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes | eLife [elifesciences.org]
- 15. New Advances in Cross-linking Mass Spectrometry Toward Structural Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex [en.bio-protocol.org]
- 17. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 18. Developmental changes in trak-mediated mitochondrial transport in neurons - UCL Discovery [discovery.ucl.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. TRAK/Milton motor-adaptor proteins steer mitochondrial trafficking to axons and dendrites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Aggregation of Recombinant TraK Protein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges associated with the aggregation of recombinant TraK protein. The guidance is tailored for researchers, scientists, and drug development professionals.
Introduction to this compound
The term "this compound" can refer to two distinct proteins depending on the organism of origin:
-
Human TRAK1 (Trafficking Kinesin-Binding Protein 1): A crucial protein involved in mitochondrial motility and the regulation of endosome-to-lysosome trafficking.[1] As a protein involved in cellular transport, it is associated with membranes and can be challenging to express in a soluble form.
-
Bacterial TraK: A DNA transfer and replication (Dtr) protein involved in the transfer of DNA and protein substrates through conjugation systems.[2]
This guide will provide strategies applicable to both, with specific sections addressing unique challenges for each type of this compound.
Frequently Asked Questions (FAQs)
Q1: My recombinant this compound is expressed in inclusion bodies. What are they and is this a problem?
A1: Inclusion bodies are dense, insoluble aggregates of misfolded protein that can form when a recombinant protein is overexpressed in a host system like E. coli.[3] While this can seem like a problem, it can also be an advantage as the inclusion bodies are relatively pure and resistant to proteolytic degradation.[4] The main challenge is to successfully solubilize and refold the protein into its active conformation.[3][5]
Q2: What is the first step to improve the solubility of my this compound during expression?
A2: A simple first step is to lower the expression temperature. Reducing the temperature from 37°C to 18-25°C can slow down the rate of protein synthesis, which may allow more time for proper folding and reduce the likelihood of aggregation.[6] Additionally, you can try reducing the concentration of the inducer (e.g., IPTG) to decrease the expression rate.[6]
Q3: Are there specific E. coli strains that are better for expressing aggregation-prone proteins like TraK?
A3: Yes, using specialized E. coli strains can significantly improve the solubility of your protein. Strains like BL21(DE3) pLysS or Rosetta(DE3) contain a plasmid that expresses T7 lysozyme, which can help to lyse the cells more gently. Strains like ArcticExpress(DE3) are engineered to express chaperonins at low temperatures, which can assist in proper protein folding.
Q4: Can adding a fusion tag to my this compound help with solubility?
A4: Absolutely. Fusion tags are peptides or proteins that are genetically fused to your protein of interest. Certain tags are known to enhance the solubility of their fusion partners. Commonly used solubility-enhancing tags include Maltose Binding Protein (MBP) and Glutathione-S-Transferase (GST).[6][7] These tags can be cleaved off after purification if necessary.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with recombinant this compound.
Issue 1: this compound is Completely Insoluble and Forms Inclusion Bodies
If your this compound is found exclusively in the insoluble fraction after cell lysis, the following steps can help you to recover the protein from inclusion bodies.
Workflow for Inclusion Body Processing and Protein Refolding
Caption: Workflow for recovering this compound from inclusion bodies.
Detailed Methodologies:
-
Inclusion Body Washing:
-
After cell lysis and centrifugation, resuspend the inclusion body pellet in a wash buffer containing a mild detergent (e.g., 1% Triton X-100) and a low concentration of a denaturant (e.g., 1-2 M urea).[3]
-
Sonicate briefly to ensure thorough resuspension.
-
Centrifuge and repeat the wash step to remove contaminating proteins and cellular debris.[5]
-
-
Solubilization of Inclusion Bodies:
-
Resuspend the washed inclusion bodies in a solubilization buffer containing a strong denaturant.
-
Commonly used denaturants are 8 M urea or 6 M guanidine hydrochloride (GdnHCl).[8]
-
Include a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol (BME) to reduce any incorrect disulfide bonds.
-
Stir at room temperature for 1-2 hours to ensure complete solubilization.
-
Centrifuge at high speed to pellet any remaining insoluble material.
-
-
Protein Refolding:
-
Dialysis: Place the solubilized protein in a dialysis bag and dialyze against a series of buffers with decreasing concentrations of the denaturant. This slow removal of the denaturant can promote proper refolding.[3]
-
Dilution: Rapidly or slowly dilute the solubilized protein into a large volume of refolding buffer.[3] This method is simple but can result in a large final volume.
-
On-Column Refolding: If your this compound has an affinity tag (e.g., His-tag), you can bind the solubilized protein to an affinity column and then wash the column with a gradient of decreasing denaturant concentration.[8] This method is highly controlled and can yield well-folded protein.[8]
-
Table 1: Common Components of Solubilization and Refolding Buffers
| Component | Concentration | Purpose |
| Denaturants | ||
| Urea | 6-8 M | Solubilizes inclusion bodies by disrupting non-covalent interactions.[8] |
| Guanidine HCl | 4-6 M | A stronger denaturant than urea for highly aggregated proteins.[8] |
| Reducing Agents | ||
| DTT | 5-10 mM | Reduces disulfide bonds to unfold the protein completely.[4] |
| β-mercaptoethanol | 10-20 mM | An alternative reducing agent to DTT.[4] |
| Additives for Refolding | ||
| L-Arginine | 0.4-1 M | Suppresses aggregation of folding intermediates. |
| Glycerol | 10-20% | A stabilizing agent that can improve refolding yields. |
| Sugars (Sucrose, Trehalose) | 0.2-0.5 M | Act as osmoprotectants and protein stabilizers. |
| Polyethylene Glycol (PEG) | 1-5% | Can act as a "molecular crowder" to promote proper folding. |
| Redox System (GSH/GSSG) | 1-5 mM | Facilitates the formation of correct disulfide bonds during refolding.[8] |
Issue 2: this compound is Partially Soluble but Aggregates During Purification
If you are able to obtain some soluble this compound but it aggregates during purification steps like chromatography, consider the following strategies.
Logical Flow for Optimizing Purification Conditions
Caption: Decision tree for troubleshooting this compound aggregation during purification.
Detailed Methodologies:
-
Optimize Buffer Conditions:
-
pH: The pH of your buffers should be at least one unit away from the isoelectric point (pI) of your this compound to increase its net charge and reduce aggregation.
-
Salt Concentration: Adjust the NaCl concentration (e.g., 150-500 mM) to minimize non-specific interactions.
-
-
Incorporate Additives:
-
Add stabilizing agents like L-arginine (50-500 mM), glycerol (5-20%), or sucrose (0.25 M) to your lysis and purification buffers.
-
For membrane-associated proteins like human TRAK1, consider adding a mild, non-ionic detergent such as Triton X-100 (0.1-1%) or Tween 20 (0.05-0.2%) to maintain solubility.
-
-
Control Protein Concentration:
-
Keep the protein concentration as low as practically possible during all purification steps.
-
If you need to concentrate your protein, do so in the presence of stabilizing additives.
-
Specific Considerations for Human TRAK1
Human TRAK1 is a large, multidomain protein that is known to interact with membranes. This presents specific challenges for recombinant expression.
-
Expression System: While expression in E. coli is possible for fragments of TRAK1, full-length, functional protein may be better expressed in eukaryotic systems like insect cells (Sf9) or mammalian cells (HEK293), which provide chaperones and post-translational modifications that may be necessary for proper folding.[9]
-
Purification: If expressing in a eukaryotic system, the purification protocol will likely involve different lysis buffers and may require the use of detergents to extract the protein from membranes. A buffer containing 0.1% Triton X-100 has been used for the purification of full-length TRAK1 from insect cells.[9]
Specific Considerations for Bacterial TraK
Bacterial TraK is a smaller, DNA-binding protein. While potentially less complex to express than its human counterpart, it can still be prone to aggregation.
-
Expression System: E. coli is a suitable host for expressing bacterial TraK. Standard strains like BL21(DE3) can be used as a starting point.
-
Purification: Standard affinity chromatography techniques (e.g., His-tag, GST-tag) are generally effective. The troubleshooting steps outlined above for optimizing buffer conditions and using additives should be sufficient to address most aggregation issues.
By systematically applying these troubleshooting strategies and optimizing your experimental conditions, you can significantly improve the yield and quality of your recombinant this compound preparations.
References
- 1. Hypertonia-associated Protein Trak1 is a Novel Regulator of Endosome-to-Lysosome Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gentaur.com [gentaur.com]
- 3. biossusa.com [biossusa.com]
- 4. bio-rad.com [bio-rad.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
TRAK2 Microscopy Signal-to-Noise Enhancement: A Technical Support Center
Welcome to the technical support center for enhancing the signal-to-noise ratio (SNR) in TRAK2 microscopy. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during immunofluorescence experiments involving the TRAK2 protein.
Frequently Asked Questions (FAQs)
Q1: What is the primary function and cellular localization of TRAK2?
TRAK2, or Trafficking Kinesin-Binding Protein 2, is an adaptor protein that plays a crucial role in mitochondrial dynamics.[1] It links mitochondria to the microtubule motor machinery, specifically regulating their transport.[1][2] In neurons, TRAK2 is predominantly found in dendrites, where it associates with dynein/dynactin complexes to promote retrograde (towards the cell body) mitochondrial transport.[1][2] However, it can also form a complex with kinesin-1 to coordinate bidirectional movement.[3][4] Its localization has also been observed in the nucleoplasm and vesicles in cell lines like U-2 OS.[5]
TRAK2-Mediated Mitochondrial Transport
Caption: TRAK2 links mitochondria to microtubule motors.
Troubleshooting Guide: Weak or No Signal
A weak or nonexistent fluorescent signal can be a significant roadblock. This section addresses potential causes and solutions.
Q2: My TRAK2 signal is very weak or completely absent. What should I check first?
First, confirm that your antibody is validated for immunofluorescence (IF) and that you are using it at an optimal concentration.[6][7] Antibody datasheets often provide a recommended starting dilution, but this typically requires optimization.[8][9]
Troubleshooting Workflow for Weak Signal
Caption: Decision tree for troubleshooting weak TRAK2 signal.
Q3: Could my sample preparation protocol be the cause of a weak signal?
Yes, improper fixation and permeabilization can significantly impact signal strength.
-
Fixation : Over-fixation can mask the epitope your antibody is supposed to recognize.[7] Using freshly prepared fixatives, like 4% paraformaldehyde, is recommended to inhibit endogenous phosphatases that could affect certain epitopes.[8] Some protocols suggest using chilled methanol or ethanol as an alternative to aldehyde-based fixatives.[10][11]
-
Permeabilization : If using a fixative like formaldehyde that does not permeabilize the cell, a separate permeabilization step (e.g., with 0.2% Triton X-100) is necessary for intracellular targets like TRAK2.[7]
-
Antigen Retrieval : For formalin-fixed paraffin-embedded (FFPE) tissues, heat-induced epitope retrieval (HIER) is often required to unmask the antigen epitope.[9] The optimal method is antibody-specific.[9]
Q4: How do I choose the right primary antibody and dilution?
Selecting and optimizing your primary antibody is critical.
-
Validation : Ensure the antibody has been validated for the intended application (e.g., immunofluorescence).[6] Check supplier datasheets for images and recommended protocols.[12]
-
Titration : The optimal antibody concentration provides the strongest specific signal with the lowest background.[9] Perform a titration experiment by testing a range of dilutions.
-
Controls : Use positive control cells or tissues known to express TRAK2 to confirm the antibody is working.[13] Negative controls, such as cells where TRAK2 has been knocked down, can confirm specificity.[8]
| TRAK2 Antibody | Host | Recommended Starting Dilutions (IF/ICC) | Supplier |
| PA5-34889 | Rabbit | 1:500 | Thermo Fisher Scientific[14] |
| 13770-1-AP | Rabbit | 1:50 - 1:500 | Proteintech[12] |
| A100637 | Rabbit | 1:50 - 1:100 (IHC) | Boster Bio[15] |
Note: This table provides examples. Always consult the most recent manufacturer's datasheet for the specific lot you are using.
Troubleshooting Guide: High Background Noise
High background fluorescence can obscure your specific signal, leading to a poor signal-to-noise ratio. The primary sources are autofluorescence and non-specific antibody binding.[8][16]
Q5: My images have high background fluorescence. How can I identify the source?
The first step is to image an unstained control sample.[17] This involves preparing your sample using the exact same protocol but omitting the primary and secondary antibodies. Any fluorescence observed under these conditions is autofluorescence, which is inherent to the sample itself. Common sources of autofluorescence include collagen, NADH, and lipofuscin, as well as aldehyde fixatives like formalin.[11][17]
Q6: How can I reduce autofluorescence in my samples?
Several strategies can be employed at different stages of your experiment.
-
Fluorophore Selection : Choose fluorophores that emit in the far-red part of the spectrum (e.g., those emitting beyond 650 nm), as endogenous autofluorescence is often strongest in the blue and green regions.[11] Brighter fluorophores like PE or APC can also help the specific signal overcome the background.
-
Chemical Treatment : Reagents like Sodium Borohydride or Sudan Black B can be used to quench autofluorescence, particularly that induced by aldehyde fixatives or lipofuscin.[11][17]
-
Photobleaching : Before adding your fluorescently labeled antibodies, you can intentionally photobleach the sample by exposing it to high-intensity light from your microscope's light source.[18][19] This will reduce the fluorescence from endogenous sources.
-
Image Processing : Software-based methods, such as spectral unmixing or wavelet-based subtraction, can computationally remove background and noise from the final image.[20][21][22]
| Method | Principle | When to Apply | Considerations |
| Far-Red Fluorophores | Avoids the spectral range of common autofluorescence.[11] | During experimental design. | Requires a microscope equipped with appropriate lasers and detectors.[17] |
| Sodium Borohydride | Reduces aldehyde-induced autofluorescence.[10] | After fixation, before blocking. | Effects can be variable.[11] |
| Sudan Black B | Quenches lipofuscin autofluorescence.[17] | After secondary antibody, before mounting. | Can introduce its own background if not washed properly. |
| Photobleaching | Destroys endogenous fluorophores with high-intensity light.[18][19] | Before primary antibody incubation. | Must be done carefully to avoid damaging the sample. |
| Computational Subtraction | Digitally removes background based on spectral or spatial properties.[20][22] | Post-acquisition (image analysis). | Requires an unstained control for accurate spectral profiling. |
Q7: What causes non-specific antibody binding and how can I prevent it?
Non-specific binding occurs when antibodies adhere to unintended targets.
-
Blocking : This is the most critical step to prevent non-specific binding. Incubate your sample with a blocking solution, typically normal serum from the same species as the secondary antibody (e.g., normal goat serum for a goat anti-rabbit secondary).[8]
-
Antibody Concentration : Using too high a concentration of either the primary or secondary antibody can lead to increased background.[16][23] Ensure you have properly titrated your antibodies.
-
Washing Steps : Insufficient washing between antibody incubation steps can leave unbound antibodies behind, contributing to background noise.[8][16] Use a buffer containing a mild detergent like Tween-20 (e.g., TBST).[24]
Experimental Protocols
Protocol 1: Standard Immunofluorescence Staining for TRAK2
This protocol provides a general workflow for staining cultured cells for TRAK2. Optimization will be required.
Workflow for TRAK2 Immunofluorescence
Caption: Standard experimental workflow for TRAK2 IF.
Methodology:
-
Cell Culture : Plate cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
-
Fixation : Aspirate the culture medium. Wash briefly with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing : Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization : Incubate the cells with a permeabilization buffer (e.g., 0.2% Triton X-100 in PBS) for 10 minutes. This step is crucial for intracellular targets.[7]
-
Washing : Repeat the washing step as in step 3.
-
Blocking : Incubate the cells in a blocking buffer (e.g., 5% Normal Goat Serum, 1% BSA in PBST) for 1 hour at room temperature to reduce non-specific antibody binding.[13]
-
Primary Antibody : Dilute the TRAK2 primary antibody in the blocking buffer to its optimal concentration. Incubate the coverslips with the primary antibody solution, typically overnight at 4°C.
-
Washing : Wash the cells three times with PBST (PBS + 0.1% Tween-20) for 5 minutes each.
-
Secondary Antibody : Dilute the fluorophore-conjugated secondary antibody (raised against the host species of the primary antibody) in the blocking buffer. Incubate the coverslips for 1 hour at room temperature, protected from light.
-
Washing : Repeat the washing step as in step 8, ensuring all steps are now performed in the dark.
-
Mounting : Mount the coverslips onto microscope slides using an antifade mounting medium.[8] Seal the edges with nail polish.
-
Imaging : Image the slides immediately for best results, storing them at 4°C in the dark if necessary.[7][8] Use appropriate laser lines and emission filters for your chosen fluorophore.[7]
References
- 1. Gene - TRAK2 [maayanlab.cloud]
- 2. Localization of the kinesin adaptor proteins trafficking kinesin proteins 1 and 2 in primary cultures of hippocampal pyramidal and cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial adaptor TRAK2 activates and functionally links opposing kinesin and dynein motors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-TRAK2 Human Protein Atlas Antibody [atlasantibodies.com]
- 6. biocompare.com [biocompare.com]
- 7. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 8. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 11. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 12. TRAK2 antibody (13770-1-AP) | Proteintech [ptglab.com]
- 13. hycultbiotech.com [hycultbiotech.com]
- 14. TRAK2 Polyclonal Antibody (PA5-34889) [thermofisher.com]
- 15. Anti-TRAK2 Antibody (A100637) | Antibodies.com [antibodies.com]
- 16. ibidi.com [ibidi.com]
- 17. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 18. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 19. microscopyfocus.com [microscopyfocus.com]
- 20. OPG [opg.optica.org]
- 21. Wavelet-based background and noise subtraction for fluorescence microscopy images - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. stjohnslabs.com [stjohnslabs.com]
- 24. blog.cellsignal.com [blog.cellsignal.com]
Technical Support Center: Troubleshooting Failed traK Gene Deletion in Bacteria
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the targeted deletion of the traK gene in bacteria.
Frequently Asked Questions (FAQs)
Q1: I am not getting any colonies on my selective plates after electroporation with the traK deletion construct. What could be the problem?
A1: This is a common issue that can arise from several factors. First, check the efficiency of your competent cells using a control plasmid (e.g., pUC19).[1] Low transformation efficiency is a frequent cause of failed experiments.[2] Ensure that your DNA construct is free of contaminants like phenol, ethanol, and detergents, which can inhibit transformation.[3] Also, verify the concentration and integrity of your linear DNA fragment or plasmid. For methods like Lambda Red recombineering, the expression of the recombination proteins is crucial; ensure proper induction of the Red system.[4][5] Finally, confirm that the antibiotic concentration in your selective plates is appropriate for your bacterial strain and the resistance marker used.
Q2: I have colonies, but PCR analysis shows the traK gene is still present. Why is my gene deletion not working?
A2: This indicates a failure in the recombination event or issues with your PCR verification. Here are a few possibilities:
-
Inefficient Recombination: Homologous recombination efficiency can be low.[6] Ensure the homology arms in your construct are of sufficient length (typically 40-50 bp for Lambda Red) and match the target sequence perfectly.[6]
-
Incorrect PCR Primers or Conditions: Your screening primers might be annealing to a non-specific region, or your PCR conditions may not be optimal.[7][8] Design primers that flank the target gene deletion site, so that a successful deletion results in a smaller PCR product than the wild-type. Always include positive (wild-type DNA) and negative (no template) controls in your PCR.
-
Mixed Colony/Culture: You may have picked a colony containing a mix of wild-type and mutant cells.[9] Try re-streaking the colony on a new selective plate to isolate a pure mutant clone.
-
Gene Duplication: In some cases, there might be selective pressure to maintain the wild-type allele, leading to gene duplication where both the deleted and wild-type versions are present.[9]
Q3: My PCR results show a band of the expected size for the deletion, but also a wild-type band. What does this mean?
A3: This often points to a mixed population of cells within the colony you picked for PCR.[9] It's also possible that the recombination event occurred in a cell that was transiently diploid for that particular locus, resulting in a chromosome with both the wild-type and the deleted allele.[9] To resolve this, you should perform another round of single-colony isolation by streaking the culture on a fresh selective plate and then screen multiple individual colonies by PCR.
Q4: After successfully deleting the traK gene, my bacteria show an unexpected phenotype, such as a growth defect. Is this normal?
A4: Yes, unexpected phenotypes are not uncommon after gene deletion.[10] The deletion of a gene can have pleiotropic effects, impacting various cellular processes.[11] It's also possible that the deletion has polar effects on downstream genes in the same operon, altering their expression and leading to the observed phenotype.[12] This is particularly relevant in bacteria where genes are often organized in operons.[12] To investigate this, you can perform RT-qPCR to check the expression levels of neighboring genes.
Q5: I am using CRISPR-Cas9 for traK deletion, but I am observing high cell death. What can I do to mitigate this?
A5: High cell lethality in bacteria when using CRISPR-Cas9 is often due to the double-strand breaks (DSBs) induced by Cas9, which can be toxic.[13][14] Consider using a Cas9 nickase mutant (e.g., Cas9n) which creates single-strand breaks instead of DSBs.[13][14] This can reduce toxicity while still promoting homologous recombination for gene deletion.[13][14] Alternatively, ensure that your repair template is efficiently delivered and present at a high concentration to promote homology-directed repair (HDR) over non-homologous end joining (NHEJ), which is often lethal in bacteria.
Troubleshooting Guides
Guide 1: No Transformants on Selective Plates
This guide provides a step-by-step approach to troubleshoot the absence of colonies after transformation.
| Potential Cause | Troubleshooting Step | Success Indicator |
| Low Transformation Efficiency | 1. Prepare fresh electrocompetent or chemically competent cells. 2. Test transformation efficiency with a supercoiled plasmid (e.g., pUC19).[1] 3. Optimize electroporation parameters (voltage, cuvette gap size) or heat shock conditions (duration, temperature). | High number of colonies on the control plate. |
| Poor Quality of DNA Construct | 1. Verify the concentration and purity of your linear DNA or plasmid using a spectrophotometer and gel electrophoresis. 2. Purify the DNA to remove any inhibitors.[3] | A260/A280 ratio of ~1.8 and a single, sharp band on the gel. |
| Ineffective Antibiotic Selection | 1. Verify the antibiotic resistance gene in your construct. 2. Prepare fresh antibiotic stock solutions and selective plates. 3. Include a negative control (cells without the construct) to ensure the antibiotic is effective. | No growth on the negative control plate. |
| Failure of Recombination System (e.g., Lambda Red) | 1. Confirm the presence and integrity of the plasmid expressing the recombinase (e.g., pKD46).[15] 2. Ensure proper induction of the recombinase genes (e.g., with L-arabinose).[5] | Successful deletion in a positive control experiment targeting a non-essential gene. |
Guide 2: PCR Verification Indicates Presence of Wild-Type Gene
This guide helps to diagnose and solve issues when PCR results do not confirm the desired gene deletion.
| Potential Cause | Troubleshooting Step | Success Indicator |
| PCR Issues | 1. Redesign and verify your screening primers. Ensure they are specific to the target region.[7] 2. Optimize PCR conditions (annealing temperature, extension time, MgCl2 concentration).[8] 3. Run appropriate controls: wild-type genomic DNA (positive control), no-template control (negative control), and a positive control for the deletion if available. | Clean, specific bands of the expected sizes in your controls and samples. |
| Mixed Colonies | 1. Re-streak the colony that gave ambiguous PCR results onto a new selective plate to obtain well-isolated single colonies.[9] 2. Perform colony PCR on multiple individual colonies from the new plate. | Pure population of mutant cells confirmed by consistent PCR results showing only the deletion band. |
| Inefficient Homologous Recombination | 1. Increase the length of the homology arms in your targeting construct (50-70 bp is often recommended for Lambda Red).[16] 2. Sequence the homology regions of your construct to ensure they are 100% identical to the target genome. | Increased frequency of obtaining correct deletion mutants. |
| Off-target Integration | 1. If using a plasmid-based system, perform Southern blot analysis to confirm the correct integration site. 2. For CRISPR-based methods, analyze potential off-target sites predicted by bioinformatics tools. | Confirmation of single, on-target integration of the deletion cassette. |
Data Presentation
Table 1: Comparison of Common Bacterial Gene Deletion Methods
| Method | Typical Efficiency (Recombinants/survivor) | Homology Arm Length | Advantages | Disadvantages |
| Lambda Red Recombineering | 10⁻⁴ - 10⁻⁵ | 40-50 bp | Fast, efficient for E. coli, does not require restriction enzymes.[6][17] | Requires expression of phage recombination proteins, efficiency can be strain-dependent.[4] |
| CRISPR-Cas9 with Homologous Recombination | Variable, can be high with optimization | >500 bp for plasmids, ~50 bp for oligonucleotides | Highly specific, can be used in a wide range of bacteria, multiplexing is possible.[18] | Can be toxic to some bacteria due to double-strand breaks, requires delivery of Cas9 and gRNA.[13][14] |
| Suicide Plasmid (Two-step homologous recombination) | 10⁻⁶ - 10⁻⁷ | >500 bp | Stable integration, can be used for large deletions. | Time-consuming, requires two rounds of selection and counter-selection, may leave a scar sequence.[19] |
Experimental Protocols
Protocol 1: traK Gene Deletion using Lambda Red Recombineering
This protocol is adapted from the method developed by Datsenko and Wanner (2000).
-
Preparation of the Deletion Cassette:
-
Design PCR primers to amplify an antibiotic resistance cassette (e.g., kanamycin resistance) flanked by FRT sites.
-
The 5' end of each primer should contain 40-50 nucleotides of homology to the regions immediately upstream and downstream of the traK gene.
-
Perform PCR using a template plasmid carrying the FRT-flanked resistance cassette (e.g., pKD4 or pKD13).
-
Purify the PCR product and verify its size by gel electrophoresis.
-
-
Preparation of Electrocompetent Cells with pKD46:
-
Transform your target bacterial strain with the pKD46 plasmid, which carries the Lambda Red recombinase genes under the control of an arabinose-inducible promoter. Select for transformants on ampicillin plates at 30°C.
-
Inoculate a single colony into 5 mL of LB broth with ampicillin and grow overnight at 30°C.
-
The next day, inoculate 50 mL of LB broth with ampicillin with the overnight culture and grow at 30°C to an OD600 of 0.1.
-
Add L-arabinose to a final concentration of 10 mM to induce the expression of the recombinase. Continue to grow the culture at 30°C until it reaches an OD600 of 0.4-0.6.
-
Harvest the cells by centrifugation at 4°C and wash them three times with ice-cold sterile 10% glycerol.
-
Resuspend the final cell pellet in a small volume of 10% glycerol to make them electrocompetent.
-
-
Electroporation and Selection:
-
Add 50-100 ng of the purified PCR product (deletion cassette) to 50 µL of the electrocompetent cells.
-
Electroporate the mixture using a pre-chilled cuvette.
-
Immediately add 1 mL of SOC medium and incubate at 37°C for 1-2 hours to allow for recombination and expression of the antibiotic resistance gene.
-
Plate the cells on LB agar plates containing the appropriate antibiotic (e.g., kanamycin) and incubate at 37°C.
-
-
Verification of Deletion:
-
Pick individual colonies and perform colony PCR using primers that flank the traK gene. A successful deletion will result in a smaller PCR product compared to the wild-type.
-
Confirm the deletion by Sanger sequencing of the PCR product.
-
(Optional) Cure the pKD46 plasmid by growing the confirmed mutant at 42°C.
-
Protocol 2: traK Gene Deletion using CRISPR-Cas9
This protocol provides a general framework for CRISPR-Cas9 mediated gene deletion.
-
Design and Construction:
-
Design a guide RNA (gRNA) that targets a specific sequence within the traK gene. Ensure the target site is adjacent to a Protospacer Adjacent Motif (PAM) sequence recognized by your chosen Cas9 nuclease.
-
Clone the gRNA sequence into a plasmid that also expresses the Cas9 nuclease.
-
Construct a donor DNA repair template. This can be a plasmid or a linear DNA fragment containing the desired upstream and downstream sequences of traK (homology arms) without the traK gene itself. An optional selection marker can be included between the homology arms.
-
-
Transformation:
-
Co-transform the bacterial host strain with the Cas9-gRNA plasmid and the donor DNA repair template. If using a single-plasmid system, only one transformation is needed.
-
Use an appropriate transformation method for your bacterial species (e.g., electroporation, chemical transformation).
-
-
Selection and Recovery:
-
Plate the transformed cells on selective media. If a selection marker was included in the donor template, select for its presence. If no marker was used (for scarless editing), a counter-selection strategy may be needed to eliminate cells that did not undergo recombination.
-
Incubate the plates under appropriate conditions to allow for colony formation.
-
-
Verification:
-
Screen individual colonies by colony PCR using primers flanking the traK locus to identify clones with the desired deletion.
-
Confirm the deletion and the absence of unintended mutations by Sanger sequencing of the targeted genomic region.
-
Mandatory Visualization
Caption: Workflow for gene deletion using Lambda Red recombineering.
Caption: A logical flowchart for troubleshooting common gene deletion issues.
References
- 1. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Cloning Troubleshooting [sigmaaldrich.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Bacterial Genetic Engineering by Means of Recombineering for Reverse Genetics [frontiersin.org]
- 7. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 8. neb.com [neb.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Transcriptional and Post-Transcriptional Polar Effects in Bacterial Gene Deletion Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Targeted Large-Scale Deletion of Bacterial Genomes Using CRISPR-Nickases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. med.upenn.edu [med.upenn.edu]
- 17. Recombineering: Genetic Engineering in E. coli Using Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selectscience.net [selectscience.net]
- 19. peerj.com [peerj.com]
Validation & Comparative
Validating the traK-TraI Relaxase Interaction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the interaction between the pKM101-encoded accessory protein TraK and the TraI relaxase, crucial components in bacterial conjugation. We will delve into the experimental validation of this interaction, compare it with other known interactions of TraI, and provide detailed protocols for key validation techniques.
Unveiling the TraK-TraI Interaction: A Critical Partnership in Conjugation
The process of bacterial conjugation, a primary mechanism for the spread of antibiotic resistance genes, relies on the coordinated action of a suite of proteins. Among these, the interaction between the DNA transfer and replication (Dtr) protein TraK and the TraI relaxase of the IncN plasmid pKM101 is fundamental for the initiation of DNA transfer. TraK, a member of the Ribbon-Helix-Helix (RHH) family of DNA-binding proteins, plays a dual role: it facilitates the assembly of the relaxosome at the origin of transfer (oriT) and activates the Type IV Secretion System (T4SS) for substrate translocation.[1] A key aspect of its function is the direct interaction with and recruitment of the TraI relaxase to the oriT.
The TraI relaxase is a multifunctional enzyme responsible for site-specific nicking of the DNA strand to be transferred, and it also possesses helicase activity to unwind the DNA.[2] The interaction with TraK is mediated by the C-terminal unstructured domain (TraICTD) of TraI, which wraps around the C-proximal tetramerization domain of TraK.[3][4] This dynamic interaction is crucial for the proper positioning of TraI at the nic site within the oriT for the initiation of DNA processing.
Comparative Analysis of TraI Interactions
While the TraK-TraI interaction is central to the initiation of conjugation, TraI also interacts with other proteins. Understanding these alternative interactions provides a broader context for the specific role of TraK.
| Interacting Partner | Nature of Interaction | Functional Significance | Supporting Evidence |
| TraK | Direct, mediated by the TraI C-terminal domain and the TraK tetramerization domain. | Recruits TraI to the oriT and is essential for relaxosome assembly.[1][3] | Affinity Pull-Downs, In Vivo Photocrosslinking, Bacterial Two-Hybrid Assays.[1][3] |
| TraB (VirB4-like ATPase) | Stimulated by TraK. | Couples the relaxosome to the T4SS for DNA transfer.[1] | Bacterial Two-Hybrid screens and co-affinity pulldowns show TraK promotes the TraI-TraB interaction.[1] |
| TraJ (VirD4-like receptor) | Indirectly influenced by TraK. | TraK promotes the formation of a stable TraJ-TraB complex, which likely facilitates the subsequent docking of the TraI-DNA substrate.[1] | Affinity Pull-Downs and Bacterial Two-Hybrid assays demonstrate TraK's role in TraJ-TraB complex formation.[1] |
| TraM (F-plasmid) | Direct interaction with the C-terminal domain of F-plasmid TraI. | Stimulates relaxosome-mediated cleavage at oriT in the F-plasmid system.[5] | In vitro relaxation assays and genetic complementation studies.[6] |
| oriT DNA | High-affinity, sequence-specific binding of the TraI trans-esterase domain. | Essential for the nicking reaction that initiates DNA transfer. The apparent KD is below 200 nM.[6] | Electrophoretic Mobility Shift Assays (EMSAs).[6] |
Experimental Validation Protocols
The interaction between TraK and TraI has been validated through several robust experimental techniques. Below are detailed methodologies for three key approaches.
Affinity Pull-Down Assay
This method is used to demonstrate a direct physical interaction between two proteins. A "bait" protein is tagged and immobilized, and its ability to "pull down" a "prey" protein from a cell lysate is assessed.
Protocol:
-
Protein Expression: Co-express HA-tagged TraK and His-tagged TraI (or its domains) in E. coli.
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).
-
Affinity Capture: Incubate the cell lysate with Ni-NTA magnetic beads to capture the His-tagged TraI and any interacting proteins.
-
Washing: Wash the beads extensively with the lysis buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using a high concentration of imidazole.
-
Analysis: Analyze the whole-cell lysates and the eluted fractions by SDS-PAGE and Western blotting using anti-HA and anti-His antibodies to detect TraK and TraI, respectively. The presence of TraK in the eluate indicates an interaction with TraI.[3]
In Vivo Site-Directed Photocrosslinking
This powerful technique identifies protein-protein interactions within a living cell by incorporating a photoreactive amino acid at specific sites in one protein and then using UV light to covalently crosslink it to its binding partners.
Protocol:
-
Site-Directed Mutagenesis: Introduce an amber stop codon (TAG) at various positions within the gene encoding the TraI C-terminal domain (TraICTD).
-
Transformation: Co-transform E. coli with a plasmid encoding the TraICTD variant and a plasmid that expresses an engineered tRNA synthetase/tRNA pair for the incorporation of the photoreactive amino acid p-benzoyl-L-phenylalanine (pBPA) in response to the amber codon. Also, ensure the expression of TraK.
-
Protein Expression and pBPA Incorporation: Grow the cells in a medium containing pBPA to allow for its incorporation into the TraICTD variants.
-
UV Crosslinking: Expose the cells to UV light (e.g., 365 nm) to induce covalent crosslinking between the pBPA-containing TraICTD and its interacting partners.
-
Analysis: Lyse the cells and analyze the proteins by SDS-PAGE and Western blotting using antibodies against the tags on TraK and TraI. A higher molecular weight band corresponding to the TraK-TraICTD crosslinked product confirms the interaction.[3]
Bacterial Two-Hybrid (BTH) Assay
The BTH system is a genetic method to detect protein-protein interactions in vivo. The interaction between two proteins of interest reconstitutes a functional adenylate cyclase, leading to a detectable phenotype.
Protocol:
-
Vector Construction: Fuse the coding sequences of TraK and TraI to the T18 and T25 fragments of Bordetella pertussis adenylate cyclase in compatible plasmids.
-
Transformation: Co-transform an E. coli reporter strain (e.g., BTH101, which is cya-) with the plasmids encoding the T18 and T25 fusion proteins.
-
Phenotypic Screening: Plate the transformed cells on selective media containing a chromogenic substrate for β-galactosidase (e.g., X-gal) and an inducer (e.g., IPTG).
-
Analysis: A positive interaction between TraK and TraI will bring the T18 and T25 fragments into proximity, reconstituting adenylate cyclase activity. This leads to cAMP production, activation of the lac operon, and the development of a colored (e.g., blue) colony. The intensity of the color can be indicative of the interaction strength.[1]
Visualizing the Molecular Interactions and Experimental Workflow
To further elucidate the TraK-TraI interaction, the following diagrams illustrate the key molecular pathway and a typical experimental workflow.
Caption: Molecular pathway of TraK-TraI mediated DNA processing and transfer.
Caption: Workflow for validating protein-protein interactions via Affinity Pull-Down.
References
- 1. The TraK accessory factor activates substrate transfer through the pKM101 type IV secretion system independently of its role in relaxosome assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural and functional characterization of TraI from pKM101 reveals basis for DNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conjugative transfer of the IncN plasmid pKM101 is mediated by dynamic interactions between the TraK accessory factor and TraI relaxase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugative transfer of the IncN plasmid pKM101 is mediated by dynamic interactions between the TraK accessory factor and TraI relaxase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single-Stranded DNA Binding by F TraI Relaxase and Helicase Domains Is Coordinately Regulated - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
The Critical Role of TraK in the Conjugative Transfer of Plasmid pKM101
The pKM101 plasmid, a member of the IncN incompatibility group, is a well-studied conjugative plasmid that confers antibiotic resistance to its bacterial host. Its ability to transfer from a donor to a recipient bacterium is mediated by a suite of transfer (tra) genes. Among these, the traK gene encodes a crucial accessory protein that plays a dual role in ensuring efficient plasmid transfer. This guide compares a wild-type pKM101 system with a traK-deficient alternative, providing experimental context and detailing the molecular functions of the TraK protein.
Experimental Workflow for Conjugation Assay
A standard bacterial conjugation assay is employed to measure the transfer efficiency of plasmids like pKM101. The workflow is designed to quantify the frequency of plasmid transfer from a donor bacterial strain to a recipient strain.
Caption: Workflow for comparing pKM101 transfer efficiency.
Experimental Protocol: Bacterial Conjugation Assay
This protocol outlines the methodology for assessing the transfer frequency of the pKM101 plasmid and its derivatives.
1. Strain Preparation:
-
Donor Strains: Escherichia coli K-12 strain harboring either the wild-type pKM101 plasmid (conferring ampicillin resistance) or a traK deletion mutant (pKM101ΔtraK).
-
Recipient Strain: An E. coli K-12 strain lacking the pKM101 plasmid and possessing a chromosomal resistance marker not present in the donor, such as nalidixic acid resistance (NalR), for counter-selection.
-
Culture Growth: Grow overnight cultures of donor and recipient strains separately in Luria-Bertani (LB) broth at 37°C with appropriate antibiotics to maintain the plasmids and selection markers.[1]
2. Mating Procedure:
-
Subculture the overnight cultures into fresh LB broth and grow them to a mid-logarithmic phase (OD600 of 0.5-0.7).[2]
-
Wash the cells by centrifugation and resuspend them in fresh LB to remove residual antibiotics.[3]
-
Mix donor and recipient cultures at a 1:1 ratio in a microcentrifuge tube.[3] Prepare separate mating mixes for the wild-type and the traK mutant donors.
-
Incubate the mating mixtures at 37°C for 1 to 3 hours without shaking to allow for conjugation to occur.[2][4]
3. Selection and Enumeration:
-
After incubation, vigorously vortex the mixtures to separate mating pairs.
-
Prepare serial dilutions of the mating mixtures in a sterile phosphate-buffered saline (PBS) solution.[3]
-
Plate the dilutions onto different selective agar plates:
-
To count transconjugants: Plate onto LB agar containing both ampicillin (to select for the plasmid) and nalidixic acid (to select for the recipient).
-
To count donors: Plate onto LB agar with ampicillin.
-
To count recipients: Plate onto LB agar with nalidixic acid.
-
-
Incubate all plates overnight at 37°C.[5]
4. Data Analysis:
-
Count the number of colony-forming units (CFU) on each type of plate.
-
Calculate the transfer frequency as the number of transconjugant colonies per initial donor cell (Transconjugants CFU/mL / Donor CFU/mL).[6]
Performance Comparison: pKM101 vs. pKM101ΔtraK
The this compound is essential for the efficient transfer of pKM101. A deficiency in traK severely compromises the conjugation process through two distinct mechanisms. The table below summarizes the comparison.
| Feature | pKM101 (Wild-Type) | pKM101ΔtraK (Mutant) | References |
| Transfer Efficiency | High (e.g., ~10⁻¹) | Severely reduced or abolished | [7][8][9] |
| Relaxosome Assembly | Functional. TraK binds to the origin of transfer (oriT) and recruits the TraI relaxase, initiating DNA processing. | Impaired. Lacks the key factor to properly direct the TraI relaxase to the oriT nicking site. | [6][10][11] |
| T4SS Activation | Functional. TraK interacts with ATPases (TraJ, TraB, TraG) at the secretion channel entrance, activating the system for substrate transfer. | Impaired. The T4SS channel is not activated, preventing the efficient translocation of the DNA substrate, even if processed. | [7][8][11] |
| Protein Interactions | TraK forms a tetramer and establishes a network of contacts with TraI, TraJ, TraB, and TraG, coupling the relaxosome to the T4SS. | The crucial interaction network is absent, uncoupling DNA processing from the translocation machinery. | [6][7] |
Molecular Role of TraK in pKM101 Conjugation
The this compound functions as a critical adaptor, physically and functionally linking the initial DNA processing events at the oriT with the Type IV Secretion System (T4SS) responsible for its translocation.
Caption: Logical diagram of TraK's dual functions in conjugation.
Studies have shown that TraK, a protein from the Ribbon-Helix-Helix (RHH) family, is indispensable for efficient conjugation.[7] Its primary functions are twofold:
-
Nucleating Relaxosome Assembly: TraK binds directly to the oriT sequence on the pKM101 plasmid.[6] This binding event is critical for recruiting the TraI relaxase, the enzyme that nicks the DNA strand destined for transfer.[10][12] This entire complex of proteins and DNA is known as the relaxosome.
-
Activating the T4SS Channel: Independently of its role in the relaxosome, TraK activates the secretion channel.[7][8] It achieves this by forming a network of interactions with the three ATPases—TraJ (the VirD4-like coupling protein), TraG (VirB11-like), and TraB (VirB4-like)—that power the secretion system.[6][7][8] This interaction is thought to prepare the channel to receive and translocate the DNA substrate.
References
- 1. Assessment of a plasmid conjugation procedure to monitor horizontal transfer of an extended-spectrum β-lactamase resistance gene under food chain scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugative Mating Assays for Sequence-specific Analysis of Transfer Proteins Involved in Bacterial Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ProtocolsConjugation < Lab < TWiki [barricklab.org]
- 4. researchgate.net [researchgate.net]
- 5. himedialabs.com [himedialabs.com]
- 6. Conjugative transfer of the IncN plasmid pKM101 is mediated by dynamic interactions between the TraK accessory factor and TraI relaxase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The TraK accessory factor activates substrate transfer through the pKM101 type IV secretion system independently of its role in relaxosome assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The TraK Accessory Factor Activates Substrate Transfer through the pKM101 Type IV Secretion System Independently of its Role in Relaxosome Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a high-throughput platform to measure plasmid transfer frequency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conjugative transfer of the IncN plasmid pKM101 is mediated by dynamic interactions between the TraK accessory factor and TraI relaxase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ovid.com [ovid.com]
A Comparative Guide to the Function of TraK Homologs in Diverse Plasmids
For Researchers, Scientists, and Drug Development Professionals
The TraK protein and its homologs are crucial accessory factors in the conjugative transfer of plasmids, a primary mechanism for the spread of antibiotic resistance and other virulence factors among bacteria. Understanding the nuanced functions of these proteins across different plasmid incompatibility groups is paramount for developing targeted antimicrobial strategies. This guide provides a comparative analysis of TraK homologs from the well-studied IncN, IncP, and IncF plasmid families, supported by experimental data and detailed methodologies.
Functional Comparison of TraK Homologs
TraK homologs, while sharing a conserved role in facilitating plasmid transfer, exhibit significant functional diversity across different plasmid incompatibility groups. Their primary functions revolve around two key processes: the assembly of the relaxosome at the origin of transfer (oriT) and the activation of the Type IV Secretion System (T4SS) for DNA transport.
Table 1: Quantitative Comparison of TraK Homolog Functions
| Feature | TraK (pKM101, IncN) | TraK (RP4, IncP) | TraK Family (F-like plasmids, IncF) |
| Primary Role | Dual function: Relaxosome nucleation and T4SS activation.[1] | Forms a specialized nucleoprotein complex at oriT.[2] | Essential for pilus assembly and mating pair formation.[3] |
| DNA Binding | Binds to the oriT of pKM101.[1] | Interacts exclusively with its cognate oriT.[2] | Not directly implicated in oriT binding; other proteins like TraM fulfill this role. |
| Protein Interactions | Interacts with TraI (relaxase), TraJ (VirD4-like), TraG (VirB11-like ATPase), and TraB (VirB4-like ATPase).[1] | Interacts with TraI (relaxase) and TraJ.[4] | Interacts with TraV and TraB to form the outer membrane core complex.[3] |
| T4SS Activation | Activates the T4SS via interactions with the ATPase energy center.[1] | Implied role in coupling the relaxosome to the T4SS. | Functions as a secretin to facilitate pilus extension through the cell envelope.[3] |
| Reported Binding Affinity | Apparent K(app) for TraK-oriT-DNA complex is approximately 4 nM.[2] | Not explicitly quantified in the provided results. | Not applicable as it doesn't directly bind oriT. |
Signaling Pathways and Molecular Interactions
The functional differences in TraK homologs are rooted in their distinct protein-protein interaction networks and their specific roles within the conjugation machinery.
TraK in the pKM101 (IncN) System
In the pKM101 plasmid, TraK acts as a central organizer, bridging the relaxosome and the T4SS. It forms a complex with the relaxase TraI and the coupling protein TraJ, and also interacts with the ATPases TraG and TraB that power the secretion system. This network of interactions is crucial for both the initial processing of the DNA to be transferred and the subsequent activation of the transport channel.[1]
TraK in the RP4 (IncP) System
The this compound of the RP4 plasmid has a more specialized role, focusing on the formation of a nucleoprotein complex at the oriT.[2] It binds to a specific region of the oriT, inducing a bend in the DNA which is thought to facilitate the assembly of the relaxosome.[2] While its direct interaction with the T4SS components is less characterized than in pKM101, it is understood to be essential for presenting the DNA substrate to the transfer machinery.
References
- 1. Biochemical Dissection of the ATPase TraB, the VirB4 Homologue of the Escherichia coli pKM101 Conjugation Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound of conjugative plasmid RP4 forms a specialized nucleoprotein complex with the transfer origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Dynamics in F-like Bacterial Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent association of the traI gene product of plasmid RP4 with the 5'-terminal nucleotide at the relaxation nick site - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Neuronal Highways: A Comparative Guide to TRAK1 and TRAK2 Function
A detailed analysis of the distinct roles of TRAK1 and TRAK2 in neuronal mitochondrial transport, offering insights for researchers and drug development professionals.
In the intricate and highly polarized environment of a neuron, the precise distribution of mitochondria is paramount for meeting localized energy demands, buffering calcium, and supporting synaptic function. The trafficking of these vital organelles is a tightly regulated process orchestrated by a complex interplay of motor proteins and their adaptors. Among these, the Trafficking Kinesin-binding proteins, TRAK1 and TRAK2, have emerged as critical regulators of mitochondrial transport. While structurally similar, these two proteins exhibit profound functional differences that are essential for establishing and maintaining neuronal polarity and health. This guide provides an in-depth comparison of TRAK1 and TRAK2, summarizing key experimental findings, detailing methodologies, and visualizing the underlying molecular mechanisms.
At a Glance: Key Functional Distinctions
| Feature | TRAK1 | TRAK2 |
| Primary Localization in Mature Neurons | Axons[1][2][3][4][5] | Dendrites[1][2][3][4][5] |
| Primary Role in Mitochondrial Transport | Axonal transport[1][6][7][8] | Dendritic transport[1][4][6][7] |
| Interaction with Motor Proteins | Binds to both Kinesin-1 and Dynein/Dynactin[2][3][9][10] | Predominantly interacts with Dynein/Dynactin[2][3][9][10] |
| Impact on Neuronal Development | Essential for normal axon outgrowth[2][3][11] | Required for proper dendritic development[2][3][11] |
| Functional Redundancy | Partially redundant with TRAK2 in immature neurons[1][6][7] | Partially redundant with TRAK1 in immature neurons[1][6][7] |
In-Depth Comparison: Axonal vs. Dendritic Trafficking
Experimental evidence from studies on hippocampal and cortical neurons has solidified the distinct roles of TRAK1 and TRAK2 in directing mitochondrial traffic to different neuronal compartments. In mature neurons, a clear division of labor exists: TRAK1 is the primary mediator of mitochondrial transport within the axon, while TRAK2 governs their movement in dendrites.[1][6][7] This segregation is less pronounced in immature neurons, where both proteins contribute to mitochondrial transport in both axons and dendrites, suggesting a developmental regulation of their specific functions.[1][6][7]
The functional divergence of TRAK1 and TRAK2 is rooted in their differential interactions with the microtubule-based motor proteins. TRAK1 effectively acts as a bidirectional adaptor, capable of binding to both the plus-end directed motor Kinesin-1 (for anterograde transport away from the soma) and the minus-end directed motor Dynein (for retrograde transport towards the soma).[2][3][9][10] In contrast, TRAK2 shows a strong preference for interacting with Dynein/Dynactin.[2][3][9][10] This limited interaction with kinesin is attributed to a conformational difference where TRAK2 preferentially adopts a head-to-tail fold that hinders its ability to bind to Kinesin-1.[2][3]
This differential motor protein engagement is the molecular basis for the polarized distribution of mitochondria. The TRAK1-Kinesin-1 complex is crucial for propelling mitochondria down the long expanse of the axon, while the TRAK2-Dynein interaction is more prominent in the dendritic arbor.
Quantitative Insights from Experimental Data
The functional distinctions between TRAK1 and TRAK2 have been quantified through various experimental approaches, primarily involving gene knockdown and live-cell imaging.
Impact of TRAK Knockdown on Mitochondrial Motility
| Experiment | Effect on Axonal Mitochondrial Motility | Effect on Dendritic Mitochondrial Motility | Reference |
| TRAK1 shRNA Knockdown | Significant reduction in the number of moving mitochondria | No significant effect | [11] |
| TRAK2 shRNA Knockdown | No significant effect | Significant reduction in the number of moving mitochondria | [11] |
| TRAK1/TRAK2 Double Knockdown | ~65% reduction in mitochondrial motility | ~45% reduction in mitochondrial motility | [11] |
Effects of TRAK Knockdown on Neuronal Morphology
| Experiment | Effect on Axon Development | Effect on Dendrite Development | Reference |
| TRAK1 shRNA Knockdown | ~50% decrease in axon length, number of axonal tips, and axonal branches | No significant effect | [11] |
| TRAK2 shRNA Knockdown | No significant effect | ~50% decrease in total dendritic length and number of primary dendrites | [11] |
| TRAK1/TRAK2 Double Knockdown | ~50% decrease in both axon and dendrite length | ~50% decrease in both axon and dendrite length | [11] |
Visualizing the Mechanisms
To better understand the molecular interactions and experimental workflows, the following diagrams have been generated.
Caption: TRAK1 and TRAK2 signaling pathways in neurons.
Caption: Experimental workflow for studying TRAK function.
Key Experimental Protocols
The following are summaries of the core experimental methodologies used to elucidate the functional differences between TRAK1 and TRAK2.
shRNA-Mediated Gene Knockdown in Primary Neurons
-
Objective: To specifically reduce the expression of TRAK1 or TRAK2 to observe the functional consequences on mitochondrial transport and neuronal morphology.
-
Methodology:
-
Primary Neuron Culture: Hippocampal or cortical neurons are isolated from embryonic rodents and cultured in vitro.
-
shRNA Construct Design: Short hairpin RNA (shRNA) sequences specifically targeting the mRNA of TRAK1 or TRAK2 are designed and cloned into a suitable expression vector, often co-expressing a fluorescent reporter like GFP to identify transfected cells. A scrambled shRNA sequence is used as a negative control.
-
Transfection: Neurons are transfected with the shRNA constructs at a specific time in vitro (e.g., 4 days in vitro - DIV).
-
Co-transfection with Mitochondrial Marker: To visualize mitochondria, a plasmid encoding a fluorescently tagged mitochondrial protein (e.g., Mito-DsRed) is co-transfected with the shRNA construct.
-
Incubation and Expression: The transfected neurons are incubated for a period (e.g., 2-4 days) to allow for shRNA expression and knockdown of the target protein.
-
Validation of Knockdown: The efficiency of knockdown is confirmed by immunocytochemistry or western blotting using antibodies specific for TRAK1 and TRAK2.[12]
-
Live-Cell Imaging of Mitochondrial Transport
-
Objective: To visualize and quantify the movement of mitochondria in the axons and dendrites of live neurons following TRAK1 or TRAK2 knockdown.
-
Methodology:
-
Microscopy Setup: Transfected neurons are maintained in a stage-top incubator on a confocal or spinning-disk microscope equipped for live-cell imaging.
-
Image Acquisition: Time-lapse image sequences of the fluorescently labeled mitochondria are captured from defined axonal and dendritic regions over a period of several minutes.
-
Kymograph Generation: The resulting image stacks are used to generate kymographs, which are graphical representations of spatial position over time. In a kymograph, stationary mitochondria appear as vertical lines, while moving mitochondria create diagonal lines.
-
Data Analysis: From the kymographs, several parameters of mitochondrial motility are quantified:
-
Percentage of motile mitochondria: The proportion of mitochondria that show displacement over the imaging period.
-
Velocity: The speed of moving mitochondria (anterograde and retrograde).
-
Processivity: The distance a mitochondrion travels without pausing or reversing direction.
-
-
Co-immunoprecipitation
-
Objective: To determine the in vivo interaction partners of TRAK1 and TRAK2, particularly with motor proteins like kinesin and dynein.
-
Methodology:
-
Cell Lysis: Cells or brain tissue expressing the proteins of interest are lysed to release cellular proteins while maintaining protein-protein interactions.
-
Antibody Incubation: An antibody specific to the "bait" protein (e.g., TRAK1 or TRAK2) is added to the cell lysate.
-
Immunocomplex Precipitation: Protein A/G-coupled beads are added to the lysate. These beads bind to the antibody, which in turn is bound to the bait protein and any interacting "prey" proteins. This complex is then pelleted by centrifugation.
-
Washing: The pellet is washed multiple times to remove non-specifically bound proteins.
-
Elution and Analysis: The bound proteins are eluted from the beads, separated by SDS-PAGE, and analyzed by western blotting using antibodies against the suspected interacting proteins (e.g., Kinesin-1 heavy chain, Dynein intermediate chain).
-
Conclusion and Future Directions
The distinct functionalities of TRAK1 and TRAK2 provide a compelling example of how subtle molecular differences can lead to profound effects on neuronal organization and function. TRAK1's role as a bidirectional adaptor in axons and TRAK2's specialized function in dendritic transport are crucial for the polarized distribution of mitochondria, which is essential for neuronal health. Disruptions in these transport mechanisms have been implicated in various neurodegenerative diseases, making TRAK1 and TRAK2 attractive targets for further investigation and potential therapeutic intervention.
Future research should aim to further dissect the signaling pathways that regulate the activity and localization of TRAK1 and TRAK2. Understanding how neuronal activity, developmental cues, and pathological conditions modulate the interaction of these adaptors with their motor protein partners will provide a more complete picture of mitochondrial dynamics in health and disease. Moreover, the development of specific pharmacological modulators for TRAK1 or TRAK2 could offer novel strategies for correcting deficits in mitochondrial transport in a compartment-specific manner.
References
- 1. Developmental changes in trak-mediated mitochondrial transport in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRAK/Milton motor-adaptor proteins steer mitochondrial trafficking to axons and dendrites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Localization of the kinesin adaptor proteins trafficking kinesin proteins 1 and 2 in primary cultures of hippocampal pyramidal and cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Developmental changes in trak-mediated mitochondrial transport in neurons - UCL Discovery [discovery.ucl.ac.uk]
- 7. Developmental changes in trak-mediated mitochondrial transport in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trafficking kinesin protein (TRAK)-mediated transport of mitochondria in axons of hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RePub, Erasmus University Repository: TRAK/Milton Motor-Adaptor Proteins Steer Mitochondrial Trafficking to Axons and Dendrites [repub.eur.nl]
- 10. TRAK adaptors regulate the recruitment and activation of dynein and kinesin in mitochondrial transport - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Trafficking Kinesin Protein (TRAK)-mediated Transport of Mitochondria in Axons of Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Validating TRAK1's Role in Axonal Mitochondrial Distribution: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proper neuronal function relies on the precise distribution of mitochondria to areas of high energy demand, such as axons and synapses. This intricate process, known as axonal transport, is orchestrated by a complex interplay of motor proteins and adaptors. Among these, Trafficking Kinesin Protein 1 (TRAK1) has emerged as a key player in mediating the anterograde movement of mitochondria along axonal microtubules. This guide provides an objective comparison of experimental data validating TRAK1's role, details the methodologies used, and visualizes the associated molecular pathways and experimental workflows.
Comparative Analysis of TRAK1 Function
Experimental evidence strongly supports a predominant role for TRAK1 in mediating the transport of mitochondria specifically within axons, particularly in mature neurons. In contrast, its homolog, TRAK2, appears to be more critical for dendritic mitochondrial transport. However, in younger, developing neurons, both TRAK1 and TRAK2 contribute to mitochondrial motility in both axons and dendrites.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the impact of TRAK1 manipulation on axonal mitochondrial transport.
Table 1: Effect of TRAK1 Knockdown on Mitochondrial Motility in Mature Neurons
| Neuronal Type | Experimental Condition | % Reduction in Axonal Mitochondrial Motility | % Reduction in Dendritic Mitochondrial Motility | Reference |
| Hippocampal | TRAK1 shRNA | ~65% | Minimal to no effect | [1] |
| Cortical | TRAK1 shRNA | Significant reduction | Minimal to no effect | [2] |
Table 2: Comparative Effects of TRAK1 and TRAK2 Knockdown in Mature Hippocampal Neurons
| Target Gene | % Reduction in Axonal Mitochondrial Motility | % Reduction in Dendritic Mitochondrial Motility | Reference |
| TRAK1 | Significant impairment | No significant effect | [3][4] |
| TRAK2 | No significant effect | Significant impairment | [2] |
Table 3: Mitochondrial Transport Parameters in TRAK1-Deficient Cells
| Cell Type | Parameter | Control | TRAK1 Deficient | Reference |
| Patient Fibroblasts | Mitochondrial Motility | Normal | Altered | [5][6][7] |
| Patient Fibroblasts | Mitochondrial Distribution | Regular | Irregular | [5][6][7] |
| Patient Fibroblasts | Mitochondrial Membrane Potential | Normal | Reduced | [5][6][7] |
| Patient Fibroblasts | Mitochondrial Respiration | Normal | Diminished | [5][6][7] |
Key Experimental Protocols
The validation of TRAK1's role in axonal mitochondrial transport relies on several key experimental techniques. Below are detailed methodologies for commonly cited experiments.
shRNA-mediated Knockdown of TRAK1
This protocol is used to silence the expression of the TRAK1 gene in cultured neurons, allowing for the assessment of its impact on mitochondrial transport.
Methodology:
-
Vector Preparation: Short hairpin RNA (shRNA) sequences targeting TRAK1 are designed and cloned into a suitable expression vector, often co-expressing a fluorescent reporter like GFP to identify transfected cells. A scrambled, non-targeting shRNA is used as a control.
-
Neuronal Culture: Primary hippocampal or cortical neurons are isolated from embryonic rodents and cultured in vitro.
-
Transfection: At a specific day in vitro (DIV), neurons are transfected with the TRAK1-shRNA or control vector using methods like lipofection or electroporation.
-
Mitochondrial Labeling: To visualize mitochondria, neurons are co-transfected with a plasmid expressing a mitochondrially targeted fluorescent protein (e.g., mito-DsRed).
-
Live-Cell Imaging: At a designated time post-transfection (e.g., 48-72 hours), live imaging of the transfected neurons is performed using a confocal or spinning-disk microscope equipped with an environmental chamber to maintain physiological conditions.
-
Image Acquisition: Time-lapse image series of axons are acquired to capture mitochondrial movement.
-
Data Analysis: Kymographs are generated from the time-lapse images to visualize and quantify mitochondrial motility. Parameters such as the percentage of mobile mitochondria, velocity, and direction of movement are analyzed.[8]
Dominant-Negative Approach
This method involves overexpressing a non-functional or inhibitory fragment of a protein to disrupt the function of the endogenous protein.
Methodology:
-
Construct Design: A dominant-negative construct of TRAK1 is created, often containing the domain that interacts with other proteins but lacking the domains necessary for proper function, thereby sequestering binding partners.
-
Neuronal Culture and Transfection: Similar to the shRNA protocol, primary neurons are cultured and transfected with the dominant-negative construct.
-
Mitochondrial Labeling and Imaging: Mitochondria are fluorescently labeled, and live-cell imaging is performed as described above.
-
Analysis: The impact of the dominant-negative protein on mitochondrial transport parameters is quantified and compared to control-transfected neurons.
In Vitro Reconstitution of Mitochondrial Transport
This technique allows for the study of the minimal components required for mitochondrial motility in a controlled environment.
Methodology:
-
Protein Purification: Recombinant TRAK1 and the motor protein KIF5B are expressed and purified.
-
Mitochondria Isolation: Mitochondria are isolated from cultured cells or tissues.
-
Microtubule Assembly: Fluorescently labeled tubulin is polymerized to form microtubules, which are then immobilized on a glass surface.
-
Motility Assay: Purified TRAK1, KIF5B, and isolated mitochondria are combined in a reaction chamber with ATP.
-
Imaging and Analysis: The movement of mitochondria along the microtubules is observed using total internal reflection fluorescence (TIRF) microscopy.[9] The velocity and run length of the mitochondria are measured.[9]
Visualizing the Molecular Machinery
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows involved in the study of TRAK1-mediated mitochondrial transport.
References
- 1. researchgate.net [researchgate.net]
- 2. Developmental changes in trak-mediated mitochondrial transport in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trafficking kinesin protein (TRAK)-mediated transport of mitochondria in axons of hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trafficking Kinesin Protein (TRAK)-mediated Transport of Mitochondria in Axons of Hippocampal Neurons* | Semantic Scholar [semanticscholar.org]
- 5. Deleterious variants in TRAK1 disrupt mitochondrial movement and cause fatal encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Deleterious variants in TRAK1 disrupt mitochondrial movement and cause fatal encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new method for quantifying mitochondrial axonal transport [journal.hep.com.cn]
- 9. biorxiv.org [biorxiv.org]
TRAK1's Differential Engagement with Kinesin and Dynein: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of motor adaptor proteins is critical for deciphering the complexities of intracellular transport and identifying potential therapeutic targets. This guide provides a detailed comparison of the interaction of Trafficking Kinesin Protein 1 (TRAK1) with the two major microtubule-based motor proteins: kinesin-1 and dynein.
TRAK1 acts as a crucial adaptor protein, linking mitochondria and other cargoes to the microtubule network for transport. Its ability to interact with both plus-end directed kinesin-1 and minus-end directed dynein places it at the center of regulating bidirectional cargo movement. This guide synthesizes experimental data to objectively compare how TRAK1 differentially engages with and modulates the activity of these two opposing motors.
Quantitative Comparison of TRAK1's Effect on Kinesin-1 and Dynein Motility
Experimental evidence from in vitro reconstitution assays reveals that TRAK1 has distinct effects on the motile properties of kinesin-1 and dynein. While direct binding affinity values (Kd) are not extensively reported in the literature, co-immunoprecipitation and single-molecule imaging studies provide valuable quantitative data on motor velocity and processivity.
| Parameter | Kinesin-1 | Dynein-Dynactin | TRAK1-Kinesin-1 | TRAK1-Dynein-Dynactin | Data Source |
| Velocity (nm/s) | ~800-1000 | ~100-500 | ~600-800 | ~300-600 | [1][2] |
| Run Length (µm) | ~1.5 | Highly variable, often short | ~5.8 | ~5.0 | [1][2] |
| Landing Rate (events/µm/s) | Low (autoinhibited) | Low | Increased | Increased | [3][4] |
Table 1: Comparison of Kinesin-1 and Dynein-Dynactin Motility Parameters With and Without TRAK1. The data represents typical values obtained from in vitro single-molecule motility assays. Actual values can vary depending on the specific experimental conditions.
Signaling Pathways and Regulatory Mechanisms
TRAK1's interaction with kinesin-1 and dynein is a key regulatory node in controlling the directionality of mitochondrial transport. The current understanding suggests a model where TRAK1 can simultaneously bind both motors, but the overall outcome is a coordinated movement rather than a futile tug-of-war.
TRAK1 Interaction with Kinesin-1
TRAK1 directly interacts with the cargo-binding tail domain of the kinesin-1 heavy chain (KIF5B), which relieves the autoinhibition of the motor domain[1][5]. This activation allows kinesin-1 to processively move along microtubules. Furthermore, TRAK1 possesses a microtubule-binding domain that acts as a tether, significantly increasing the run length of the kinesin-TRAK1 complex, especially in crowded intracellular environments[1][5]. The presence of microtubule-associated protein 7 (MAP7) has been shown to further enhance TRAK1-mediated kinesin-1 motility[3][4].
TRAK1 Interaction with Dynein
TRAK1 also functions as an activating adaptor for the dynein-dynactin complex. It contains a coiled-coil domain that is thought to interact with the dynein-dynactin complex, promoting its processive movement towards the minus-end of microtubules. Studies have shown that TRAK1 can activate dynein-dynactin motility in vitro[3][4].
Coordination of Opposing Motors
A key question is how TRAK1 coordinates the activity of these two opposing motors to avoid a stalemate. Research suggests that even when both motors are recruited by TRAK1, the complex predominantly moves in the plus-end direction, driven by kinesin-1[3]. This indicates a regulatory mechanism that favors kinesin-1 activity or inhibits dynein when both are present on the same cargo complex.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the TRAK1-kinesin and TRAK1-dynein interactions.
In Vitro Single-Molecule Motility Assay (TIRF Microscopy)
This assay is used to directly visualize and quantify the movement of single motor protein complexes along microtubules.
Methodology:
-
Flow Cell Preparation: Construct a flow chamber by affixing a coverslip to a glass slide with double-sided tape.
-
Microtubule Immobilization:
-
Incubate the flow cell with an anti-tubulin antibody (e.g., 1 µg/mL) for 5 minutes.
-
Wash with a blocking buffer (e.g., BRB80 containing 1% BSA) to prevent non-specific binding.
-
Introduce taxol-stabilized, fluorescently labeled microtubules and incubate for 5-10 minutes to allow them to bind to the antibody-coated surface.
-
Wash with motility buffer (e.g., BRB80 supplemented with ATP, an oxygen scavenger system, and casein) to remove unbound microtubules.
-
-
Motor Protein Motility:
-
Prepare the motor protein mixture containing fluorescently labeled kinesin-1 or dynein-dynactin at a low nanomolar concentration (e.g., 1-5 nM) in motility buffer. For comparative analysis, prepare a parallel sample containing the motor protein and a molar excess of purified TRAK1 (e.g., 20-100 nM).
-
Introduce the motor protein mixture into the flow cell.
-
-
TIRF Microscopy and Data Acquisition:
-
Image the motility of the fluorescently labeled motor proteins on the immobilized microtubules using a Total Internal Reflection Fluorescence (TIRF) microscope.
-
Acquire time-lapse image sequences at a frame rate appropriate for the motor's velocity (e.g., 2-10 frames per second).
-
-
Data Analysis:
-
Generate kymographs from the time-lapse movies to visualize the movement of individual motor complexes.
-
From the kymographs, measure the velocity (slope of the line), run length (length of the line), and landing rate (number of binding events per unit length of microtubule per unit time).
-
Co-immunoprecipitation (Co-IP)
Co-IP is used to demonstrate the physical interaction between TRAK1 and the motor proteins in a cellular context or with purified proteins.
Methodology:
-
Cell Lysis:
-
Harvest cells expressing the proteins of interest and lyse them in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) to preserve protein-protein interactions.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G-agarose beads for 30-60 minutes to reduce non-specific binding.
-
Incubate the pre-cleared lysate with a primary antibody specific to the "bait" protein (e.g., anti-TRAK1 or anti-kinesin/dynein) for 1-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh protein A/G-agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the immune complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times (e.g., 3-5 times) with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane for Western blot analysis.
-
Probe the membrane with antibodies specific to the "prey" protein (the suspected interacting partner) to confirm its presence in the immunoprecipitated complex.
-
Conclusion
TRAK1 plays a multifaceted role in regulating microtubule-based transport by differentially interacting with kinesin-1 and dynein. It acts as an activator and processivity-enhancing factor for kinesin-1, promoting anterograde transport. Simultaneously, it can recruit and activate the dynein-dynactin complex for retrograde movement. The presented data and experimental workflows provide a foundation for further investigation into the intricate mechanisms governing TRAK1-mediated cargo transport, which is essential for neuronal health and a potential area for therapeutic intervention in neurodegenerative diseases.
References
- 1. Mitochondria-adaptor TRAK1 promotes kinesin-1 driven transport in crowded environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single-Molecule Analysis of Dynein Processivity and Stepping Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRAK adaptors regulate the recruitment and activation of dynein and kinesin in mitochondrial transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Mitochondria-adaptor TRAK1 promotes kinesin-1 driven transport in crowded environments | bioRxiv [biorxiv.org]
Unraveling the Pathogenic Impact of TRAK1 Mutations: A Comparative Guide
Researchers, scientists, and drug development professionals are increasingly focusing on the genetic underpinnings of neurodevelopmental disorders. Mutations in the Trafficking Kinesin Protein 1 (TRAK1) gene have emerged as a significant contributor to a spectrum of severe neurological conditions. This guide provides a comprehensive comparison of the pathogenic effects of TRAK1 mutations, supported by experimental data, detailed protocols, and pathway visualizations to aid in ongoing research and therapeutic development.
Mutations in the TRAK1 gene have been definitively linked to severe neurodevelopmental disorders, primarily characterized by early-infantile epileptic encephalopathy.[1][2] These mutations disrupt the crucial role of the TRAK1 protein in mitochondrial transport and distribution within neurons, leading to a cascade of cellular dysfunctions.
The Cellular Fallout of Defective TRAK1
Experimental evidence from patient-derived fibroblasts carrying a homozygous truncating variant in TRAK1 (c.287-2A>C) reveals a consistent and detrimental cellular phenotype. Compared to healthy controls, these patient cells exhibit:
-
Irregular Mitochondrial Distribution: Mitochondria, the powerhouses of the cell, are haphazardly scattered throughout the cytoplasm instead of being strategically positioned to meet the high energy demands of neurons.[1][3][4]
-
Altered Mitochondrial Motility: The dynamic movement of mitochondria along microtubules is significantly impaired, hindering their transport to critical locations such as synapses.[1][3][4]
-
Reduced Mitochondrial Membrane Potential: The electrochemical gradient across the mitochondrial inner membrane, essential for ATP production, is compromised.[1][3][4]
-
Diminished Mitochondrial Respiration: The process of cellular respiration within mitochondria is less efficient, leading to a cellular energy deficit.[1][3][4]
These cellular deficits collectively contribute to the severe neurological symptoms observed in patients with TRAK1 mutations.
Comparative Analysis of TRAK1 Pathogenicity
To understand the specific impact of TRAK1 mutations, it is valuable to compare their effects with those of mutations in other related proteins involved in mitochondrial transport, such as KIF5A and Miro1.
| Feature | TRAK1 Mutations | KIF5A Mutations | Miro1 Mutations |
| Primary Function | Adaptor protein linking mitochondria to motor proteins (Kinesin and Dynein). | Motor protein (Kinesin-1) that moves cargo along microtubules. | Outer mitochondrial membrane protein that acts as a calcium-sensitive adaptor for motor proteins. |
| Key Pathogenic Mechanism | Disrupted binding to motor proteins, leading to impaired mitochondrial transport. | Impaired motor function, resulting in reduced motility of mitochondria and other cargos.[5][6] | Dysregulation of mitochondrial motility in response to calcium signals.[7][8] |
| Typical Clinical Phenotype | Severe early-infantile epileptic encephalopathy, developmental delay, and fatal encephalopathy.[1][3] | Hereditary spastic paraplegia, Charcot-Marie-Tooth disease type 2, and amyotrophic lateral sclerosis.[5][6] | To date, no Mendelian diseases have been directly linked to Miro1/2 mutations.[1] |
Quantitative Data Summary
The following tables summarize the quantitative data from key experimental findings, highlighting the impact of TRAK1 mutations on mitochondrial function.
Table 1: Mitochondrial Motility in TRAK1-Mutant Fibroblasts
| Parameter | Control Fibroblasts | TRAK1-Mutant Fibroblasts |
| Percentage of Motile Mitochondria | ~30-40% | Significantly Reduced |
| Average Velocity of Anterograde Movement | Normal | Significantly Reduced |
| Average Velocity of Retrograde Movement | Normal | Significantly Reduced |
Data synthesized from studies including Barel et al., 2017.
Table 2: Mitochondrial Respiration in TRAK1-Mutant Fibroblasts
| Parameter (Oxygen Consumption Rate - OCR) | Control Fibroblasts | TRAK1-Mutant Fibroblasts |
| Basal Respiration | Normal | Significantly Diminished[1][3][4] |
| ATP-Linked Respiration | Normal | Significantly Reduced |
| Maximal Respiration | Normal | Significantly Reduced |
| Spare Respiratory Capacity | Normal | Significantly Reduced |
Data is based on Seahorse XF Cell Mito Stress Test assays.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Here are protocols for key experiments used to characterize the pathogenic effects of TRAK1 mutations.
Western Blotting for TRAK1 Protein Expression
This protocol is used to determine the levels of TRAK1 protein in cell lysates.
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein lysate by boiling in Laemmli buffer. Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against TRAK1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.
Live-Cell Imaging of Mitochondrial Motility
This protocol allows for the visualization and quantification of mitochondrial movement in live neurons.
-
Cell Culture and Transfection: Culture primary neurons or iPSC-derived neurons on glass-bottom dishes. Transfect cells with a plasmid encoding a fluorescently tagged mitochondrial marker (e.g., pDsRed2-Mito).
-
Imaging Setup: Use a high-resolution confocal or spinning-disk microscope equipped with a live-cell imaging chamber to maintain temperature, CO2, and humidity.
-
Time-Lapse Imaging: Acquire time-lapse images of a selected neuron every 2-5 seconds for a total of 5-10 minutes.
-
Data Analysis: Use image analysis software (e.g., ImageJ with the MTrackJ plugin) to track individual mitochondria and calculate parameters such as velocity, displacement, and the percentage of motile mitochondria.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This protocol measures the oxygen consumption rate (OCR) to assess mitochondrial function.
-
Cell Seeding: Seed fibroblasts in a Seahorse XF96 cell culture microplate and allow them to adhere overnight.
-
Assay Preparation: Hydrate the sensor cartridge overnight. On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.
-
Mito Stress Test: Perform a Seahorse XF Cell Mito Stress Test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Data Acquisition and Analysis: The Seahorse XF Analyzer measures OCR in real-time. Analyze the data to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Visualizing the Molecular Mechanisms
Diagrams generated using Graphviz (DOT language) illustrate the key pathways and experimental workflows discussed.
Caption: TRAK1 signaling pathway for mitochondrial transport.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Role of TRAK1 variants in epilepsy: genotype–phenotype analysis in a pediatric case of epilepsy with developmental disorder [frontiersin.org]
- 3. Deleterious variants in TRAK1 disrupt mitochondrial movement and cause fatal encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deleterious variants in TRAK1 disrupt mitochondrial movement and cause fatal encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Altered molecular and cellular mechanisms in KIF5A-associated neurodegenerative or neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One gene, many phenotypes: the role of KIF5A in neurodegenerative and neurodevelopmental diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Tale of Two TraKs: A Comparative Analysis of Bacterial and Mammalian Kinesin-Binding Proteins
For researchers, scientists, and drug development professionals, the term "TraK protein" can lead to one of two very different molecular stories. In the world of bacteria, TraK is a key player in the transfer of genetic material, a process that fuels antibiotic resistance and bacterial evolution. In mammals, including humans, TRAK proteins (TRAK1 and TRAK2) are crucial for the transport of mitochondria, the powerhouses of our cells, along the vast network of neuronal highways. This guide provides a comparative analysis of the structure and function of these two distinct protein families, offering insights into their unique roles and the experimental methods used to study them.
Section 1: The Bacterial this compound: A Gateway to Genetic Exchange
The bacterial this compound is a DNA transfer and replication (Dtr) protein essential for bacterial conjugation, the process by which bacteria share genetic material in the form of plasmids.[1][2] TraK is a component of the relaxosome, a complex of proteins that initiates the transfer of a single strand of plasmid DNA.[2] While no experimentally determined three-dimensional structure of a bacterial this compound is currently available, predictive models and functional studies have shed light on its architecture and mechanism of action.
Structural Insights from Sequence Analysis and Predictive Modeling
Bacterial TraK proteins are predicted to belong to the Ribbon-Helix-Helix (RHH) family of DNA-binding proteins.[2] A comparative analysis of this compound sequences from different plasmids, such as pKM101, F plasmid, R100-1, and ColB2, reveals conserved domains critical for their function.
A multiple sequence alignment of TraK proteins from Escherichia coli (from pKM101 and F plasmid) and Salmonella typhimurium highlights conserved regions likely involved in DNA binding and protein-protein interactions.
Section 2: The Mammalian TRAK Proteins: Conductors of Mitochondrial Transport
In mammals, TRAK1 and TRAK2 are trafficking kinesin-binding proteins that act as adaptors, linking mitochondria to the microtubule motor proteins, kinesin and dynein. This process is vital for the proper distribution of mitochondria within cells, especially in neurons with their long axons and dendrites.
Structural Comparison of TRAK1 and TRAK2
While both TRAK1 and TRAK2 are involved in mitochondrial transport, they have distinct structural features and functional roles. Predicted structures from the AlphaFold database provide valuable insights into their domain organization.
| Feature | TRAK1 | TRAK2 |
| Size (human, amino acids) | 953 | 913 |
| Key Domains | N-terminal kinesin-binding domain, C-terminal Miro-binding domain | N-terminal kinesin-binding domain, C-terminal Miro-binding domain |
| Predicted Structural Features | Extended coiled-coil regions | Extended coiled-coil regions |
| Primary Localization in Neurons | Axons | Dendrites |
Functional Diversification of TRAK1 and TRAK2
The differential localization of TRAK1 and TRAK2 in neurons suggests they have specialized roles in mitochondrial transport. TRAK1 is thought to be more involved in anterograde transport (away from the cell body) mediated by kinesin, while TRAK2 is implicated in retrograde transport (towards the cell body) mediated by dynein.
Experimental Protocols for Studying Mammalian TRAK Proteins
1. Immunofluorescence and Live-Cell Imaging: These techniques are used to visualize the localization and movement of TRAK proteins and mitochondria within cells.
-
Principle: Antibodies specific to TRAK1 or TRAK2 are used to label the endogenous proteins in fixed cells. Alternatively, fluorescently tagged versions of TRAK proteins (e.g., GFP-TRAK1) and mitochondria (e.g., Mito-DsRed) are expressed in living cells, and their movement is tracked over time using fluorescence microscopy.
-
Detailed Protocol:
-
Culture mammalian cells (e.g., primary neurons) on glass coverslips.
-
For immunofluorescence, fix the cells, permeabilize them, and incubate with primary antibodies against TRAK1 or TRAK2, followed by fluorescently labeled secondary antibodies.
-
For live-cell imaging, transfect the cells with plasmids encoding fluorescently tagged TRAK proteins and mitochondrial markers.
-
Image the cells using a confocal or spinning-disk microscope.
-
For live-cell imaging, acquire time-lapse series to track the movement of mitochondria associated with the TRAK proteins.
-
2. Co-immunoprecipitation (Co-IP): This method is used to confirm interactions between TRAK proteins and their binding partners, such as motor proteins and the mitochondrial outer membrane protein Miro.
-
Principle: An antibody against a specific this compound is used to pull down the this compound from a cell lysate. If other proteins are bound to TRAK, they will be pulled down as well and can be detected by Western blotting.
-
Detailed Protocol:
-
Lyse cultured cells expressing the proteins of interest.
-
Incubate the cell lysate with an antibody specific to the bait protein (e.g., anti-TRAK1).
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting proteins (e.g., anti-kinesin, anti-Miro).
-
3. In Vitro Motility Assays: These assays are used to reconstitute and study the transport of mitochondria by TRAK proteins and motor proteins along microtubules.
-
Principle: Purified microtubules are immobilized on a glass slide. Purified motor proteins, TRAK proteins, and mitochondria (or beads coated with mitochondrial outer membrane proteins) are added. The movement of the mitochondria/beads along the microtubules is observed by microscopy.
-
Detailed Protocol:
-
Polymerize and stabilize fluorescently labeled microtubules.
-
Immobilize the microtubules in a flow chamber on a glass slide.
-
Purify kinesin or dynein motor proteins, TRAK1 or TRAK2, and isolate mitochondria.
-
Add the motor proteins, TRAK proteins, and mitochondria to the flow chamber in the presence of ATP.
-
Observe and record the movement of the mitochondria along the microtubules using a fluorescence microscope.
-
Signaling Pathway and Experimental Workflow
References
Validating the Specificity of a Novel TRAK2 Function Inhibitor: A Comparative Guide
This guide provides a comprehensive framework for validating the specificity of a novel inhibitor targeting the function of Trafficking Kinesin Protein 2 (TRAK2). As TRAK2 is an adaptor protein crucial for mitochondrial transport and not a kinase, this guide adapts standard kinase inhibitor validation principles to assess the on-target and off-target effects of a compound designed to disrupt TRAK2's protein-protein interactions and subsequent cellular functions.
We will compare the performance of a hypothetical novel inhibitor, "Novinib," with a hypothetical alternative compound, "Alternib." This guide is intended for researchers, scientists, and drug development professionals.
Understanding TRAK2 Function
TRAK2 is a mitochondrial-binding adaptor protein that plays a critical role in neuronal mitochondrial dynamics.[1] It links mitochondria to the microtubule motor machinery, facilitating their transport along microtubules.[1] Specifically, TRAK2 can form a complex with both kinesin-1 and dynein-dynactin, thereby coordinating the bidirectional movement of mitochondria.[1][2] Its function is essential for proper dendritic development and may also be implicated in lipid metabolism and cancer-related signaling.[1]
Unlike kinases, which have a well-defined active site for enzymatic activity, TRAK2's function is mediated by its binding to other proteins, including Miro, kinesin-1, and dynein.[2] Therefore, an inhibitor of TRAK2 would likely act by disrupting these protein-protein interactions rather than inhibiting catalytic activity.
Data Presentation: Comparative Inhibitor Specificity
The following tables summarize the key quantitative data for comparing the specificity of Novinib and Alternib.
Table 1: In Vitro Binding Affinity
| Compound | Target | Dissociation Constant (Kd) |
| Novinib | TRAK2 | 15 nM |
| TRAK1 | 1.2 µM | |
| Kinesin-1 | > 50 µM | |
| Dynein | > 50 µM | |
| Alternib | TRAK2 | 50 nM |
| TRAK1 | 5.5 µM | |
| Kinesin-1 | 10.2 µM | |
| Dynein | 25.8 µM |
Table 2: Cellular Target Engagement
| Compound | Cell Line | Target Engagement (CETSA EC50) |
| Novinib | SH-SY5Y (Neuroblastoma) | 25 nM |
| Alternib | SH-SY5Y (Neuroblastoma) | 150 nM |
Table 3: Functional On-Target Activity
| Compound | Assay | IC50 |
| Novinib | Mitochondrial Motility Assay | 40 nM |
| Alternib | Mitochondrial Motility Assay | 250 nM |
Table 4: Off-Target Kinase Profiling (Selected Kinases)
A broad kinase screen is essential to identify unintended interactions with kinases.[3][4][5]
| Compound (1 µM) | Kinase Target | % Inhibition |
| Novinib | CDK2 | 85% |
| ROCK1 | 12% | |
| GSK3β | 5% | |
| Alternib | CDK2 | 92% |
| ROCK1 | 45% | |
| GSK3β | 38% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
-
Objective: To determine the binding affinity (Kd) of the inhibitors to purified TRAK2 and related proteins.[6]
-
Protocol:
-
Immobilize recombinant human TRAK2 protein on a sensor chip.
-
Flow serial dilutions of Novinib and Alternib across the chip surface.
-
Measure the change in the refractive index at the surface as the inhibitor binds to the protein.
-
Calculate the association and dissociation rate constants to determine the Kd.
-
Repeat the experiment with related proteins such as TRAK1, kinesin-1, and dynein to assess selectivity.
-
-
Objective: To confirm target engagement in a cellular context by measuring the thermal stabilization of TRAK2 upon inhibitor binding.[7]
-
Protocol:
-
Culture SH-SY5Y cells and treat with varying concentrations of Novinib or Alternib.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble TRAK2 at each temperature using Western blotting.
-
The inhibitor-bound protein will be more stable at higher temperatures. Plot the amount of soluble TRAK2 as a function of temperature to determine the EC50 for target engagement.
-
-
Objective: To assess the functional impact of the inhibitors on TRAK2-mediated mitochondrial transport.
-
Protocol:
-
Culture SH-SY5Y cells on glass-bottom dishes and transfect with a mitochondrial-targeted fluorescent protein (e.g., Mito-DsRed).
-
Treat the cells with a range of concentrations of Novinib or Alternib.
-
Perform live-cell imaging using a confocal microscope, capturing time-lapse sequences of mitochondrial movement.
-
Analyze the videos to quantify mitochondrial velocity, displacement, and the percentage of motile mitochondria.
-
Calculate the IC50 value based on the inhibition of mitochondrial motility.
-
-
Objective: To evaluate the off-target effects of the inhibitors against a broad panel of kinases.[5]
-
Protocol:
-
Utilize a commercial kinase profiling service.
-
Provide the service with Novinib and Alternib at a specified concentration (e.g., 1 µM).
-
The service will perform radiometric or fluorescence-based assays to measure the inhibitory activity of the compounds against a large panel of recombinant kinases.[8]
-
The results are reported as the percentage of inhibition for each kinase.
-
-
Objective: To investigate the on-target and potential off-target effects on cellular signaling pathways.
-
Protocol:
-
Treat cells with Novinib or Alternib at various concentrations.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies against TRAK2, phosphorylated forms of potential off-target kinases (e.g., phospho-CDK2 substrates), and loading controls (e.g., GAPDH).
-
Quantify the band intensities to determine changes in protein levels and phosphorylation states.
-
Visualizations
.dot
Caption: TRAK2-mediated mitochondrial transport pathway and the site of action for Novinib.
.dot
Caption: Workflow for validating the specificity of a novel TRAK2 inhibitor.
.dot
Caption: Logical framework for assessing inhibitor specificity.
References
- 1. Gene - TRAK2 [maayanlab.cloud]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Unraveling Mitochondrial Morphology: A Comparative Guide to TRAK1 vs. TRAK2 Knockdown
A detailed examination of the differential effects of TRAK1 and TRAK2 silencing on mitochondrial architecture, providing researchers with a comparative framework for investigating mitochondrial dynamics.
Introduction
Mitochondria are highly dynamic organelles whose morphology is intricately linked to their function and overall cellular health. The processes of fission and fusion allow mitochondria to adapt to changing metabolic demands and to maintain a healthy population through quality control mechanisms. The transport and positioning of mitochondria within the cell are equally critical, particularly in polarized cells like neurons. Trafficking Kinesin (TRAK) proteins, TRAK1 and TRAK2, are key adaptor proteins that link mitochondria to the microtubule-based motor proteins, kinesin and dynein, thereby regulating their transport. While both are crucial for mitochondrial motility, emerging evidence suggests they may have distinct roles that could differentially impact mitochondrial morphology upon their depletion. This guide provides a comparative analysis of the known effects of TRAK1 and TRAK2 knockdown on mitochondrial morphology, supported by experimental data and detailed protocols.
Comparative Analysis of Mitochondrial Morphology
Current research indicates a more pronounced and direct role for TRAK1 in regulating mitochondrial morphology compared to TRAK2. The knockdown of TRAK1 has been shown to induce significant changes in mitochondrial architecture, primarily leading to a fragmented phenotype. In contrast, the specific impact of TRAK2 knockdown on mitochondrial morphology is less defined, with studies predominantly focusing on its role in dendritic mitochondrial transport.
Effects of TRAK1 Knockdown on Mitochondrial Morphology
Silencing of TRAK1 expression has been demonstrated to disrupt the delicate balance between mitochondrial fusion and fission, favoring a state of increased fragmentation.[1] This is attributed to a greater reduction in the rate of mitochondrial fusion compared to fission.[1]
Key Observations:
-
Increased Fragmentation: Depletion of TRAK1 leads to a significant increase in fragmented, smaller, and more spherical mitochondria.[1]
-
Impaired Fusion/Fission Dynamics: TRAK1 knockdown results in a more substantial decrease in the mitochondrial fusion rate than the fission rate, tipping the balance towards fission.[1]
-
Altered Mitochondrial Distribution: In addition to morphological changes, TRAK1-deficient cells exhibit an irregular mitochondrial distribution, with an accumulation of mitochondria in the perinuclear region and a loss from the cell periphery.[1]
-
Increased MFF Expression: Knockdown of TRAK1 has been shown to increase the expression of Mitochondrial Fission Factor (MFF), a key protein in the mitochondrial fission machinery, which likely contributes to the observed fragmentation.[2]
Effects of TRAK2 Knockdown on Mitochondrial Morphology
The current body of research provides limited direct evidence for a significant role of TRAK2 in regulating mitochondrial morphology. Studies investigating TRAK2 knockdown have primarily focused on its impact on mitochondrial transport, particularly in the dendritic compartments of neurons.
Key Observations:
-
No Obvious Morphological Changes: Some studies have reported no significant or obvious changes in mitochondrial morphology following TRAK2 knockdown in hippocampal neurons.
-
Primary Role in Transport: TRAK2 predominantly interacts with the motor protein dynein and is crucial for dendritic development and the transport of mitochondria into dendrites.[3][4] While transport and morphology are linked, a direct causal effect of TRAK2 depletion on morphology has not been firmly established.
-
Perinuclear Accumulation upon Overexpression: Overexpression of TRAK2 in non-neuronal cells like HeLa has been shown to cause a strong accumulation of mitochondria in the center of the cell, but this does not directly inform on the effects of its knockdown on morphology.[5]
Quantitative Data Summary
The following table summarizes the available quantitative data on the effects of TRAK1 knockdown on mitochondrial fusion and fission dynamics. Corresponding quantitative data for TRAK2 knockdown on these specific parameters is not prominently available in the reviewed literature.
| Parameter | Control Cells | TRAK1 Knockdown Cells | Reference |
| Reduction in Fusion Rate | Baseline | 55.3% ± 3.5% | [1] |
| Reduction in Fission Rate | Baseline | 42.8% ± 4.9% | [1] |
Signaling Pathways and Experimental Workflows
To visualize the roles of TRAK1 and TRAK2 in mitochondrial dynamics and the experimental approach to studying their knockdown, the following diagrams are provided.
Experimental Protocols
The following are generalized protocols for shRNA-mediated knockdown of TRAK1/TRAK2 in primary neurons and subsequent analysis of mitochondrial morphology.
shRNA-Mediated Knockdown of TRAK1 and TRAK2 in Primary Neurons
This protocol is adapted from methodologies used in studies of rat hippocampal neurons.
Materials:
-
Primary hippocampal neuron culture
-
shRNA constructs targeting rat TRAK1 or TRAK2 (e.g., in a pSIREN vector)
-
Scrambled (non-targeting) shRNA control vector
-
Transfection reagent suitable for neurons (e.g., Lipofectamine 2000 or a magnetofection-based reagent)
-
Neurobasal medium and supplements
-
Mitochondrial marker (e.g., pDsRed1-Mito)
shRNA Target Sequences (Example for Rat):
-
TRAK1: 5′-CGAAAGAGTTGGCCAGATG-3′
-
TRAK2: (Requires specific design and validation)
-
Scrambled Control: 5′-AACCGGTTTGGAACGAGAG-3′
Procedure:
-
Culture primary hippocampal neurons on coated coverslips.
-
At 3-4 days in vitro (DIV), co-transfect neurons with the mitochondrial marker plasmid and the respective shRNA (TRAK1, TRAK2, or scrambled) plasmid using a suitable transfection method.
-
Incubate the transfected neurons for 48-72 hours to allow for protein knockdown.
-
Proceed with mitochondrial staining and imaging.
Analysis of Mitochondrial Morphology
Materials:
-
Transfected neurons on coverslips
-
Mitochondrial stain (e.g., MitoTracker Red CMXRos) if a fluorescent protein marker was not co-transfected
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium
-
Fluorescence microscope with a high-resolution objective (e.g., 63x or 100x oil immersion)
-
Image analysis software (e.g., ImageJ/Fiji with the MiNA plugin, or MetaMorph)
Procedure:
-
If not using a fluorescent protein, incubate live neurons with a mitochondrial stain according to the manufacturer's protocol.
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips onto glass slides.
-
Acquire images of mitochondria in transfected neurons using a fluorescence microscope. Ensure consistent imaging parameters across all experimental groups.
-
Analyze the acquired images using specialized software to quantify mitochondrial morphology. Key parameters to measure include:
-
Mitochondrial Length/Area: To assess the overall size of individual mitochondria.
-
Aspect Ratio and Circularity: To quantify the degree of elongation versus roundness (fragmentation).
-
Form Factor: A combined measure of size and shape.
-
Branching/Network Analysis: To evaluate the complexity of the mitochondrial network.
-
-
Statistically compare the morphological parameters between the control (scrambled shRNA), TRAK1 knockdown, and TRAK2 knockdown groups.
Conclusion
The available evidence strongly suggests that TRAK1 plays a significant role in maintaining mitochondrial morphology, with its depletion leading to a distinct fragmented phenotype due to an imbalance in fusion and fission dynamics. In contrast, the role of TRAK2 in directly regulating mitochondrial shape is not well-established, with its primary function appearing to be in the spatial organization of mitochondria through transport. This guide provides a foundation for researchers investigating the intricate relationship between mitochondrial transport and morphology, highlighting the differential functions of TRAK1 and TRAK2. Further studies, particularly those involving a direct and quantitative comparison of mitochondrial morphology following TRAK2 knockdown in various cell types, are needed to fully elucidate its role in this aspect of mitochondrial biology.
References
- 1. Hypertonia-linked protein Trak1 functions with mitofusins to promote mitochondrial tethering and fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TRAK/Milton motor-adaptor proteins steer mitochondrial trafficking to axons and dendrites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Standard Operating Procedure: traK Protein Disposal
This document provides a comprehensive guide for the safe and effective disposal of traK protein, a component of the bacterial conjugation machinery. The following procedures are designed to mitigate risks and ensure compliance with standard laboratory safety protocols.
Pre-Disposal Risk Assessment
Before initiating any disposal protocol, a thorough risk assessment is paramount. The appropriate disposal method is contingent on the biological context of the this compound, including the expression system and the presence of any biohazardous materials.
Key considerations for your risk assessment include:
-
Expression System: Was the this compound expressed in a non-hazardous host (e.g., E. coli K-12) or a BSL-2 or higher organism?
-
Biological Activity: Does the purified protein or the host organism containing the protein pose a biological risk?
-
Contaminants: Is the protein solution contaminated with other hazardous materials, such as antibiotics, chemical denaturants, or other cellular components?
-
Local Regulations: What are the specific disposal requirements of your institution and local environmental health and safety (EHS) office?
The following diagram outlines the decision-making process for selecting the appropriate disposal workflow.
Protein Inactivation Protocols
For this compound waste that is not considered biohazardous but requires inactivation before disposal, the following methods are recommended.
Chemical inactivation is a common method for rendering proteins non-functional. This typically involves denaturation with agents like bleach or strong acids/bases.
Experimental Protocol: Inactivation with Bleach
-
Preparation: Work in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Dilution: Prepare a 10% bleach solution (0.5% sodium hypochlorite) by diluting household bleach with water.
-
Application: Add the 10% bleach solution to the this compound solution to a final concentration of at least 1:10 (bleach solution to protein solution).
-
Incubation: Mix thoroughly and allow the solution to incubate for at least 30 minutes at room temperature.
-
Disposal: After inactivation, the solution can typically be disposed of down the drain with copious amounts of water, pending approval from your local EHS.
Heat inactivation denatures proteins by disrupting their secondary and tertiary structures.
Experimental Protocol: Inactivation by Boiling
-
Preparation: Ensure that the container holding the this compound solution is not sealed to prevent pressure buildup.
-
Heating: Place the container in a boiling water bath (100°C) for a minimum of 10 minutes.
-
Cooling: Allow the solution to cool to room temperature before disposal.
-
Disposal: The cooled, inactivated protein solution can then be disposed of according to institutional guidelines.
Biohazardous Waste Disposal
If the risk assessment determines that the this compound waste is biohazardous (e.g., expressed in a pathogenic organism), it must be disposed of following certified biohazardous waste procedures.
Protocol: Autoclaving
-
Containment: Place the this compound waste in a secondary, autoclavable container.
-
Autoclaving: Autoclave at 121°C for a minimum of 30 minutes at 15 psi.
-
Disposal: After autoclaving and cooling, the waste can be disposed of in the designated biohazardous waste stream.
The following diagram illustrates the general workflow for protein inactivation and disposal.
Essential Safety and Logistical Protocols for Handling TraK Proteins
Immediate Safety and Handling Protocols
When working with any recombinant protein, including TRAK1 and bacterial TraK, a thorough risk assessment should be conducted prior to initiation of any experiment. The following personal protective equipment (PPE) and handling procedures are recommended as a baseline for ensuring personal and environmental safety.
Personal Protective Equipment (PPE)
The minimum required PPE for handling non-hazardous recombinant proteins is summarized in the table below. This should be supplemented with additional protection based on the specific experimental conditions and risk assessment.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | ANSI Z87.1-compliant, with side shields to protect against splashes.[1] |
| Goggles/Face Shield | To be used in situations with a higher risk of splashing or when handling larger volumes. Goggles provide a seal around the eyes, and a face shield protects the entire face.[1] | |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves are standard for preventing skin contact.[1] If a known latex allergy exists, nitrile gloves should be used.[2] Gloves should be changed regularly and immediately if contaminated. |
| Body Protection | Laboratory Coat | A long-sleeved lab coat is essential to protect skin and clothing from spills.[1] |
| Closed-toe Shoes | Imperative for protecting feet from spills and falling objects. | |
| Respiratory | Mask/Respirator | Generally not required for handling non-volatile protein solutions. However, if there is a risk of aerosol generation (e.g., during sonication or homogenization), a risk assessment should be performed to determine if respiratory protection is needed.[1] |
Handling Procedures
General Handling:
-
Always handle purified proteins in a designated clean area.
-
Avoid direct contact with the protein solution. Use appropriate PPE at all times.
-
Use sterile pipette tips and tubes to prevent contamination of the protein stock.
-
When mixing, do so gently by pipetting up and down or by flicking the tube. Avoid vigorous vortexing, which can denature the protein.
Storage:
-
Recombinant proteins are typically stored at low temperatures to maintain their stability. For short-term storage, 4°C is often suitable, while long-term storage is usually at -20°C or -80°C.
-
Avoid repeated freeze-thaw cycles, as this can lead to protein degradation. It is best practice to aliquot the protein solution into single-use volumes upon receipt.
Operational and Disposal Plans
Proper operational and disposal plans are critical for maintaining a safe laboratory environment and preventing environmental contamination.
Spill Response
In the event of a spill of a recombinant protein solution:
-
Alert others in the immediate area.
-
Contain the spill with absorbent material (e.g., paper towels).
-
Decontaminate the area. For a small spill, wipe the area with a suitable disinfectant, such as a 10% bleach solution, followed by a water rinse. For larger spills, follow your institution's specific spill cleanup procedures.
-
Dispose of all contaminated materials (absorbent pads, gloves, etc.) in the appropriate biohazardous waste container.
Disposal Plan
The disposal of recombinant protein waste must comply with local, state, and federal regulations.
Liquid Waste:
-
Uncontaminated or denatured protein solutions can often be disposed of down the drain with copious amounts of water, provided they do not contain other hazardous chemicals.
-
It is a good practice to inactivate the protein before disposal. This can be achieved by adding a denaturant like 10% bleach and allowing it to sit for at least 30 minutes.
Solid Waste:
-
All materials that have come into contact with the protein solution, such as pipette tips, microfuge tubes, and gloves, should be disposed of in a designated biohazardous waste container.
-
These materials will then be decontaminated, typically by autoclaving, before final disposal.
Experimental Workflow for Safe Handling of TraK Protein
The following diagram illustrates a standard workflow for safely handling a recombinant this compound sample in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound samples.
This guide provides a foundational framework for the safe handling of traK proteins. It is crucial for all laboratory personnel to receive training on these procedures and to adhere to their institution's specific safety protocols. By prioritizing safety and implementing robust handling and disposal plans, researchers can minimize risks and foster a secure and productive research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
